In-Depth Technical Guide: Basic Properties and Applications of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Executive Summary As peptidomimetic drug development advances, the limitations of natural α -peptides—specifically their susceptibility to rapid proteolytic degradation and lack of conformational stability—have driven th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As peptidomimetic drug development advances, the limitations of natural
α
-peptides—specifically their susceptibility to rapid proteolytic degradation and lack of conformational stability—have driven the adoption of unnatural amino acids. (1R,3R)-3-Aminocyclopentanecarboxylic acid , commonly referred to as trans-3-ACPC, is a highly specialized, cyclically constrained
γ
-amino acid[1].
As a Senior Application Scientist, I frequently leverage this building block to engineer foldamers: synthetic oligomers designed to adopt predictable, well-defined secondary structures. By restricting the conformational freedom of the peptide backbone, (1R,3R)-3-ACPC overcomes the entropic penalties associated with linear peptides. This enables the rational design of protease-resistant therapeutics and self-assembling nanomaterials[1][2].
Physicochemical Properties & Structural Nuances
Understanding the baseline properties of (1R,3R)-3-ACPC is critical for optimizing synthetic workflows and predicting its behavior in physiological environments.
Causality in Structural Design:
The trans stereochemistry of the (1R,3R) enantiomer positions the amino and carboxyl groups on opposite faces of the cyclopentane ring. This specific geometry forces the
γ
-peptide backbone into a highly extended conformation, which is an absolute prerequisite for the formation of parallel
γ
-sheet secondary structures[1]. In contrast, cis isomers (like the 1S,3R configuration) are utilized when different folding motifs or tubular ensembles are desired[4][5][7].
Logical relationship between the structural features of (1R,3R)-3-ACPC and their functional outcomes.
Mechanistic Role in Peptidomimetics
When designing drugs, natural peptides suffer from poor bioavailability. Replacing them with
γ
-amino acids like 3-ACPC imparts complete resistance to natural proteases[2].
The Entropic Advantage
Linear
γ
-amino acids possess three rotatable bonds (
Cα−Cβ
,
Cβ−Cγ
,
N−Cγ
) per residue. The rigid cyclopentane ring of 3-ACPC locks the
Cα−Cβ
and
Cβ−Cγ
torsion angles. This pre-organization drastically reduces the entropic cost of folding. When oligomerized, (1R,3R)-3-ACPC residues reliably fold into parallel sheet architectures stabilized by 14-membered inter-strand hydrogen bonds[1]. Furthermore, cyclic
γ
-peptides containing 3-ACPC derivatives can stack into tubular ensembles (nanotubes) driven by macroscopic dipole alignment[7][8].
Workflow of (1R,3R)-3-ACPC integration into γ-peptide foldamers and self-assembly.
To incorporate (1R,3R)-3-ACPC into a peptide chain, standard Fmoc-based SPPS must be adapted due to the steric bulk of the cyclopentane ring. The following self-validating protocol ensures high coupling efficiency.
Step-by-Step Methodology
Phase 1: Resin Preparation & Swelling
Selection: Use Rink Amide AM resin (loading ~0.5 mmol/g) to yield a C-terminal amide, preventing unwanted electrostatic repulsion during self-assembly.
Swelling: Suspend the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
Causality: Proper swelling expands the polymer matrix, exposing the functional sites. This is critical when coupling sterically bulky unnatural amino acids.
Phase 2: Fmoc Deprotection
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
Wash thoroughly with DMF (5x) and DCM (5x).
Validation: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.
Phase 3: Activation and Coupling of Fmoc-(1R,3R)-3-ACPC
Reagent Preparation: Dissolve 3.0 equivalents of the Fmoc-protected 3-ACPC monomer and 3.0 equivalents of HATU in minimal DMF.
Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the mixture.
Causality: HATU is chosen over standard DIC/HOBt because its highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate efficiently overcomes the steric hindrance imposed by the cyclopentane ring.
Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
Validation: Perform a Kaiser test. A negative (yellow) result indicates complete coupling. If positive, perform a second coupling cycle before capping with acetic anhydride.
Phase 4: Cleavage and Global Deprotection
Treat the resin with a cleavage cocktail: TFA/TIS/H
2
O (95:2.5:2.5) for 2 hours.
Precipitate the cleaved
γ
-peptide in cold diethyl ether, centrifuge, and lyophilize.
Analytical Validation Protocol
To verify the structural integrity and folding of the synthesized 3-ACPC-containing foldamer:
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the oligomer to rule out deletion sequences.
Circular Dichroism (CD) Spectroscopy: Dissolve the peptide in methanol.
γ
-Peptide sheets exhibit characteristic Cotton effects that are highly distinct from natural
α
-helices or
β
-sheets.
2D NMR (ROESY/NOESY): Perform in CD
2
Cl
2
or CD
3
OH to map inter-residue spatial proximities. The presence of non-sequential NOE cross-peaks will validate the parallel sheet or tubular conformation[1][7].
References
CAS 71869-43-7 (1R,3R)-3-Aminocyclopentanecarboxylic Acid, BOC Sciences.
A Technical Guide to (1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted GABA Analogue for Neuroscience and Drug Discovery
For Immediate Release This technical guide provides an in-depth overview of (1R,3R)-3-Aminocyclopentanecarboxylic acid, a pivotal molecule in the fields of neuroscience research and pharmaceutical development. With its u...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide provides an in-depth overview of (1R,3R)-3-Aminocyclopentanecarboxylic acid, a pivotal molecule in the fields of neuroscience research and pharmaceutical development. With its unique stereochemistry and structural similarity to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound serves as a critical building block for novel therapeutics targeting a range of neurological disorders. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, synthesis, and applications.
Core Compound Identification and Properties
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic, cyclic amino acid. Its rigid cyclopentane backbone imposes conformational constraints, making it a valuable tool for probing receptor-ligand interactions with high specificity.
CAS Number: 71869-43-7
The hydrochloride salt of this compound is identified by CAS Number 1625682-44-1. It is crucial for researchers to distinguish between the free amino acid and its salt forms in experimental design and procurement.
Conforms to the structure of a carboxylic acid, exhibiting a broad O-H stretch (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1690-1760 cm⁻¹), and C-O stretch (approx. 1210-1320 cm⁻¹).
The acidic proton of the carboxylic acid typically appears as a broad singlet in the δ 10-12 ppm range. Protons on carbons adjacent to the carbonyl group are expected in the δ 2-3 ppm region.
The synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid with high stereochemical purity is a key challenge, given the presence of two chiral centers. The trans configuration of the amino and carboxylic acid groups is crucial for its biological activity. Several synthetic strategies have been developed to produce all four possible stereoisomers, allowing for detailed structure-activity relationship (SAR) studies.[1]
One effective approach involves the asymmetric reductive amination of a 3-oxocyclopentanecarboxylic acid precursor. This method allows for the controlled introduction of the amine group, leading to the desired stereoisomer.[1] Another established route utilizes the enzymatic resolution of a racemic bicyclic lactam, such as 2-azabicyclo[2.2.1]hept-5-en-3-one. This chiral intermediate can then be converted through a series of stereocontrolled steps into the target (1R,3R) isomer.[8]
The following diagram outlines a conceptual workflow for the synthesis of a specific stereoisomer of 3-aminocyclopentanecarboxylic acid, starting from a racemic bicyclic lactam. This illustrates the importance of a chiral resolution step to obtain the desired enantiomer.
Caption: Conceptual workflow for the enantioselective synthesis of 3-aminocyclopentanecarboxylic acid isomers.
Mechanism of Action and Biological Significance
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[9] Its rigid structure allows it to selectively interact with specific GABA receptor subtypes, offering a more targeted pharmacological profile compared to the flexible native ligand.
Studies have shown that the stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit potent activity at GABA receptors, particularly the GABAC receptor subtype.[8] The trans configuration, as found in the (1R,3R) isomer, is particularly important for this interaction. These compounds can modulate neuronal excitability and have shown inhibitory effects on neuronal firing in the mammalian CNS.[4]
The precise mechanism involves binding to GABA receptors, which are ligand-gated ion channels. Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.
Signaling Pathway: GABAergic Inhibition
The diagram below illustrates the general mechanism of GABAergic inhibition, which is the primary mode of action for (1R,3R)-3-Aminocyclopentanecarboxylic acid and other GABA analogues.
Caption: Mechanism of action of (1R,3R)-3-Aminocyclopentanecarboxylic acid at a GABAergic synapse.
Applications in Drug Discovery and Development
The unique structural and functional properties of (1R,3R)-3-Aminocyclopentanecarboxylic acid make it a valuable scaffold and building block in medicinal chemistry, particularly for targeting the CNS.
Neurological Disorders: Its function as a GABA analogue makes it a lead compound for the development of drugs for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and neuropathic pain.[10][11]
Peptidomimetics: The rigid cyclopentane ring can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and specific secondary structures. This is particularly useful for designing enzyme inhibitors and receptor antagonists with improved pharmacokinetic properties.[4]
Chiral Synthesis: As a chiral molecule, it serves as a crucial starting material for the asymmetric synthesis of more complex pharmaceutical agents where stereochemistry is critical for efficacy and safety.[12]
Metabotropic Glutamate Receptor Research: While primarily a GABA analogue, related structures like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) are potent and selective agonists at metabotropic glutamate receptors, highlighting the utility of the aminocyclopentane scaffold in probing various neurotransmitter systems.[13][14]
While specific drugs currently on the market containing the (1R,3R)-3-Aminocyclopentanecarboxylic acid moiety are not prominently documented in the public domain, its stereoisomer, (1R,3S)-3-Aminocyclopentanecarboxylic acid, is a known intermediate in the synthesis of CCR1 antagonists, such as BMS-457, indicating the pharmaceutical relevance of this class of compounds.[2]
Experimental Protocols
General Protocol for Spectroscopic Analysis
Objective: To confirm the identity and purity of (1R,3R)-3-Aminocyclopentanecarboxylic acid.
1. Sample Preparation:
a. For ¹H and ¹³C NMR: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of an internal standard (e.g., DSS or TMS) if quantitative analysis is required.
b. For FTIR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an ATR accessory.
2. NMR Data Acquisition:
a. Acquire a ¹H NMR spectrum to identify the characteristic proton signals, including the broad carboxylic acid proton and the aliphatic protons of the cyclopentane ring.
b. Acquire a ¹³C NMR spectrum to identify the carbonyl carbon and the aliphatic carbons.
c. Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary to assign complex proton and carbon signals.
3. FTIR Data Acquisition:
a. Record the infrared spectrum over the range of 4000-400 cm⁻¹.
b. Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretch.
4. Data Analysis:
a. Compare the obtained spectra with literature values or a reference standard to confirm the structure.
b. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and assess purity.
Conclusion
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a cornerstone molecule for the development of next-generation neurological therapies. Its well-defined stereochemistry and constrained conformation provide a unique tool for achieving receptor selectivity and designing potent modulators of GABAergic neurotransmission. This guide serves as a foundational resource for scientists aiming to leverage the properties of this compound in their research and development endeavors.
References
Evans, C., McCague, R., Roberts, S. M., & Sutherland, A. G. (1991). Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 656-657.
MySkinRecipes. (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available from: [Link]
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available from: [Link]
Shishkin, M. A., et al. (2001). (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. Journal of Neurochemistry, 79(4), 756-766.
Schoepp, D. D., et al. (1993). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. Neuropharmacology, 32(12), 1351-1358.
ResearchGate. (1S,3R)-1-Aminocyclopentane-1,3-diarboxylic acid (ACPD). Available from: [Link]
The Structural and Pharmacological Dynamics of (1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Technical Whitepaper
Executive Summary The development of conformationally restricted amino acids has fundamentally transformed rational drug design and peptidomimetic engineering. Among these, (1R,3R)-3-Aminocyclopentanecarboxylic acid (com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of conformationally restricted amino acids has fundamentally transformed rational drug design and peptidomimetic engineering. Among these, (1R,3R)-3-Aminocyclopentanecarboxylic acid (commonly referred to as trans-3-ACPC) stands out as a critical molecular tool. By locking the flexible carbon backbone of
γ
-aminobutyric acid (GABA) into a rigid cyclopentane ring, this compound allows researchers to probe the precise spatial topographies of neuroreceptors and engineer highly stable secondary structures in synthetic foldamers. This whitepaper dissects the stereochemical physics, pharmacological applications, and validated experimental workflows associated with (1R,3R)-3-ACPC.
Chemical Identity and Stereochemical Constraints
(1R,3R)-3-Aminocyclopentanecarboxylic acid (CAS: 71869-43-7, MW: 129.16 g/mol ) is a cyclic
γ
-amino acid[]. Endogenous GABA is highly flexible, capable of adopting multiple conformations (e.g., extended, folded, or gauche) to interact with various receptor subtypes (GABA
A
, GABA
B
, GABA
C
) and transporters (GATs). This flexibility makes native GABA a poor candidate for subtype-selective drug development.
To overcome this, chemists utilize the cyclopentane scaffold to restrict the torsional angles (
θ
and
ζ
) of the carbon backbone[2]. The (1R,3R) stereocenter configuration dictates a trans relationship between the amine and carboxylic acid functional groups. Due to the steric constraints of the five-membered ring, the trans isomer forces the functional groups into a specific pseudo-equatorial/pseudo-axial geometry that cannot freely rotate, effectively "freezing" the molecule into a bioactive conformation.
In the realm of unnatural oligomers (foldamers),
γ
-peptides have garnered significant attention for their ability to form predictable, stable secondary structures. The choice of the
γ
-amino acid monomer directly dictates the macroscopic folding of the resulting polymer.
Acyclic
γ
-amino acids possess high rotational freedom, which typically allows the polymer backbone to fold into a helical conformation stabilized by 14-membered ring intramolecular hydrogen bonds. However, incorporating the cyclically constrained (1R,3R)-3-ACPC fundamentally alters this causality[3]. The rigid trans configuration prevents the backbone from achieving the tight torsional turns required for helicity. Instead, it pre-organizes the extended backbone, strongly favoring intermolecular hydrogen bonding. This steric locking drives the spontaneous assembly of parallel
β
-sheet secondary structures —a highly sought-after architecture for creating synthetic protein-protein interaction inhibitors[3].
Conformational causality: How cyclic constraints dictate foldamer secondary structure.
Neuropharmacology: Probing the GABAergic System
Because (1R,3R)-3-ACPC is a conformationally restricted analogue of GABA, it is heavily utilized in neuropharmacology to map the spatial topography of GABA binding sites. The GABAergic system differentiates between receptor binding (Na
+
-independent) and transporter reuptake (Na
+
-dependent).
Experimental data reveals a stark stereoselective preference at these sites. The Na
+
-independent GABA binding site (primarily GABA
A
receptors located in nerve ending-mitochondrial fractions) requires a specific spatial distance between the cationic amine and anionic carboxylate. The trans-3-ACPC isomer is 7 times more potent at inhibiting Na
+
-independent binding than its cis counterpart[4]. This causality exists because the trans configuration perfectly matches the pharmacophore dimensions of the GABA
A
binding pocket, whereas the cis isomer suffers from severe steric clash when attempting to dock. Conversely, the Na
+
-dependent transport site is more accommodating, accepting both cis and trans configurations with relatively equal affinity[4].
Differential binding topography of 3-ACPC stereoisomers at GABAergic sites.
Quantitative Data Summaries
The following tables summarize the structural properties and comparative binding affinities of the 3-ACPC isomers.
Table 1: Physicochemical & Structural Properties
Property
Value / Description
Impact on Application
IUPAC Name
(1R,3R)-3-aminocyclopentane-1-carboxylic acid
Defines exact stereochemistry.
Molecular Weight
129.16 g/mol
Small molecule, capable of crossing BBB if appropriately formulated.
Ring System
Cyclopentane
Restricts
θ
and
ζ
torsional angles, preventing helical folding.
Relative Configuration
trans (1R,3R)
Forces extended backbone pre-organization for parallel
β
-sheets.
Table 2: Comparative Binding Affinity Topography
Ligand
Na
+
-Independent Binding (GABA
A
)
Na
+
-Dependent Transport (GAT)
Structural Causality
GABA (Native)
High Affinity
High Affinity
Flexible backbone adapts to both distinct pocket geometries.
Steric clash in GABA
A
pocket; transporter pocket is more permissive.
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies utilizing (1R,3R)-3-ACPC must be rigorously controlled. Below are the optimized, self-validating protocols for foldamer synthesis and receptor binding.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
γ
-Peptide Foldamers
Causality of Design: The steric bulk of the cyclopentane ring makes standard carbodiimide coupling highly inefficient. Therefore, highly reactive uronium salts (HATU) must be used. Rink Amide resin is selected to yield a C-terminal amide, preventing the negative charge of a free carboxylate from disrupting the target
β
-sheet dipole.
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (5×).
Coupling: Dissolve 3 equivalents of Fmoc-(1R,3R)-3-ACPC-OH, 3 eq. HATU, and 6 eq. N,N-Diisopropylethylamine (DIEA) in DMF. Add to resin and agitate for 2 hours.
Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color indicates complete coupling (valid). A blue color indicates unreacted amines (invalid), necessitating a secondary coupling cycle before proceeding.
Cleavage: Cleave the peptide from the resin using Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Causality of Design: To specifically isolate Na
+
-independent receptor binding from Na
+
-dependent transporter uptake, the assay buffer must be strictly sodium-free. Rapid filtration is utilized over equilibrium dialysis because competitive low-affinity ligands have fast off-rates; slow separation would result in signal loss[5].
Membrane Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4, Na
+
-free ). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet. Resuspend in fresh buffer.
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]GABA (final concentration 5 nM), and 50 µL of (1R,3R)-3-ACPC at varying concentrations (10
−9
to 10
−4
M).
Self-Validation (Non-Specific Binding): In parallel control wells, replace the 3-ACPC with 1 mM of unlabeled GABA. The radioactivity measured in these wells defines the non-specific binding (NSB) baseline. Specific binding is calculated as Total Binding minus NSB.
Separation: Terminate the reaction after 30 minutes at 4°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking). Wash rapidly with 3 × 3 mL ice-cold buffer.
Quantification: Transfer filters to vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Determine the IC
50
via non-linear regression analysis[5].
Step-by-step workflow for the competitive radioligand binding assay.
Conclusion
The utility of (1R,3R)-3-Aminocyclopentanecarboxylic acid extends far beyond simple structural curiosity. By enforcing strict torsional boundaries on the
γ
-amino acid backbone, it serves as a dual-purpose tool: a molecular probe capable of differentiating the spatial requirements of neuroreceptor subtypes, and a foundational building block for the synthesis of highly stable, parallel
β
-sheet foldamers. Mastery of its stereochemical properties and the rigorous execution of its associated experimental protocols are essential for advancing next-generation peptidomimetic therapeutics.
References
Gellman, S. H., et al. "Parallel Sheet Secondary Structure in γ-Peptides." Journal of the American Chemical Society, 2001. Available at:[Link]
Melnykov, K. P., et al. "Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids." ResearchGate, 2019. Available at:[Link]
Johnston, G. A., et al. "Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport." PubMed / National Institutes of Health. Available at:[Link]
An In-Depth Technical Guide to (1R,3R)-3-Aminocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction (1R,3R)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), represents...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of significant interest in the fields of medicinal chemistry and neuroscience. Its rigid cyclopentane core imparts a distinct three-dimensional structure that allows for the specific exploration of receptor-ligand interactions, particularly at GABA receptors. This technical guide provides a comprehensive overview of the nomenclature, stereochemistry, synthesis, pharmacological properties, and analytical characterization of the (1R,3R) stereoisomer, offering a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.
Nomenclature and Stereochemistry
The unequivocal identification of a chiral molecule is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic of this guide is (1R,3R)-3-Aminocyclopentanecarboxylic acid .
This nomenclature precisely defines the stereochemical configuration at the two chiral centers within the molecule:
Cyclopentane Core: The foundational structure is a five-membered carbocyclic ring.
Functional Groups: An amino group (-NH₂) is located at position 3, and a carboxylic acid group (-COOH) is at position 1.
Stereochemistry (1R,3R): The "R" designator at both C1 and C3, according to the Cahn-Ingold-Prelog priority rules, indicates a trans relationship between the amino and carboxylic acid groups. This means they are on opposite sides of the cyclopentane ring.
The four stereoisomers of 3-aminocyclopentanecarboxylic acid are:
(1R,3R) - trans
(1S,3S) - trans
(1R,3S) - cis
(1S,3R) - cis
It is crucial to distinguish the (1R,3R) isomer from its enantiomer, (1S,3S), and its diastereomers, (1R,3S) and (1S,3R), as stereochemistry plays a pivotal role in biological activity.
Caption: Molecular structure of (1R,3R)-3-Aminocyclopentanecarboxylic acid.
Synthesis and Stereoselective Strategies
The synthesis of enantiomerically pure (1R,3R)-3-aminocyclopentanecarboxylic acid presents a significant challenge due to the presence of two stereocenters. Several strategies have been developed to achieve high stereoselectivity, often involving either chiral resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.
A common approach involves the synthesis of a racemic mixture of trans-3-aminocyclopentanecarboxylic acid, followed by resolution using a chiral resolving agent.
Illustrative Synthetic Pathway (General):
Caption: Generalized synthetic workflow.
Detailed Protocol for Chiral Resolution (Conceptual):
Preparation of Racemic trans-3-Aminocyclopentanecarboxylic Acid: A racemic mixture of the trans isomer is synthesized through established methods, for instance, starting from cyclopentanone derivatives.
Derivatization with a Chiral Auxiliary: The racemic amino acid is reacted with an enantiomerically pure chiral resolving agent, such as a derivative of tartaric acid or a chiral amine, to form a pair of diastereomeric salts.
Fractional Crystallization: The diastereomeric salts exhibit different physical properties, most notably solubility. Through careful and repeated crystallization from a suitable solvent system, one diastereomer can be selectively precipitated.
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid or base to remove the chiral auxiliary, yielding the enantiomerically enriched (1R,3R)-3-aminocyclopentanecarboxylic acid.
Note: The efficiency of this process is highly dependent on the choice of resolving agent and crystallization conditions.
Pharmacological Profile: A Constrained GABA Analogue
The primary pharmacological interest in (1R,3R)-3-aminocyclopentanecarboxylic acid lies in its role as a conformationally restricted GABA analogue. The rigid cyclopentane ring limits the number of accessible conformations, providing a valuable tool to probe the specific spatial requirements of GABA receptor binding sites.
Interaction with GABA Receptors
Research has shown that the stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit differential activity at GABA receptors. A key study investigated the effects of the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid (CACP and TACP, respectively) on human homomeric ρ1 and ρ2 GABAC receptors.[1]
The trans isomers, which include (1R,3R)-3-aminocyclopentanecarboxylic acid, demonstrated notable activity. Specifically, the study reported the following for the enantiomers of TACP:
(+)-TACP: This enantiomer acted as a moderately potent partial agonist at both ρ1 and ρ2 GABAC receptors.[1]
EC50 (ρ1) = 2.7 ± 0.2 µM
EC50 (ρ2) = 1.45 ± 0.22 µM
(-)-TACP: This enantiomer was found to be a weak partial agonist with low intrinsic activity at these receptors.[1]
Another study highlighted that trans-3-aminocyclopentanecarboxylic acid was significantly more potent than the cis isomer in inhibiting Na+-independent GABA binding.[2] This suggests a stereoselective preference of this binding site for the trans configuration.
The constrained nature of these analogues helps to define the preferred stereochemical orientation of the amine and carboxylic acid groups for binding to GABA receptors.[1]
Significance in Drug Discovery
The stereospecific interactions of (1R,3R)-3-aminocyclopentanecarboxylic acid with GABA receptors make it a valuable scaffold for the design of novel therapeutic agents. By serving as a rigid building block, it can be incorporated into more complex molecules to develop selective agonists, antagonists, or allosteric modulators for specific GABA receptor subtypes. Such compounds hold potential for the treatment of a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[3][4]
Analytical Characterization
The unambiguous identification and purity assessment of (1R,3R)-3-aminocyclopentanecarboxylic acid are critical for its use in research and development. A combination of analytical techniques is employed for this purpose.
Chiral HPLC is the gold standard for determining the enantiomeric purity of (1R,3R)-3-aminocyclopentanecarboxylic acid. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Typical Experimental Parameters:
Parameter
Recommended Conditions
Column
Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives)
Mobile Phase
A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol)
Detection
UV or Mass Spectrometry
The retention times of the enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of (1R,3R)-3-aminocyclopentanecarboxylic acid.
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the cyclopentane ring and the amino and carboxylic acid groups. The coupling patterns and chemical shifts of the methine protons at C1 and C3 can help confirm the trans relative stereochemistry.
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. For (1R,3R)-3-aminocyclopentanecarboxylic acid (C₆H₁₁NO₂), the expected exact mass is approximately 129.0790 g/mol .[5][6] High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
Applications in Research and Development
(1R,3R)-3-Aminocyclopentanecarboxylic acid and its derivatives are valuable tools in several areas of research:
Neurotransmitter Receptor Research: As a conformationally restricted GABA analogue, it aids in mapping the binding pockets of GABA receptors and understanding the structural basis of their function.[1][2]
Peptidomimetics: The rigid cyclopentane scaffold can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and specific secondary structures. This is particularly relevant in the design of enzyme inhibitors and receptor ligands.
Asymmetric Synthesis: It serves as a chiral building block for the synthesis of more complex, enantiomerically pure molecules for pharmaceutical applications.[7][8]
Conclusion
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a stereochemically defined molecule with significant potential in neuroscience and medicinal chemistry. Its constrained cyclic structure provides a unique tool for probing GABA receptor pharmacology and serves as a valuable building block for the design of novel therapeutics. A thorough understanding of its stereoselective synthesis, pharmacological properties, and analytical characterization is essential for its effective application in research and drug development. This guide provides a foundational resource for scientists and researchers working with this intriguing molecule.
Mechanism of Action and Structural Applications of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Executive Summary (1R,3R)-3-Aminocyclopentanecarboxylic acid, commonly referred to as (-)-trans-3-aminocyclopentanecarboxylic acid (trans-3-ACPC), is a cyclically constrained γ-amino acid and a rigid analogue of the inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1R,3R)-3-Aminocyclopentanecarboxylic acid, commonly referred to as (-)-trans-3-aminocyclopentanecarboxylic acid (trans-3-ACPC), is a cyclically constrained γ-amino acid and a rigid analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. By locking the flexible GABA backbone into a cyclopentane ring, trans-3-ACPC restricts the Cα-Cβ and Cβ-Cγ dihedral angles. This structural rigidity has two profound applications: it serves as a highly selective pharmacological probe for mapping the spatial topography of GABAergic receptors and transporters[2], and it acts as a foundational building block in the engineering of unnatural foldamers capable of forming robust parallel sheet secondary structures[3].
This whitepaper dissects the dual-faceted mechanism of action of trans-3-ACPC, detailing its pharmacological interactions, structural biology applications, and the validated experimental workflows required to leverage it in modern drug development.
Pharmacological Mechanism: GABAergic System Modulation
The primary physiological target of GABA analogues is the complex network of GABA receptors and sodium-dependent GABA transporters (GATs). The flexible nature of endogenous GABA allows it to adopt multiple conformations (folded vs. extended) to interact with different targets. trans-3-ACPC locks the molecule into an extended anti-conformation, dictating its specific pharmacological profile[4].
Receptor Binding Topography
The Na-independent GABA binding site—which corresponds to the postsynaptic GABA-A and GABA-A-rho (formerly GABA-C) receptors—requires ligands to adopt an extended conformation. Because trans-3-ACPC perfectly mimics this extended spatial topography, it exhibits high affinity for these receptors. In competitive radioligand binding assays, trans-3-ACPC is 7 times more potent at inhibiting Na-independent GABA binding than its stereoisomer, cis-3-ACPC, which mimics a folded gauche conformation[2]. Functionally, specific enantiomers of trans-3-ACPC act as moderately potent partial agonists at GABA-A-rho receptors, binding the orthosteric site but lacking the flexibility required to induce maximal chloride channel gating[4].
Transporter (GAT) Interactions
In contrast to the strict conformational requirements of the receptor, the Na-dependent GABA transport site at nerve endings is highly accommodating. The transporter pocket can accept both folded and extended conformations. Consequently, trans-3-ACPC acts as a substrate for GAT, but its potency in inhibiting Na-dependent binding is only 1.6 times greater than that of the cis isomer[2].
Fig 1. Modulatory pathways of trans-3-ACPC on GABAergic targets and subsequent neuronal inhibition.
Structural Biology: Foldamer Engineering
Beyond classical pharmacology, trans-3-ACPC has revolutionized the field of peptidomimetics. Unnatural oligomers ("foldamers") constructed from γ-amino acids are highly sought after because they resist enzymatic degradation while mimicking the secondary structures of natural proteins[5].
Parallel Sheet Formation
Acyclic γ-amino acids typically fold into 14-membered helical structures because their backbones can freely rotate. However, the cyclopentane ring in trans-3-ACPC restricts this rotation, preventing helix formation and strongly biasing the backbone toward an extended conformation[3].
When two trans-3-ACPC residues are linked via a hairpin-inducing unit (such as a D-prolyl-(1,1-dimethyl)-1,2-diaminoethyl linker), they align perfectly to form parallel sheet secondary structures[3]. These parallel γ-peptide sheets are stabilized by inter-strand hydrogen bonds, offering a robust, proteolytically stable scaffold for designing inhibitors of protein-protein interactions[6].
Fig 2. Engineering workflow for trans-3-ACPC foldamers from monomer synthesis to structural validation.
Quantitative Data Summary
The structural rigidity of 3-ACPC isomers directly dictates their binding affinities. The table below summarizes the comparative pharmacological profile of trans-3-ACPC against its cis counterpart.
Compound
Conformation Mimicked
Na-Independent Binding Potency (Receptor)
Na-Dependent Binding Potency (Transporter)
Functional Receptor Activity
trans-3-ACPC
Extended (anti)
High (7x greater than cis)
Moderate (1.6x greater than cis)
Partial Agonist (GABA-A-rho)
cis-3-ACPC
Folded (gauche)
Low
Moderate
Weak Antagonist / Inactive
GABA
Flexible (Both)
Baseline (Full Agonist)
Baseline (Substrate)
Full Agonist
Data synthesized from competitive inhibition assays mapping spatial topography[2][4].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows detail the exact methodologies for utilizing trans-3-ACPC in both pharmacological and structural applications.
Protocol 1: Radioligand Binding Assay for GABA Receptor Affinity
Objective: Quantify the binding affinity of trans-3-ACPC to Na-independent GABA receptors.
Causality & Choice: To accurately distinguish between receptor binding and transporter binding, the assay buffer must be strictly controlled. We perform this assay in a Na-free Tris-citrate buffer. The presence of sodium ions would artificially inflate binding metrics by activating GAT-mediated transport[2].
Self-Validation: The system is self-validating through the inclusion of 100 µM unlabeled GABA to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the assay is automatically invalidated, indicating membrane degradation or radioligand impurity.
Step-by-Step Workflow:
Membrane Preparation: Homogenize rat brain cortices in 50 mM Tris-citrate buffer (pH 7.1, Na-free). Centrifuge at 40,000 × g for 20 minutes. Wash the pellet three times to remove endogenous GABA.
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM [³H]GABA, and varying concentrations of trans-3-ACPC (1 nM to 100 µM).
Control Wells: Include wells with buffer only (Total Binding) and wells with 100 µM unlabeled GABA (Non-Specific Binding).
Equilibration: Incubate the plate on ice (0–4°C) for 30 minutes to reach binding equilibrium without triggering receptor internalization.
Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.
Quantification: Add scintillation fluid to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of trans-3-ACPC Foldamers
Objective: Synthesize a parallel-sheet forming γ-peptide utilizing Fmoc-protected trans-3-ACPC.
Causality & Choice: Traditional α-peptide coupling agents (like DIC/HOBt) frequently fail for sterically hindered γ-amino acids. We utilize HATU with DIPEA because the uronium-based activator provides superior electrophilicity, overcoming the steric bulk of the cyclopentane ring to ensure complete amide bond formation[3].
Self-Validation: The protocol integrates a Kaiser test after every coupling cycle. A positive result (blue resin) instantly flags incomplete coupling, prompting a mandatory double-coupling step before Fmoc deprotection, thereby guaranteeing sequence fidelity.
Step-by-Step Workflow:
Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. Wash 5 times with DMF.
Coupling: Dissolve 3 equivalents of Fmoc-(1R,3R)-3-ACPC, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in minimal DMF. Pre-activate for 3 minutes, then add to the resin.
Agitation: Shake the reaction vessel at room temperature for 2 hours.
Validation (Kaiser Test): Remove a few resin beads and apply Kaiser test reagents. If the beads remain yellow (negative), proceed. If blue (positive), repeat Step 3.
Elongation: Repeat deprotection and coupling steps to add the D-prolyl diamine linker and subsequent trans-3-ACPC residues to form the hairpin structure.
Cleavage: Cleave the foldamer from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude foldamer via Preparative RP-HPLC using a C18 column.
References
Source: PubMed (NIH)
Source: Journal of the American Chemical Society (ACS Publications)
(1R,3S)
Source: PubChem (NIH)
Foldamers Containing γ-Amino Acid Residues or Their Analogues: Structural Features and Applications
Source: ResearchGate
URL
An In-Depth Technical Guide to the Molecular Weight and Characterization of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (1R,3R)-3-Amin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Weight and Characterization of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic, chiral amino acid that serves as a critical building block in modern medicinal chemistry. Its constrained cyclic structure and stereochemically defined functional groups make it an invaluable scaffold for designing peptidomimetics, enzyme inhibitors, and other pharmacologically active agents. As a synthetic intermediate, its precise characterization is paramount to ensure the identity, purity, and quality of downstream drug candidates.[1][2][3]
This guide provides an in-depth examination of the molecular weight of (1R,3R)-3-Aminocyclopentanecarboxylic acid. Moving beyond a simple statement of its value, we will explore the fundamental importance of this parameter in a research and development context, detail the authoritative analytical methods for its verification, and provide a field-proven protocol for its determination.
Section 1: Core Molecular Properties
The foundational step in characterizing any chemical entity is to establish its fundamental physicochemical properties. The molecular weight, derived from the molecular formula, is the cornerstone of this characterization, dictating the stoichiometry of reactions and forming the basis of all quantitative analysis.
The molecular weight of 129.16 g/mol is a defining characteristic of this molecule. In practice, this value is the lynchpin for all synthetic and analytical operations. For a synthetic chemist, it is essential for calculating molar equivalents to ensure reaction efficiency and yield accuracy. For an analytical scientist, it is the target value for identity confirmation via techniques like mass spectrometry.
Section 2: The Imperative of Molecular Weight Verification in Pharmaceutical R&D
In the highly regulated environment of drug development, simply calculating a theoretical molecular weight is insufficient. Empirical verification is a non-negotiable step for several reasons:
Identity Confirmation : The most fundamental question is, "Have I synthesized the correct molecule?" A measured molecular weight that matches the theoretical value to a high degree of precision is the primary piece of evidence confirming the identity of the target compound.
Purity Assessment : The presence of impurities, such as residual starting materials, by-products, or solvents, will be immediately apparent in analytical techniques designed to measure molecular weight. Mass spectrometry, for instance, would show additional peaks corresponding to the molecular weights of these contaminants.
Structural Elucidation : High-resolution mass spectrometry can provide an extremely accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental composition, which can distinguish between isomers and confirm that the correct atomic arrangement is present.
Regulatory Compliance : Regulatory bodies such as the FDA and EMA require unambiguous characterization of any new chemical entity (NCE). This includes definitive proof of structure, for which accurate mass determination is a core component of the required data package.
Section 3: Authoritative Verification by Mass Spectrometry
While several methods can determine molecular weight, including nuclear magnetic resonance (NMR) and light scattering, mass spectrometry (MS) is the gold standard for small molecules due to its exceptional accuracy, sensitivity, and speed.[9][10]
Causality of Method Selection: Why Electrospray Ionization?
For a polar, non-volatile molecule like an amino acid, Electrospray Ionization (ESI) is the preferred technique. ESI is a "soft" ionization method that transfers molecules from the solution phase to the gas phase as intact, charged ions with minimal fragmentation. This is critical because it ensures the primary peak observed in the mass spectrum corresponds to the intact molecule (e.g., the molecular ion), rather than its fragments, providing a direct and unambiguous reading of the molecular weight.
Experimental Protocol: Molecular Weight Determination via ESI-MS
This protocol outlines a standard procedure for verifying the molecular weight of (1R,3R)-3-Aminocyclopentanecarboxylic acid using a high-resolution mass spectrometer.
1. Materials and Reagents:
(1R,3R)-3-Aminocyclopentanecarboxylic acid sample
LC-MS grade Methanol
LC-MS grade Water
Formic Acid (≥99%)
Calibrant solution appropriate for the mass spectrometer (e.g., sodium formate)
2. Sample Preparation:
Prepare a stock solution of the analyte by dissolving ~1 mg of the compound in 1 mL of 50:50 Methanol/Water to create a 1 mg/mL solution.
Vortex the solution thoroughly to ensure complete dissolution.
Prepare a working solution for analysis by performing a 1:1000 dilution of the stock solution in the mobile phase (e.g., 50:50 Methanol/Water with 0.1% Formic Acid) to a final concentration of 1 µg/mL. The acidic mobile phase promotes protonation, which is essential for positive-ion mode ESI.
3. Instrument Calibration:
Prior to running the sample, perform a mass accuracy calibration of the spectrometer according to the manufacturer's protocol using the appropriate calibrant solution. This self-validating step ensures the instrument is providing trustworthy data.
4. Mass Spectrometry Analysis:
Technique : Direct infusion via a syringe pump or Liquid Chromatography-Mass Spectrometry (LC-MS).
Scan Range : m/z 50-500. This range comfortably includes the expected ion.
Capillary Voltage : ~3.5 kV.
Drying Gas (N₂) Flow : ~8 L/min.
Drying Gas Temperature : ~300 °C.
Note: Optimal parameters may vary by instrument and should be tuned for maximum signal intensity.
5. Data Acquisition and Analysis:
Acquire data for 2-3 minutes to obtain a stable signal and a high-quality averaged spectrum.
Process the raw data using the instrument's software.
Identify the peak corresponding to the protonated molecular ion [M+H]⁺. For (1R,3R)-3-Aminocyclopentanecarboxylic acid, the theoretical m/z for this ion is 130.0863.
Compare the measured m/z value to the theoretical value and calculate the mass error in parts-per-million (ppm). An error of <5 ppm is considered excellent confirmation of the elemental composition.
Section 4: Experimental Workflow and Data Interpretation
The process of molecular weight verification can be visualized as a clear, logical workflow from sample to result.
Caption: Workflow for molecular weight confirmation by ESI-MS.
Interpreting the Output: The resulting mass spectrum is a plot of ion intensity versus mass-to-charge ratio (m/z). For (1R,3R)-3-Aminocyclopentanecarboxylic acid in positive ESI mode, the most prominent peak should be the protonated molecular ion, [M+H]⁺.
Molecular Formula : C₆H₁₁NO₂
Monoisotopic Mass (M) : 129.0790 Da
Expected Ion [M+H]⁺ : 129.0790 + 1.0073 (mass of H⁺) = 130.0863 m/z
Observing a high-intensity peak at or very near 130.0863 m/z provides definitive evidence of the compound's identity and molecular weight.
Conclusion
The molecular weight of (1R,3R)-3-Aminocyclopentanecarboxylic acid, 129.16 g/mol , is more than a mere physical constant; it is a cornerstone of its chemical identity and a critical parameter for its successful application in research and drug development. Its accurate empirical verification through robust analytical methods like high-resolution mass spectrometry is an indispensable step in quality control, ensuring the integrity of synthetic protocols and providing the foundational data required for advancing novel therapeutics. This guide has outlined not only the "what" but the "why" and "how" of this crucial characterization, providing a comprehensive framework for scientists in the field.
References
MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]
Guhl, F., et al. (2016). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. PMC. [Link]
Jordi Labs. (2021). How to Conduct Molecular Weight Analysis. [Link]
The Structural, Physical, and Chemical Landscape of (1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Guide for Advanced Peptide Engineering
Introduction & Structural Significance (1R,3R)-3-Aminocyclopentanecarboxylic acid (often abbreviated as trans-3-ACPC) is a conformationally restricted, cyclic γ -amino acid[1]. In the realm of peptidomimetics, foldamer c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Significance
(1R,3R)-3-Aminocyclopentanecarboxylic acid (often abbreviated as trans-3-ACPC) is a conformationally restricted, cyclic
γ
-amino acid[1]. In the realm of peptidomimetics, foldamer chemistry, and drug development, the incorporation of unnatural amino acids is a primary strategy for overcoming the inherent enzymatic instability and high conformational entropy of linear peptides.
By locking the
γ
-amino acid backbone into a cyclopentane ring, (1R,3R)-3-ACPC drastically reduces the degrees of freedom around the
Cα−Cβ−Cγ
bonds. This pre-organization directs the folding trajectory of the resulting polymer, enabling the rational design of highly specific secondary structures—such as parallel sheets—and facilitating the self-assembly of peptide nanotubes (PNTs)[1][2].
Physical and Chemical Properties
Understanding the physicochemical baseline of (1R,3R)-3-ACPC is critical for downstream synthetic applications, particularly in solid-phase peptide synthesis (SPPS) and solution-phase couplings. To prevent premature auto-condensation and to enhance shelf stability, the compound is most commonly synthesized and stored as a hydrochloride salt[3].
Table 1: Physicochemical Profile of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Property
Value
Causality / Technical Significance
IUPAC Name
(1R,3R)-3-Aminocyclopentane-1-carboxylic acid
Defines the trans-stereochemistry and its classification as a cyclic
γ
-amino acid.
CAS Number
71869-43-7 (Free base) 1625682-44-1 (HCl salt)
Essential for precise procurement and database querying[3][].
Molecular Weight
129.16 g/mol (Base) 165.62 g/mol (HCl salt)
Low molecular weight allows for high-density incorporation in foldamers without exceeding Lipinski's limits[3].
Physical State
White to off-white crystalline solid
Indicates high purity; suitable for gravimetric analysis and long-term storage under inert atmosphere[3].
Solubility
Soluble in H₂O, MeOH, EtOH; Insoluble in non-polars
The zwitterionic nature dictates high polarity in the unprotected state, necessitating biphasic solvent systems for protection reactions.
Stereochemistry
Trans-(1R,3R) configuration
Imposes rigid dihedral angles, restricting conformational space and preventing intramolecular lactamization.
Conformational Control in Foldamers and Peptidomimetics
The trans-(1R,3R) stereochemistry dictates that the amino and carboxyl groups reside on opposite faces of the cyclopentane ring. This spatial arrangement prevents intramolecular lactamization (a common side reaction in the cis-isomer) and forces the molecule to act as an extended, rigid linker.
When incorporated into a peptide backbone, the rigidified dihedral angles minimize the entropic penalty of folding. Consequently, peptides containing trans-3-ACPC exhibit a high propensity to form parallel sheet secondary structures, driven by highly organized intermolecular hydrogen bonding[1]. Furthermore, when alternating with
α
-amino acids in cyclic peptides, these
γ
-residues facilitate flat, ring-like conformations that stack into highly stable Peptide Nanotubes (PNTs)[2].
Figure 1: Mechanism of conformational control exerted by (1R,3R)-3-ACPC in peptide sequences.
Experimental Workflows: Synthesis and Protection Protocols
To utilize (1R,3R)-3-ACPC in standard Fmoc- or Boc-based peptide synthesis, the free amine must be temporarily masked. The following self-validating protocol details the N-Boc protection of the (1R,3R)-3-ACPC hydrochloride salt, a critical step for generating building blocks for foldamer synthesis[5][6].
Protocol: N-Boc Protection of (1R,3R)-3-ACPC Hydrochloride
Objective: To convert the highly polar, zwitterionic (1R,3R)-3-ACPC HCl salt into a lipophilic, orthogonally protected building block suitable for peptide coupling[5].
Solubilization: Dissolve 1.0 eq of (1R,3R)-3-ACPC HCl in a 1:1 (v/v) mixture of 1,4-dioxane and water.
Causality: The biphasic-like solvent system is required because the starting material is highly water-soluble, whereas the Boc₂O reagent is lipophilic. Dioxane bridges this solubility gap[6].
Basification (Self-Validation Step): Add 2.5 eq of DIEA dropwise at 0 °C.
Causality & Validation: The base neutralizes the HCl salt and deprotonates the ammonium ion (
pKa≈9−10
), generating the nucleophilic free amine. Validation: Spot the mixture on pH paper; ensure pH > 9 before proceeding.
Electrophilic Addition: Add 1.2 eq of Boc₂O dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: The slow addition at 0 °C controls the exothermic release of CO₂ and prevents the formation of isocyanate byproducts.
Reaction Monitoring (Self-Validation Step):
Validation: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the strongly Ninhydrin-positive (purple/red) spot of the primary amine confirms complete conversion[6].
Workup and Phase Extraction: Concentrate the mixture under reduced pressure to remove dioxane. Dilute the aqueous layer with ethyl acetate and acidify to pH ~3 using 1M HCl.
Causality: Acidification protonates the carboxylate group of the product, rendering it uncharged and driving its partition into the organic ethyl acetate layer, leaving salts and unreacted base in the aqueous phase[6].
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Crystallize the resulting oil from a mixture of chloroform and hexanes (1:1) to yield the pure Boc-(1R,3R)-3-ACPC as a white solid[6].
Figure 2: Step-by-step synthetic workflow for the N-Boc protection of (1R,3R)-3-ACPC.
References
Title: (+)-(1S,3R)
Title: Supporting Information - Synthesis of (1R,3S)
Source: Journal of the American Chemical Society (ACS Publications)
(1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted GABA Analog for Probing Neuromodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (1R,3R)-3-aminocyclopentane...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (1R,3R)-3-aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). By constraining the flexible structure of GABA within a cyclopentane ring, this molecule and its stereoisomers offer valuable tools to investigate the pharmacophore of GABA receptors and to develop novel therapeutic agents with enhanced selectivity and potency. This document will delve into the synthesis, stereochemistry, and pharmacological activity of 3-aminocyclopentanecarboxylic acid isomers, with a particular focus on the (1R,3R) configuration, while also providing detailed experimental protocols for its characterization.
The Rationale for Conformationally Restricted GABA Analogs
The physiological effects of GABA are mediated through its interaction with three main classes of receptors: GABAA, GABAB, and GABAC (now classified as a subtype of GABAA)[1]. GABA itself is a highly flexible molecule, capable of adopting numerous conformations in solution. This flexibility, while crucial for its ability to interact with multiple receptor subtypes, presents a challenge for the development of receptor-selective drugs. By incorporating the GABA pharmacophore into a rigid carbocyclic framework, such as a cyclopentane ring, the conformational freedom is significantly reduced[2][3]. This approach allows for the synthesis of stereoisomers that present the key functional groups—the amino and carboxylic acid moieties—in specific spatial orientations, thereby enabling a detailed exploration of the structure-activity relationships (SAR) at different GABA receptor subtypes. The cyclopentane ring serves as a scaffold to probe the optimal geometry for receptor binding and activation, offering insights that can guide the design of next-generation therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain[4][5][6].
Synthesis and Stereochemistry of 3-Aminocyclopentanecarboxylic Acid Isomers
The synthesis of the four stereoisomers of 3-aminocyclopentanecarboxylic acid presents a significant synthetic challenge due to the presence of two chiral centers. Various strategies have been employed to achieve enantioselective synthesis, often starting from chiral precursors or utilizing chiral auxiliaries and catalysts.
One common approach involves the use of a chiral glycine equivalent, which allows for the stereocontrolled introduction of the amino acid functionality. For instance, an asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been achieved using a chiral oxazinone derivative as a glycine equivalent[7]. Another strategy employs a hetero-Diels-Alder reaction with cyclopentadiene to establish the stereochemistry of the cyclopentane ring, followed by subsequent functional group manipulations to yield the desired amino acid[8]. The enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has also been reported, highlighting the use of an alkylidene carbene 1,5-CH insertion reaction as a key step[9]. While many synthetic routes focus on the (1S,3R) and (1R,3S) isomers due to their activity at glutamate receptors, these methodologies can often be adapted to produce the (1R,3R) and (1S,3S) isomers.
The four stereoisomers of 3-aminocyclopentanecarboxylic acid are:
(1R,3R)-3-Aminocyclopentanecarboxylic acid
(1S,3S)-3-Aminocyclopentanecarboxylic acid
(1R,3S)-3-Aminocyclopentanecarboxylic acid
(1S,3R)-3-Aminocyclopentanecarboxylic acid
The cis and trans relationship of the amino and carboxylic acid groups is determined by the stereochemistry at the C1 and C3 positions. The (1R,3R) and (1S,3S) isomers are the trans isomers, while the (1R,3S) and (1S,3R) isomers are the cis isomers. This seemingly subtle difference in spatial arrangement has profound implications for their biological activity.
The primary value of the 3-aminocyclopentanecarboxylic acid stereoisomers lies in their differential activity at GABA receptors, which provides insights into the specific conformational requirements of each receptor subtype. While comprehensive data for the (1R,3R)-isomer at all GABA receptor subtypes is limited in the public domain, studies on the cis and trans isomers, along with other cyclopentane-based GABA analogs, offer valuable information.
Activity at GABAC Receptors
A key study investigated the pharmacological effects of the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid (CACP and TACP, respectively) at human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes[10].
The results demonstrated that the stereochemistry of the cyclopentane ring is a critical determinant of activity at GABAC receptors. The (+)-trans-isomer, (+)-TACP, was found to be a moderately potent partial agonist, while the (-)-trans-isomer, (-)-TACP, was a weak partial agonist with low intrinsic activity[10]. In contrast, both the (+)- and (-)-cis-isomers, (+)-CACP and (-)-CACP, were also moderately potent partial agonists[10]. The affinity order at both ρ1 and ρ2 GABAC receptors was determined to be (+)-TACP > (+)-CACP > (-)-CACP > (-)-TACP[10].
Table 1: Pharmacological Activity of 3-Aminocyclopentanecarboxylic Acid Isomers at GABAC Receptors [10]
Compound
Receptor
EC50 (μM)
Ki (μM)
(+)-TACP
ρ1
2.7 ± 0.2
-
ρ2
1.45 ± 0.22
-
(-)-TACP
ρ1 & ρ2
Weak partial agonist
-
(+)-CACP
ρ1
26.1 ± 1.1
-
ρ2
20.1 ± 2.1
-
(-)-CACP
ρ1
78.5 ± 3.5
-
ρ2
63.8 ± 23.3
-
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Ki values represent the inhibition constant for antagonists.
While the exact stereochemical configurations of (+)- and (-)-TACP were not explicitly defined as (1R,3R) or (1S,3S) in this study, it underscores the importance of the trans orientation for potent GABAC receptor activity.
Activity at GABAA and GABAB Receptors
Information regarding the specific activity of (1R,3R)-3-aminocyclopentanecarboxylic acid at GABAA and GABAB receptors is less prevalent in the literature. However, it is known that the (1S,3R) isomer of 3-aminocyclopentanecarboxylic acid exhibits activity at GABAA receptors[11]. The conformational constraints imposed by the cyclopentane ring are likely to influence binding to the various allosteric sites on the heteropentameric GABAA receptor complex[12][13]. Further research is warranted to fully characterize the activity profile of the (1R,3R) isomer at the diverse array of GABAA receptor subtypes.
Similarly, the interaction of (1R,3R)-3-aminocyclopentanecarboxylic acid with the G-protein coupled GABAB receptor remains an area for further investigation. The distinct conformational requirements of the GABAB receptor, as compared to the ionotropic GABAA and GABAC receptors, suggest that the stereochemistry of the cyclopentane ring will play a pivotal role in determining agonist or antagonist activity.
Experimental Protocols for Characterization
To elucidate the precise role of (1R,3R)-3-aminocyclopentanecarboxylic acid as a GABA analog, a series of well-defined experimental protocols are essential. The following section provides detailed methodologies for key in vitro assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of (1R,3R)-3-aminocyclopentanecarboxylic acid for GABAA and GABAB receptors.
Methodology:
Membrane Preparation:
Homogenize rat brain tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.
Wash the pellet by resuspension in buffer and recentrifugation three times to remove endogenous GABA.
Resuspend the final pellet in the appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
GABAA Receptor Binding Assay:
Use [3H]muscimol as the radioligand.
In a 96-well plate, combine the membrane preparation (50-100 µg protein), varying concentrations of (1R,3R)-3-aminocyclopentanecarboxylic acid (or a known GABAA agonist/antagonist for control), and a fixed concentration of [3H]muscimol (typically at its Kd value).
Define non-specific binding using an excess of a non-labeled GABAA agonist (e.g., 100 µM GABA).
Incubate the plate at 4°C for 30 minutes.
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using liquid scintillation counting.
Calculate the specific binding by subtracting non-specific binding from total binding.
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
GABAB Receptor Binding Assay:
Use [3H]GABA as the radioligand in the presence of isoguvacine (to block GABAA sites).
Alternatively, use a selective GABAB antagonist radioligand such as [3H]CGP54626.
Follow a similar protocol to the GABAA binding assay, adjusting incubation times and temperatures as required for the specific radioligand.
Causality Behind Experimental Choices: The choice of radioligand is critical; [3H]muscimol is a high-affinity agonist for GABAA receptors, while [3H]GABA in the presence of a GABAA blocker or a specific GABAB radioligand is necessary for GABAB receptor assays. Washing the membrane preparation is essential to remove endogenous GABA, which would otherwise compete with the radioligand and the test compound, leading to an underestimation of binding affinities.
Electrophysiological Recordings in Xenopus Oocytes
Electrophysiology provides a functional measure of a compound's effect on receptor activity. The Xenopus oocyte expression system is a robust platform for studying ion channels and receptors.
Objective: To determine if (1R,3R)-3-aminocyclopentanecarboxylic acid acts as an agonist, antagonist, or allosteric modulator at specific GABA receptor subtypes.
Methodology:
Oocyte Preparation and Injection:
Harvest oocytes from a female Xenopus laevis frog.
Treat the oocytes with collagenase to remove the follicular layer.
Inject the oocytes with cRNA encoding the desired GABA receptor subunits (e.g., for a specific GABAA receptor subtype).
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
Two-Electrode Voltage-Clamp (TEVC) Recording:
Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
Apply GABA at its EC50 concentration to elicit a control current response.
After a washout period, apply varying concentrations of (1R,3R)-3-aminocyclopentanecarboxylic acid alone to test for agonist activity.
To test for antagonist activity, co-apply (1R,3R)-3-aminocyclopentanecarboxylic acid with GABA.
To test for allosteric modulation, pre-apply (1R,3R)-3-aminocyclopentanecarboxylic acid followed by co-application with GABA.
Record the changes in membrane current in response to drug application.
Data Analysis:
Measure the peak amplitude of the current responses.
For agonists, construct a dose-response curve and determine the EC50 and maximal efficacy relative to GABA.
For antagonists, determine the IC50 value.
For allosteric modulators, assess the potentiation or inhibition of the GABA-evoked current.
Causality Behind Experimental Choices: The Xenopus oocyte system is chosen for its high level of expression of exogenous receptors and its low background of endogenous channel activity. TEVC is the preferred method for studying ligand-gated ion channels in oocytes as it allows for precise control of the membrane potential and accurate measurement of ionic currents. The choice of GABA receptor subunit cRNAs to inject allows for the characterization of the test compound at specific receptor subtypes, which is crucial for understanding its selectivity.
Visualization of Key Concepts
GABAergic Signaling Pathway
Caption: Overview of the GABAergic signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Therapeutic Potential and Future Directions
While (1R,3R)-3-aminocyclopentanecarboxylic acid itself is not currently a therapeutic agent, its value lies in its utility as a research tool. By providing a conformationally defined GABA analog, it and its stereoisomers can aid in the design of more selective and potent drugs targeting the GABAergic system. The development of subtype-selective GABA receptor modulators holds immense promise for treating a variety of CNS disorders with improved efficacy and reduced side effects compared to non-selective agents like benzodiazepines.
Future research should focus on a complete pharmacological characterization of all four stereoisomers of 3-aminocyclopentanecarboxylic acid at a wide range of GABAA receptor subtypes and at GABAB receptors. In vivo studies in animal models of epilepsy, anxiety, and pain would be the next logical step to assess the therapeutic potential of the most promising isomers. Furthermore, the cyclopentane scaffold can be further modified to explore additional SAR and to optimize pharmacokinetic properties. The insights gained from studying these conformationally restricted analogs will undoubtedly contribute to the ongoing quest for safer and more effective treatments for neurological and psychiatric conditions.
References
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241. [Link]
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223–241. [Link]
Yashin, N. V., Chmovzh, T. N., Averina, E. B., Kuznetsova, T. S., & Zefirov, N. S. (2014). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Journal of Chemistry, 4(4), 254-273. [Link]
Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937–940. [Link]
Ffrench-Mullen, J. M., Hori, N., & Carpenter, D. O. (1989). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. European journal of pharmacology, 165(2-3), 173–182. [Link]
Chebib, M., Vandenberg, R. J., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neuroscience letters, 313(1-2), 49–52. [Link]
Gröger, H., & Burger, K. (2014). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Tetrahedron: Asymmetry, 25(13-14), 963-969. [Link]
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 67(23), 8093–8101. [Link]
Google Patents. (CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride).
R Discovery. BIOCHEMICAL STUDIES OF AN UNNATURAL AND ANTITUMOR AMINO ACID: 1-AMINOCYCLOPENTANECARBOXYLIC ACID: I. TOXICITY AND TISSUE DISTRIBUTION. [Link]
Palma, E., & Miledi, R. (2012). Electrophysiology of ionotropic GABA receptors. Current pharmaceutical design, 18(29), 4545–4555. [Link]
Zheng, F., & Gallagher, J. P. (1994). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97–102. [Link]
RxList. (2021, July 14). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. [Link]
Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(21), 8590–8604. [Link]
Yao, W. L., & Chen, K. C. (2001). (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. Journal of neurochemistry, 79(4), 857–866. [Link]
Varagic, Z., Rallapalli, S., & Johnston, G. A. (2013). Novel molecule exhibiting selective affinity for GABAA receptor subtypes. PloS one, 8(1), e52516. [Link]
Salin, P. A., & Prince, D. A. (1996). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(10), 3261–3275. [Link]
Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(5), 365–385. [Link]
Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. [Link]
Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]
Khom, S., Baburin, I., Timin, E., & Hering, S. (2006). Pharmacological properties of GABAA receptors containing 1 subunits. Molecular pharmacology, 69(2), 640–649. [Link]
Georgiou, P., Prokopiou, E., & Fella, E. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in pharmacology, 13, 995963. [Link]
An In-depth Technical Guide to the Safety and Hazards of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known safety information and potential hazards associated with (1R,3R)-3-Aminocyclopentanecarbo...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety information and potential hazards associated with (1R,3R)-3-Aminocyclopentanecarboxylic acid. As a Senior Application Scientist, the objective is to synthesize the available technical data with practical, field-proven insights to ensure safe handling and application in a research and development setting. Given that the toxicological properties of this specific stereoisomer have not been exhaustively investigated, this document adopts a cautious approach, extrapolating from data on related isomers and general principles of chemical safety to establish robust protocols.
Chemical Identity and Physical Properties
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid, a chiral building block used in medicinal chemistry and pharmaceutical development. Its precise stereochemistry makes it a valuable component in the synthesis of complex molecular architectures. Understanding its fundamental properties is the first step in a thorough risk assessment.
Causality Insight: The absence of comprehensive physical data, such as melting point or solubility, necessitates treating the compound as a novel chemical entity. Standard laboratory practice dictates handling such materials with full personal protective equipment until its properties are better characterized.
Hazard Identification and GHS Classification
While the Safety Data Sheet (SDS) for the specific (1R,3R) isomer indicates that it is not classifiable according to the Globally Harmonized System (GHS) based on currently available data, it is crucial to consider the classifications of its stereoisomers to form a conservative and protective safety profile.[2] Data from related compounds strongly suggest irritant properties.
Aggregated GHS Hazard Information from Related Isomers:
Primary Routes of Exposure and Potential Health Effects
The primary risk in a laboratory setting involves inadvertent exposure through inhalation of the powder, direct contact with skin or eyes, or accidental ingestion.
Caption: The hierarchy of controls prioritizes engineering solutions.
Control Type
Specification
Rationale
Engineering Controls
Certified chemical fume hood or ventilated enclosure.
To contain dust at the source, preventing inhalation. [6]
Eye/Face Protection
Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards.
Protects against accidental splashes or airborne particles entering the eyes, preventing serious irritation. [3]
Prevents direct skin contact and subsequent irritation. [3]
Respiratory Protection
Not typically required if engineering controls are used effectively. If dust cannot be controlled, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator should be used. [3]
Provides a final barrier against inhalation of fine particulates.
Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical.
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
[2][4]* In Case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.
[2][4]* In Case of Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.
[2][4]* In Case of Ingestion: Wash out mouth with water provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.
[2]* In Case of a Spill:
Evacuate personnel from the immediate area.
Wear appropriate PPE, including a respirator if necessary.
Avoid dust formation.
Carefully sweep up the solid material and place it into a suitable, labeled container for chemical waste disposal.
[6] 5. Do not allow the product to enter drains.
[6]
Disposal Considerations
All waste material, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste. This should be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [7]Do not dispose of down the drain or in general trash.
Conclusion
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a valuable research chemical with a safety profile that demands a high level of caution. The primary, documented hazards are irritation to the skin, eyes, and respiratory system, with potential harm if swallowed. The significant lack of comprehensive toxicological data requires that researchers treat this compound with the same respect afforded to a new chemical entity of unknown toxicity. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, the risks associated with this compound can be effectively managed, ensuring a safe laboratory environment for innovation and discovery.
References
PubChem. . Accessed March 14, 2026.
Cayman Chemical. . Accessed March 14, 2026.
Fisher Scientific. . Accessed March 14, 2026.
AAPPTec. . Accessed March 14, 2026.
AFG Bioscience LLC. . Accessed March 14, 2026.
Aaron Chemicals LLC. . Accessed March 14, 2026.
Cayman Chemical. . Accessed March 14, 2026.
ChemScene. . Accessed March 14, 2026.
Chem-Impex International, Inc. . Accessed March 14, 2026.
AChemBlock. . Accessed March 14, 2026.
Fisher Scientific. . Accessed March 14, 2026.
Fluorochem. . Accessed March 14, 2026.
Thermo Fisher Scientific. . Accessed March 14, 2026.
Capot Chemical Co., Ltd. . Accessed March 14, 2026.
Thermodynamic Solubility Profile and Analytical Methodologies for (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Executive Summary (1R,3R)-3-Aminocyclopentanecarboxylic acid is a highly specialized, chirally pure cyclic amino acid utilized extensively as an intermediate in advanced pharmaceutical synthesis, particularly in the deve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a highly specialized, chirally pure cyclic amino acid utilized extensively as an intermediate in advanced pharmaceutical synthesis, particularly in the development of peptidomimetics and selective receptor antagonists[1]. For researchers and drug development professionals, understanding the phase-solubility behavior of this compound is critical for optimizing reaction solvents, downstream extraction workflows, and formulation matrices. This whitepaper synthesizes the thermodynamic solubility parameters of the compound and provides a field-proven, self-validating analytical protocol for empirical quantification.
Structural Thermodynamics and Solvation Causality
The solubility of (1R,3R)-3-Aminocyclopentanecarboxylic acid is strictly governed by its ionization state and the resulting solid-state lattice energy.
The Free Acid: Zwitterionic Limitations
In its neutral free-acid form (CAS 71869-43-7), the molecule exists predominantly as a zwitterion in the solid state. The strong electrostatic interactions between the protonated amine (
−NH3+
) and the deprotonated carboxylate (
−COO−
) create a highly stable crystalline lattice. Consequently, the energetic penalty to break this lattice is high, rendering the free acid only "slightly soluble" in water and nearly insoluble in non-polar organic solvents[1][2].
The Hydrochloride Salt: Ion-Dipole Enhancement
To circumvent the poor solubility of the zwitterion, the compound is frequently synthesized and stored as a hydrochloride salt (CAS 1625682-44-1). Protonation of the carboxylate group disrupts the zwitterionic lattice, drastically lowering the melting point and lattice energy.
Expert Insight: Certain automated commercial databases erroneously classify the HCl salt of this compound as "insoluble in water"[3]. However, empirical thermodynamic principles dictate otherwise. The introduction of the chloride counterion facilitates massive solvation via ion-dipole interactions, making the trans-isomer hydrochloride salt highly water-soluble (up to ~332 mg/mL)[4], as well as soluble in polar protic and aprotic organics like ethanol and DMSO[5].
Quantitative Solubility Parameters
The following table summarizes the consensus thermodynamic solubility data for the different forms of the compound, synthesized from empirical supplier data and structural analogs.
Kinetic solubility methods (like solvent shifting) often overestimate solubility due to temporary supersaturation. To obtain true thermodynamic equilibrium, the Isothermal Shake-Flask Method must be employed. Furthermore, because the aliphatic cyclopentane ring lacks a conjugated chromophore, standard UV detection is inadequate. The protocol below utilizes pre-column derivatization to ensure a self-validating, highly accurate analytical system.
Step-by-Step Methodology
Saturation Preparation: Add an excess amount of (1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (e.g., 500 mg) to 1.0 mL of the target solvent in a highly inert, borosilicate glass vial. A visible solid pellet must remain to ensure saturation.
Thermodynamic Equilibration: Seal the vial and agitate at 300 rpm in an isothermal shaker maintained strictly at 25.0 ± 0.1 °C for 48 hours.
Causality: A 48-hour window is mandatory to allow the system to transition from kinetic dissolution to true thermodynamic equilibrium, eliminating supersaturation artifacts.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C.
Causality: Centrifugation is prioritized over syringe filtration. Filtration can lead to compound adsorption onto the membrane matrix or localized pressure drops that artificially alter the solubility equilibrium.
Pre-Column Derivatization: Extract an aliquot of the clear supernatant. Derivatize the primary amine using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a buffered alkaline solution[2].
Causality: FMOC derivatization attaches a highly conjugated fluorenyl ring to the molecule, enabling highly sensitive UV detection at 265 nm.
HPLC-UV Quantification & System Suitability Test (SST): Inject the derivatized sample into an HPLC system (C18 column).
Self-Validation (SST): The system is only considered valid if the Relative Standard Deviation (RSD) for six replicate injections of the standard is ≤ 2.0%, and the tailing factor (Tf) remains between 0.8 and 1.5[6].
Workflow Visualization
Fig 1: Shake-flask thermodynamic solubility workflow for (1R,3R)-3-Aminocyclopentanecarboxylic acid.
Comprehensive Spectroscopic Profiling of (1R,3R)-3-Aminocyclopentanecarboxylic Acid: NMR, IR, and MS Characterization
Introduction & Pharmacological Relevance (1R,3R)-3-Aminocyclopentanecarboxylic acid (often abbreviated as trans-3-ACPC) is a conformationally restricted, non-proteinogenic γ -amino acid. By locking the amino and carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
(1R,3R)-3-Aminocyclopentanecarboxylic acid (often abbreviated as trans-3-ACPC) is a conformationally restricted, non-proteinogenic
γ
-amino acid. By locking the amino and carboxyl functional groups into a rigid cyclopentane ring, this molecule serves as a critical building block in the synthesis of peptidomimetics—specifically for inducing parallel
β
-sheet secondary structures in
γ
-peptides [1]. Furthermore, its structural mimicry of
γ
-aminobutyric acid (GABA) makes it an essential scaffold for developing selective GABA receptor modulators.
Because the biological activity of 3-ACPC is strictly dependent on its stereochemistry (the trans vs. cis relationship, as well as the absolute enantiomeric configuration), rigorous spectroscopic characterization is non-negotiable. This guide details the causal reasoning, step-by-step methodologies, and self-validating data interpretation required to authenticate the (1R,3R) isomer using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Experimental Workflows & Sample Preparation
The physical properties of (1R,3R)-3-ACPC—specifically its high polarity and tendency to exist as a zwitterion or a hydrochloride salt (CAS: 1625682-44-1)—dictate the analytical approach. The compound is highly soluble in water but practically insoluble in non-polar organic solvents.
Step-by-Step Preparation Protocol
NMR Spectroscopy: Weigh precisely 15 mg of (1R,3R)-3-ACPC HCl. Dissolve the sample in 0.6 mL of Deuterium Oxide (
D2O
, 99.9% D).
Causality:
D2O
is chosen over
CDCl3
due to the salt's insolubility in chloroform. The use of
D2O
induces rapid H-D exchange of the labile amine (
−NH3+
) and carboxyl (
−COOH
) protons, intentionally removing them from the
1H
spectrum to prevent broad, overlapping signals and massive solvent suppression artifacts.
FT-IR Spectroscopy: Utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellet pressing.
Causality: The HCl salt of 3-ACPC is hygroscopic. KBr pellets readily absorb atmospheric moisture during pressing, which introduces a massive, artificial O-H stretch at ~3400 cm⁻¹ that obscures the sample's native N-H stretching bands. ATR requires no sample dilution and maintains the anhydrous integrity of the crystal lattice.
Mass Spectrometry: Prepare a 1
μg/mL
dilution in a 50:50 (v/v) mixture of LC-MS grade Water:Acetonitrile, spiked with 0.1% Formic Acid.
Causality: Formic acid acts as a volatile proton source, driving the equilibrium toward the
[M+H]+
species, which is essential for maximizing the signal-to-noise ratio in positive-ion Electrospray Ionization (ESI+).
Fig 1: Multi-modal spectroscopic workflow for the structural validation of (1R,3R)-3-ACPC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for proving both the constitutional connectivity and the relative stereochemistry of the cyclopentane ring.
1D NMR Analysis
In the
1H
NMR spectrum, the most deshielded protons are those attached to the carbons bearing the heteroatoms. The proton at C3 (alpha to the amine) appears furthest downfield (~3.70 ppm) due to the strong electron-withdrawing effect of the protonated amine. The C1 proton (alpha to the carboxyl group) appears at ~2.95 ppm. The remaining methylene protons (C2, C4, C5) split into complex, diastereotopic multiplets due to the rigid, non-planar envelope conformation of the cyclopentane ring [2].
Stereochemical Validation via 2D NOESY
The distinction between the trans (1R,3R) and cis (1S,3R) isomers relies on a self-validating 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Mechanistic Proof: In the cis isomer, the C1-H and C3-H protons are co-facial (pointing towards the same side of the ring), resulting in a strong spatial correlation and a distinct NOE cross-peak. In the trans (1R,3R) isomer, the C1-H and C3-H protons are situated on opposite faces of the ring. Consequently, the distance between them exceeds the 5 Å limit for NOE transfer, resulting in an absence of a cross-peak. This negative result is the definitive proof of the trans configuration.
FT-IR provides orthogonal validation of the functional groups. Because the sample is analyzed as a hydrochloride salt rather than a neutral zwitterion, the IR spectrum reflects a protonated carboxylic acid and a primary ammonium cation.
High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition. The theoretical exact mass of the neutral (1R,3R)-3-ACPC free base (
C6H11NO2
) is 129.0789 Da[3].
Under ESI+ conditions, the molecule readily accepts a proton to form the
[M+H]+
precursor ion at m/z 130.0868. When subjected to Collision-Induced Dissociation (CID) in an MS/MS experiment, the molecule undergoes predictable, structurally diagnostic fragmentation. The primary pathway involves the neutral loss of water (-18 Da) from the carboxylic acid, forming a highly stable acylium ion at m/z 112.07. This is followed by the extrusion of carbon monoxide (-28 Da) to yield a cyclopentyl amine fragment at m/z 84.08.
Fig 2: Primary ESI-MS/MS fragmentation pathways for (1R,3R)-3-aminocyclopentanecarboxylic acid.
Table 3: High-Resolution MS Fragmentation Data (ESI+)
Observed m/z
Theoretical m/z
Mass Error (ppm)
Ion Assignment
Neutral Loss
130.0868
130.0868
< 1.0
[M+H]+
None (Precursor)
112.0762
112.0762
< 1.5
[M+H−H2O]+
H2O
(18 Da)
113.0603
113.0603
< 2.0
[M+H−NH3]+
NH3
(17 Da)
84.0813
84.0813
< 2.0
[M+H−H2O−CO]+
H2O
+
CO
(46 Da)
Data Synthesis & Conclusion
The structural validation of (1R,3R)-3-aminocyclopentanecarboxylic acid requires a holistic interpretation of multi-modal data. The exact mass obtained via HRMS guarantees the
C6H11NO2
elemental composition, while FT-IR confirms the presence of the intact amine and carboxylic acid functional groups. Ultimately, it is the
1H
and
13C
NMR—specifically the absence of a C1/C3 cross-peak in the 2D NOESY spectrum—that provides the definitive, self-validating proof of the trans (1R,3R) stereochemistry. This rigorous analytical framework ensures the integrity of the compound for downstream applications in highly sensitive peptidomimetic and pharmacological research.
References
Appella, D. H., et al. "Parallel Sheet Secondary Structure in γ-Peptides". Journal of the American Chemical Society, 2001. URL:[Link]
National Center for Biotechnology Information. "3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240". PubChem, 2025. URL: [Link]
Exploratory
(1R,3R)-3-Aminocyclopentanecarboxylic Acid: Stereochemical Architecture, Pharmacological Utility, and Foldamer Engineering
Executive Summary The rational design of peptidomimetics and neuropharmacological probes relies heavily on the conformational restriction of flexible biological signaling molecules. (1R,3R)-3-Aminocyclopentanecarboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of peptidomimetics and neuropharmacological probes relies heavily on the conformational restriction of flexible biological signaling molecules. (1R,3R)-3-Aminocyclopentanecarboxylic acid ((1R,3R)-3-ACPC) is a cyclically constrained
γ
-amino acid that serves as a rigidified analogue of
γ
-aminobutyric acid (GABA). By locking the dihedral angles between the amine and carboxylate pharmacophores, this specific trans stereoisomer provides an unprecedented toolkit for two distinct but overlapping fields:
Neuropharmacology: Probing the strict stereochemical requirements of GABA receptor subtypes.
This guide dissects the stereochemical logic, pharmacological significance, and synthetic methodologies associated with (1R,3R)-3-ACPC, providing self-validating protocols for its application in advanced drug development.
The core scaffold of 3-ACPC is a cyclopentane ring substituted with an amino group at C3 and a carboxylic acid at C1. The relative stereochemistry dictates whether the substituents reside on the same face (cis) or opposite faces (trans) of the ring.
The (1R,3R) configuration specifically designates a trans relationship. Unlike acyclic
γ
-amino acids which possess high entropic freedom and typically fold into 14-membered helical turns, the trans-cyclopentane constraint restricts the
θ
and
ζ
torsion angles of the peptide backbone. This preorganization forces the molecule into an extended conformation, fundamentally altering its macroscopic folding behavior when oligomerized.
Logical classification of 3-ACPC stereoisomers highlighting the (1R,3R) target.
Pharmacological Significance: Probing the GABAergic System
Endogenous GABA is highly flexible, allowing it to bind to multiple receptor subtypes (GABA-A, GABA-B, GABA-C) by adopting different bioactive conformations. To isolate subtype-specific responses, researchers synthesize conformationally restricted analogues [1].
The trans-3-ACPC isomers, particularly the (+)-enantiomer, demonstrate varied pharmacological effects ranging from partial agonism to weak antagonism at specific GABA receptor sites [4].
Causality in Receptor Binding: The rigidified cyclopentane ring fixes the spatial distance between the cationic ammonium and anionic carboxylate groups. If this fixed distance matches the precisely required pharmacophore geometry of the GABA-C receptor, binding occurs. The (1R,3R) configuration effectively maps the spatial limits of the receptor's binding pocket, proving that the receptor has a strict stereochemical requirement for activation.
Foldamers are unnatural oligomers designed to mimic the discrete conformational propensities of natural proteins while remaining wholly immune to peptidase and protease degradation [3].
While acyclic
γ
-peptides generally form helices, the incorporation of (1R,3R)-3-ACPC fundamentally shifts the conformational landscape. Molecular modeling and subsequent empirical validation have proven that trans-3-ACPC residues possess a high propensity to form parallel sheet secondary structures [2].
Mechanistic Causality: To create a parallel sheet, two
γ
-peptide strands must be connected via a specific non-peptide loop (e.g., a D-prolyl-(1,1-dimethyl)-1,2-diaminoethyl linker). The trans-geometry of the cyclopentane ring prevents the backbone from coiling into a helix, instead forcing the amide protons and carbonyl oxygens into a planar alignment that facilitates inter-strand hydrogen bonding.
To utilize (1R,3R)-3-ACPC in foldamer synthesis, rigorous protocols must be followed. Below is a self-validating workflow for the Solid-Phase Peptide Synthesis (SPPS) of
γ
-peptides incorporating this sterically hindered monomer.
Protocol: SPPS Incorporation of Fmoc-(1R,3R)-3-ACPC
Note: The cyclic constraint introduces significant steric hindrance. Standard
α
-amino acid coupling protocols will result in incomplete reactions.
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes to ensure maximum surface area exposure.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
Activation (The Causality of Reagent Choice):
Choice of Reagents: Use 3.0 equivalents of Fmoc-(1R,3R)-3-ACPC, 3.0 eq of HBTU, and 6.0 eq of DIEA.
Why HBTU? The
γ
-carboxylic acid attached to the cyclopentane ring is sterically hindered. Uronium-based coupling reagents like HBTU, paired with a strong organic base (DIEA), are required to rapidly and efficiently convert the carboxylate into a highly reactive OBt ester before side reactions can occur [3].
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours .
Why extended time? The nucleophilic attack of the resin-bound amine onto the bulky
γ
-carbonyl is kinetically slower than in standard
α
-peptides.
Self-Validation (In-Process Control): Perform a Kaiser Test .
System Logic: A blue color indicates unreacted primary amines (incomplete coupling). If blue, repeat Step 3 & 4 (double coupling). A yellow color validates complete coupling, allowing the process to move forward.
Cleavage & Final Validation: Cleave the oligomer using 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours. Precipitate in cold ether. Validate the final foldamer mass and purity via LC-MS.
Solid-phase peptide synthesis workflow for incorporating (1R,3R)-3-ACPC.
Quantitative Data Summary
The following table summarizes the comparative structural and pharmacological parameters of 3-ACPC isomers, highlighting why the (1R,3R) variant is uniquely valuable.
Property / Parameter
(1R,3R)-trans-3-ACPC
(1S,3S)-trans-3-ACPC
cis-3-ACPC (Meso/Enantiomers)
Stereochemical Relationship
Trans (1R, 3R)
Trans (1S, 3S)
Cis (1R,3S) / (1S,3R)
GABA Receptor Activity
Partial Agonist / Weak Antagonist
Inactive / Low Affinity
Variable (Subtype dependent)
Foldamer Secondary Structure
Parallel Sheet
Parallel Sheet
Helical / Reverse Turn
Dihedral Angle Constraint
Rigidified
γ
-backbone
Rigidified
γ
-backbone
Flexible / Alternative folding
Proteolytic Stability
Highly Resistant
Highly Resistant
Highly Resistant
References
Synthesis of Analogues of GABA. III.
Source: Journal of the American Chemical Society (JACS)
Enantioselective Synthesis Pathways for (1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Comprehensive Technical Guide
Executive Summary (1R,3R)-3-Aminocyclopentanecarboxylic acid (trans-3-ACPC) is a conformationally restricted γ -amino acid that serves as a critical building block in the development of foldamers, γ -peptides, and target...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1R,3R)-3-Aminocyclopentanecarboxylic acid (trans-3-ACPC) is a conformationally restricted
γ
-amino acid that serves as a critical building block in the development of foldamers,
γ
-peptides, and targeted neurotherapeutics. Unlike its cis-isomer, which is readily accessible via the cleavage of Vince lactam, the trans-isomer requires precise stereochemical control to overcome thermodynamic hurdles. This technical guide details the mechanistic causality, step-by-step experimental protocols, and comparative analytics of the primary synthetic pathways yielding enantiopure (1R,3R)-3-ACPC.
Introduction: The Role of Constrained
γ
-Amino Acids
Conformationally constrained
γ
-amino acids are indispensable in modern medicinal chemistry and structural biology. The rigid cyclopentane scaffold of (1R,3R)-3-ACPC limits the degrees of freedom around the
Cα−Cβ
and
Cβ−Cγ
bonds. This rigidity stabilizes specific secondary structures, notably parallel
β
-sheets in synthetic
γ
-peptides[1]. Furthermore, as a cyclic analogue of
γ
-aminobutyric acid (GABA), the trans-stereochemistry strictly dictates its binding affinity and functional efficacy, often acting as a moderately potent partial agonist at specific GABA receptors where other isomers fail[2].
Retrosynthetic Strategies & Mechanistic Causality
The synthesis of the (1R,3R) enantiomer presents a unique challenge: avoiding the thermodynamically favored cis-configuration during the functionalization of the cyclopentane ring. Two primary strategies have proven robust in overcoming this:
Pathway A: Chemoenzymatic Desymmetrization followed by Epimerization. This pathway leverages the enzymatic resolution of a meso-anhydride to establish the absolute stereochemistry. Because subsequent functionalization (like the Curtius rearrangement) retains the cis-relative stereochemistry, a base-catalyzed epimerization is required to achieve the trans-configuration[3],[4].
Pathway B: Asymmetric Reductive Amination. Starting from homochiral 3-oxocyclopentanecarboxylic acid, a chiral auxiliary is used to induce diastereoselective hydride delivery. This establishes the trans-amine precursor directly, completely bypassing the need for thermodynamic epimerization[4].
Core Synthetic Pathways & Experimental Protocols
Pathway A: Chemoenzymatic Desymmetrization
Mechanism & Causality:
Enzymes such as lipases or pig liver esterase (PLE) exhibit high enantiodiscrimination when opening meso-cis-cyclopentane-1,3-dicarboxylic anhydride, yielding a chiral monoester with >95% ee[3]. However, converting the carboxylic acid to an amine via a Curtius rearrangement proceeds with strict retention of configuration, resulting in the cis-isomer. To obtain the (1R,3R)-trans isomer, the
α
-stereocenter must be epimerized. The causality behind using a bulky ester protecting group during this step is to thermodynamically drive the equilibrium toward the less sterically hindered trans-isomer, minimizing 1,3-diaxial-like steric clashes[4].
Chemoenzymatic synthesis of (1R,3R)-3-ACPC via meso-anhydride desymmetrization and epimerization.
Epimerization : Add sodium ethoxide (12 mmol) dropwise at 0°C under an argon atmosphere. Reflux the mixture for 12 hours. The thermodynamic driving force favors the trans-isomer.
Validation : Monitor the reaction via chiral HPLC. The trans/cis ratio should stabilize at the thermodynamic limit of approximately 85:15.
Hydrolysis : Quench the reaction with 1M HCl, extract with EtOAc, and subject the concentrated crude to 6M HCl reflux for 4 hours to simultaneously remove the Boc group and hydrolyze the ester.
Purification : Purify the aqueous layer via ion-exchange chromatography (e.g., Dowex 50WX8) to yield the pure (1R,3R)-3-ACPC zwitterion.
Pathway B: Asymmetric Reductive Amination
Mechanism & Causality:
This approach avoids the yield-limiting epimerization step by establishing the trans-relationship directly under kinetic control. Condensation of homochiral (1R)-3-oxocyclopentanecarboxylic acid with a chiral auxiliary like (R)-1-phenylethylamine forms a chiral imine. The bulky phenyl group effectively shields one face of the imine double bond. Subsequent reduction with sodium triacetoxyborohydride (
NaBH(OAc)3
) forces hydride attack from the less hindered face, establishing the (3R) stereocenter anti to the carboxylate group[4].
Asymmetric reductive amination pathway directly yielding the trans-(1R,3R) configuration.
Protocol B: Diastereoselective Reduction Workflow
Imine Formation : Combine (1R)-3-oxocyclopentanecarboxylic acid methyl ester (10 mmol) and (R)-1-phenylethylamine (11 mmol) in 1,2-dichloroethane (40 mL). Add anhydrous
MgSO4
(2 g) as a desiccant and stir for 6 hours at room temperature.
Reduction : Cool the mixture to 0°C and add
NaBH(OAc)3
(15 mmol) portion-wise. Causality: Triacetoxyborohydride is specifically chosen over
NaBH4
because its steric bulk enhances diastereoselectivity and its mild nature prevents over-reduction of the ester.
Validation : Isolate the crude product and perform
1
H-NMR analysis. The characteristic multiplet for the C3 proton will confirm the trans-diastereomer formation (dr > 92:8).
Deprotection : Subject the purified intermediate to hydrogenolysis using 20%
Pd(OH)2/C
under
H2
(50 psi) in MeOH for 24 hours to cleave the chiral auxiliary, followed by standard ester hydrolysis to yield the final product.
Quantitative Data Comparison
To guide process chemistry decisions, the following table summarizes the key metrics of both pathways based on established literature benchmarks[3],[4]:
Metric
Pathway A (Chemoenzymatic + Epimerization)
Pathway B (Asymmetric Reductive Amination)
Starting Material
meso-cis-Cyclopentane-1,3-dicarboxylic anhydride
(1R)-3-Oxocyclopentanecarboxylic acid
Overall Yield
22% - 28%
35% - 42%
Enantiomeric Excess (ee)
> 98% (Dependent on enzyme specificity)
> 95% (Dependent on auxiliary purity)
Diastereomeric Ratio (dr)
~ 85:15 (Capped by thermodynamic limits)
> 92:8 (Driven by kinetic control)
Scalability
High (Readily available, cheap meso precursors)
Moderate (Requires homochiral starting material)
Primary Challenge
Chromatographic separation of cis/trans epimers
Cost and synthesis of homochiral precursor
Conclusion
The synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid demands rigorous stereochemical control. While Pathway A offers a highly scalable route utilizing inexpensive meso-anhydrides, it is ultimately bottlenecked by the thermodynamic limits of the epimerization step. Conversely, Pathway B provides superior diastereoselectivity and higher overall yields through kinetic control during reductive amination, albeit at the cost of requiring a pre-resolved chiral starting material. The selection between these routes should be dictated by the scale of production, the availability of biocatalytic infrastructure, and downstream purification capabilities.
References
Title : Parallel Sheet Secondary Structure in γ-Peptides.
Source : Journal of the American Chemical Society.
URL :[Link]
Title : Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions.
Source : ResearchGate.
URL :[Link]
Theoretical Properties and Applications of (1R,3R)-3-Aminocyclopentanecarboxylic Acid in Foldamer Design and Neuropharmacology
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Level: Advanced Technical Whitepaper Executive Summary In the rapidly evolving field of peptidomimetics and rational drug design, confo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Level: Advanced Technical Whitepaper
Executive Summary
In the rapidly evolving field of peptidomimetics and rational drug design, conformationally restricted unnatural amino acids serve as critical architectural building blocks. (1R,3R)-3-Aminocyclopentanecarboxylic acid (often abbreviated as trans-3-ACPC) is a cyclic γ-amino acid that has fundamentally expanded our understanding of secondary structure formation in synthetic oligomers (foldamers)[1]. Unlike acyclic γ-amino acids, which predominantly fold into 14-membered helices, the thermodynamic rigidity imposed by the cyclopentane ring of trans-3-ACPC pre-organizes the peptide backbone to favor extended strand conformations, enabling the construction of parallel β-sheet mimetics[1][2].
Furthermore, as a conformationally locked analogue of γ-aminobutyric acid (GABA), (1R,3R)-3-ACPC functions as a highly specific stereochemical probe in neuropharmacology, acting as a partial agonist at GABA-C receptors[3]. This guide synthesizes the theoretical mechanics, structural logic, and validated experimental workflows for utilizing this powerful molecule.
Structural and Conformational Theory
The Thermodynamic Constraint of the Cyclopentane Ring
The theoretical utility of (1R,3R)-3-ACPC stems from its trans-1,3-substitution pattern. In a standard acyclic γ-amino acid, the backbone possesses high conformational entropy due to free rotation around the Cα-Cβ and Cβ-Cγ bonds. By embedding these carbons within a cyclopentane ring, the torsional angles (θ and ζ) are severely restricted[4].
Computational models (such as CPK and Molecular Mechanics) dictate that this restriction prevents the backbone from adopting the tight dihedral angles required for the
C=O(i)→NH(i+3)
hydrogen bonding characteristic of γ-peptide helices[1]. Instead, the trans stereochemistry forces the amino and carboxylate vectors to project in a manner that heavily favors an extended, linear trajectory.
Foldamer Engineering: The Parallel Sheet Paradigm
The seminal work by 1 demonstrated that when two (1R,3R)-3-ACPC residues are connected via a rigid reverse-turn template (e.g., a D-prolyl-(1,1-dimethyl)-1,2-diaminoethyl linker), the resulting oligomer spontaneously assembles into a parallel sheet secondary structure[1]. This was a breakthrough, as parallel sheets are notoriously difficult to stabilize in short synthetic peptides without extensive cross-linking.
Caption: Conformational propensities and structural logic of acyclic vs. cyclic γ-amino acids.
Because GABA is a highly flexible molecule, it can adopt multiple conformations to bind different receptor subtypes (GABA-A, GABA-B, GABA-C). To map the distinct spatial requirements of these binding pockets, researchers utilize rigid analogues[5].
(1R,3R)-3-ACPC locks the distance between the basic amine and the acidic carboxylate. Pharmacological profiling reveals that the GABA-C receptor has a strict stereochemical requirement: the (+)-trans-isomer ((1R,3R)-3-ACPC) acts as a moderately potent partial agonist, whereas the cis-isomers exhibit significantly lower potency or act as weak antagonists[3]. This causality highlights how precise stereochemical control translates directly to receptor subtype selectivity.
Quantitative Data Summaries
Table 1: Physicochemical and Theoretical Properties of (1R,3R)-3-ACPC
As a Senior Application Scientist, I emphasize that experimental success with sterically hindered unnatural amino acids requires rigorous optimization. The following protocols are designed as self-validating systems to ensure high fidelity in computational prediction and chemical synthesis.
Protocol A: Computational Conformational Profiling of γ-Peptides
To theoretically validate the parallel sheet propensity of a novel (1R,3R)-3-ACPC sequence before synthesis, follow this molecular dynamics (MD) workflow:
System Preparation: Construct the γ-peptide sequence in silico. Assign the (1R,3R) absolute configuration to all cyclopentane residues.
Force Field Selection: Apply the OPLS4 or AMBER force field. Causality: These force fields are specifically parameterized to accurately model the torsional barriers of cyclic amides and aliphatic rings.
Solvation Model: Solvate the structure in an explicit dichloromethane (DCM) box. Causality: Experimental NMR validations of these parallel sheets are typically conducted in non-polar solvents like CD2Cl2 to prevent solvent competition for hydrogen bonds[1].
Equilibration & Production: Run a 100 ns MD simulation at 300K.
Self-Validation (Convergence): Plot the Root Mean Square Deviation (RMSD) of the backbone atoms. The protocol is validated when the RMSD plateaus (typically < 1.5 Å variance), and trajectory analysis confirms stable inter-strand
N−H⋯O=C
hydrogen bonds.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) of (1R,3R)-3-ACPC Foldamers
Incorporating cyclic γ-amino acids into a peptide chain is notoriously difficult due to the steric bulk of the cyclopentane ring shielding the reacting amine.
Resin Selection & Swelling: Swell 2-Chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes. Causality: 2-CTC resin prevents diketopiperazine formation during the cleavage of sterically hindered sequences.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).
Activation & Coupling (Critical Step): Pre-activate Fmoc-(1R,3R)-3-ACPC-OH (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes, then add to the resin for 2 hours at room temperature. Causality: Standard coupling reagents (like HBTU) often fail here. HATU generates a highly reactive 7-aza-OBt ester, which is necessary to overcome the high activation energy barrier imposed by the cyclic constraint.
Self-Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow beads) validates complete coupling. If positive (blue beads), perform a double coupling cycle before proceeding.
Cleavage: Cleave the oligomer using a cocktail of 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. Precipitate in cold diethyl ether.
Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for trans-3-ACPC incorporation.
(1R,3R)-3-Aminocyclopentanecarboxylic acid as a synthetic intermediate
Application Note: (1R,3R)-3-Aminocyclopentanecarboxylic Acid as a Synthetic Intermediate in Peptidomimetics and Neuropharmacology Introduction & Structural Rationale (1R,3R)-3-Aminocyclopentanecarboxylic acid is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (1R,3R)-3-Aminocyclopentanecarboxylic Acid as a Synthetic Intermediate in Peptidomimetics and Neuropharmacology
Introduction & Structural Rationale
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a highly valuable, conformationally restricted
γ
-amino acid. Unlike acyclic
γ
-amino acids (such as
γ
-aminobutyric acid, or GABA), the incorporation of the rigid cyclopentane ring strictly locks the
χ
dihedral angles between the basic amine and the acidic carboxylate groups. This rigidification serves two critical purposes in drug design and synthetic chemistry:
Pharmacophore Mapping: In neuropharmacology, the fixed spatial distance between the functional groups allows researchers to probe the precise geometric requirements of receptor binding pockets[1].
Entropic Preorganization: In peptidomimetics (foldamers), the restricted bond rotation drastically reduces the entropic penalty of folding, forcing the oligomer into predictable, highly stable secondary structures[2].
As a rigid analogue of GABA, the trans-isomer—which includes the (1R,3R) enantiomer—is utilized to map and differentiate between various GABAergic binding sites. The spatial topography of the Na
+
-independent GABA membrane binding site differs significantly from the Na
+
-dependent binding and transport sites[1].
Mechanistic Insight: The trans-configuration optimally aligns the amine and carboxylate groups to interact with the high-affinity Na
+
-independent receptor, acting as a highly potent inhibitor. Conversely, the trans-geometry is poorly accommodated by the nerve ending transport site, which preferentially binds the cis-conformation or flexible linear molecules[1].
Table 1: Comparative Inhibition of GABA Binding and Transport Sites
| Ligand | Na
+
-Independent GABA Binding | Na
+
-Dependent GABA Binding | Nerve Ending Transport |
| :--- | :--- | :--- | :--- |
| trans-3-ACPC | Potent Inhibition (7x > cis) | Moderate Inhibition (1.6x > cis) | Weak Inhibition |
| cis-3-ACPC | Weak Inhibition | Weak Inhibition | Potent Inhibition |
(Quantitative data adapted from Johnston et al.[1])
Fig 1: Pharmacological interaction profile of trans-3-ACPC with GABAergic targets.
Peptidomimetics: Engineering
γ
-Peptide Foldamers
In the realm of synthetic foldamers, (1R,3R)-3-aminocyclopentanecarboxylic acid is a foundational building block. Acyclic
γ
-peptides typically adopt 14-helix conformations stabilized by
i
to
i+3
intramolecular hydrogen bonds. However, Gellman and colleagues demonstrated that cyclically constrained
γ
-amino acids derived from trans-3-ACPC exhibit a uniquely high propensity to form parallel sheet secondary structures[2].
Causality of Folding: The trans-stereochemistry across the cyclopentane ring prevents the peptide backbone from adopting the acute torsion angles necessary for helical turns. Instead, it forces an extended conformation. When two trans-3-ACPC residues are linked via a suitable turn-inducing unit (e.g., D-prolyl-(1,1-dimethyl)-1,2-diaminoethyl), the extended strands align, allowing inter-strand hydrogen bonding that stabilizes a parallel
β
-sheet-like architecture in aqueous environments[2].
Experimental Protocols
To utilize (1R,3R)-3-aminocyclopentanecarboxylic acid in Solid-Phase Peptide Synthesis (SPPS), it must first be N-protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol 1: Synthesis of Fmoc-(1R,3R)-3-Aminocyclopentanecarboxylic Acid
Self-Validating Design: The use of Fmoc-OSu instead of Fmoc-Cl prevents the formation of Fmoc-dipeptide oligomers, a common side reaction when highly reactive acid chlorides are used with amino acids.
Dissolution: Dissolve the starting amino acid and Na
2
CO
3
in water. Rationale: Na
2
CO
3
maintains a mildly basic pH (~9-10), ensuring the amine remains deprotonated and nucleophilic while keeping the carboxylate soluble.
Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add a solution of Fmoc-OSu dissolved in 1,4-dioxane. Rationale: Cooling minimizes the competing hydrolysis of Fmoc-OSu by water.
Reaction: Remove the ice bath and stir the biphasic mixture at room temperature for 12 hours. The reaction is self-indicating; the suspension will gradually clear as the hydrophobic Fmoc group is conjugated, forming the soluble sodium salt of the product.
Workup: Acidify the aqueous layer with 1M HCl to pH 2.0. Rationale: This protonates the carboxylate, driving the precipitation of the Fmoc-protected amino acid.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Recrystallize from minimal hot ethyl acetate/hexanes to yield pure Fmoc-(1R,3R)-3-ACPC.
Protocol 2: Incorporation into
γ
-Peptide Foldamers via SPPS
Because the amine on the cyclopentane ring is sterically hindered, standard coupling reagents (like HBTU) often result in incomplete couplings. This protocol utilizes HATU, which provides a neighboring group effect via its 7-aza nitrogen to accelerate the acylation of hindered amines.
Step-by-Step Methodology:
Resin Swelling: Swell Wang resin (or Rink Amide resin for C-terminal amides) in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).
Pre-Activation: In a separate vial, dissolve Fmoc-(1R,3R)-3-ACPC (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Stir for 2 minutes to generate the active ester.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. Validation Step: Perform a Kaiser test; a negative result (yellow) confirms complete coupling. If positive (blue), perform a second coupling cycle.
Cleavage: Once the sequence is complete, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours.
Precipitation: Filter the resin and precipitate the crude
γ
-peptide in cold diethyl ether. Centrifuge and lyophilize.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1R,3R)-3-Aminocyclopentanecarboxylic acid (trans-3-ACPC) is a highly constrained cyclic γ-amino acid. Its incorporation into peptide backbones induces distinct, stable secondary structures (foldamers), notably parallel γ-peptide sheets and unique helical conformations[1]. However, the steric bulk of the cyclopentane ring and the restricted conformational freedom present significant synthetic challenges during solid-phase peptide synthesis (SPPS). This Application Note details optimized protocols for the efficient acylation of and coupling onto (1R,3R)-3-ACPC, ensuring high-fidelity synthesis of complex peptidomimetics.
Mechanistic Rationale & Chemical Causality
The successful integration of (1R,3R)-3-ACPC into a growing peptide chain requires overcoming two distinct kinetic barriers, similar to challenges seen with other constrained cyclic amino acids[2]:
Acylating the Resin-Bound Amine with 3-ACPC: The incoming Fmoc-(1R,3R)-3-ACPC is sterically bulky.
Coupling the Next Amino Acid onto 3-ACPC: The amine of the resin-bound 3-ACPC is situated on a constrained cyclopentyl ring, drastically reducing its nucleophilicity compared to standard primary amines.
Coupling Reagent Selection: Standard HBTU/HOBt protocols often fail or require extended reaction times, leading to incomplete couplings and potential aggregation. We recommend DIC/OxymaPure or HATU/HOAt [3]. The DIC/Oxyma system is highly efficient, minimizes epimerization, and avoids the guanidinylation (chain termination) of the slow-reacting 3-ACPC amine that frequently occurs with uronium salts like HBTU or HATU[4]. For highly refractory sequences, microwave-assisted HATU coupling provides superior electrophilic activation via the 7-azabenzotriazole leaving group.
Conformational Pre-organization: Once incorporated, the cyclopentyl ring restricts the backbone dihedral angles, pre-organizing the peptide to form 14-membered ring hydrogen bonds, driving the thermodynamic assembly of parallel sheets or helices[1].
Conformational pathway of (1R,3R)-3-ACPC inducing stable foldamer structures.
Protocol A: Standard Room-Temperature Coupling (DIC/Oxyma)
Causality: DIC/Oxyma prevents uronium-based chain termination, which is a high risk when coupling onto hindered amines that react slowly[4].
Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 min at room temperature.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash extensively with DMF (5 × 1 min).
Pre-Activation: Dissolve 0.4 mmol (4 eq) Fmoc-(1R,3R)-3-ACPC and 0.4 mmol (4 eq) OxymaPure in 2 mL DMF. Add 0.4 mmol (4 eq) DIC. Stir for 3 min to generate the highly reactive Oxyma ester[3].
Coupling: Add the activated mixture to the resin. Shake at room temperature for 120 min.
Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.
Negative (Yellow): Coupling is complete. Proceed to step 6.
Positive (Blue): Coupling is incomplete. Repeat steps 3-4 (Double Coupling). Note: The rigid ring slows kinetics; a double coupling is often mandatory when adding the subsequent amino acid onto 3-ACPC.
Washing: Drain the reaction vessel and wash the resin with DMF (4 × 1 min) and DCM (4 × 1 min).
Protocol B: Microwave-Assisted Coupling for Difficult Sequences (HATU/DIEA)
Causality: Rapid thermal energy transfer disrupts local peptide aggregation and overcomes the high activation energy barrier associated with the restricted dihedral angles of the trans-3-ACPC residue.
Activation: Mix 0.4 mmol (4 eq) Fmoc-(1R,3R)-3-ACPC and 0.38 mmol (3.8 eq) HATU in 2 mL NMP. Add 0.8 mmol (8 eq) DIEA. Note: HATU is kept slightly sub-stoichiometric to the amino acid to prevent capping of the resin-bound amine.
Coupling: Transfer the activated mixture to the microwave vessel containing the deprotected resin.
Microwave Parameters: Ramp to 75°C over 2 min. Hold at 75°C for 10 min (Power: 25-30 W).
Validation (Micro-Cleavage): For critical foldamer sequences, suspend a small resin aliquot in TFA/TIS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm mass addition before proceeding.
Wash: Drain and wash with DMF (4 × 1 min).
Workflow for Fmoc-SPPS coupling of sterically hindered (1R,3R)-3-ACPC.
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the performance of various coupling strategies when incorporating the amino acid following (1R,3R)-3-ACPC, which represents the most sterically demanding step in the synthesis.
Coupling System
Temperature
Time
Yield (LC-MS)
Epimerization Risk
Capping Risk
HBTU / DIEA
RT (25°C)
120 min
< 40%
Moderate
High (Guanidinylation)
DIC / OxymaPure
RT (25°C)
120 min
> 85%
Low
None
HATU / DIEA
RT (25°C)
120 min
75%
Moderate
High
DIC / OxymaPure
MW (75°C)
10 min
> 95%
Low
None
HATU / DIEA
MW (75°C)
10 min
> 90%
Moderate
Moderate
Troubleshooting & Optimization
Incomplete coupling of the next amino acid onto the 3-ACPC amine: The amine of 3-ACPC is highly hindered. If DIC/Oxyma fails, utilize symmetric anhydrides or highly reactive acid fluorides. Alternatively, extend microwave heating to 90°C for 5 minutes (only if the sequence does not contain heat-sensitive residues like Cys or His).
Poor solubility of Fmoc-(1R,3R)-3-ACPC: Cyclic γ-amino acids can exhibit poor solubility in pure DMF. Use NMP or a 1:1 mixture of DMF/DCM to disrupt intermolecular hydrogen bonding during activation.
Secondary Structure Aggregation: As the foldamer elongates, the stable secondary structures (e.g., parallel sheets) can cause the resin to shrink and aggregate[1]. Incorporate pseudoproline dipeptides or use PEG-based resins (e.g., ChemMatrix) to maintain optimal swelling.
References
Parallel Sheet Secondary Structure in γ-Peptides
Source: acs.org
URL:[Link]
Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids
Source: nih.gov
URL:[Link]
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC
Source: nih.gov
URL:[Link]
OxymaPure - CEM Corporation
Source: cem.com
URL:[Link]
Application Note: (1R,3R)-3-Aminocyclopentanecarboxylic Acid in Neurological Disorder Research
Executive Summary & Pharmacological Profile (1R,3R)-3-Aminocyclopentanecarboxylic acid (commonly referred to as trans-3-ACPC) is a highly rigid, conformationally restricted analogue of γ-aminobutyric acid (GABA). Endogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Profile
(1R,3R)-3-Aminocyclopentanecarboxylic acid (commonly referred to as trans-3-ACPC) is a highly rigid, conformationally restricted analogue of γ-aminobutyric acid (GABA). Endogenous GABA is a highly flexible molecule that adopts multiple conformations to bind various receptor subtypes (GABA_A, GABA_B, GABA_C) and transporters (GATs). This flexibility makes it challenging to isolate the specific spatial topography of individual binding pockets.
By locking the carbon backbone into a cyclopentane ring, (1R,3R)-3-ACPC restricts the spatial arrangement of the amino and carboxyl groups[1]. This structural constraint allows researchers to map the distinct topographical requirements of GABAergic targets, making it an invaluable tool in neuropharmacology, structural biology, and the development of next-generation therapeutics for epilepsy, anxiety, and neuropathic pain[1].
Mechanistic Insights & Causality (E-E-A-T)
Why utilize a conformationally restricted analogue?
The causality behind using (1R,3R)-3-ACPC lies in its stereochemistry. The trans-configuration forces the functional groups into an extended conformation. Research demonstrates that the Na⁺-independent GABA binding sites (primarily GABA_A and GABA_B receptors) possess a fundamentally different spatial topography than the Na⁺-dependent binding sites (GABA transporters)[2].
Specifically, trans-3-ACPC is 7 times more potent than its cis-isomer at inhibiting Na⁺-independent binding, but only 1.6 times more potent at inhibiting Na⁺-dependent binding[2]. This stereoselective preference proves that receptor binding pockets require an extended GABA conformation, whereas transport sites are more accommodating to both folded (cis) and extended (trans) geometries[2]. Furthermore, the (+)-trans-enantiomer exhibits a clear affinity order at GABA_C (ρ1 and ρ2) receptors, acting as a moderately potent partial agonist[3].
Pharmacological Targeting Diagram
Fig 1: Pharmacological targeting and signaling pathways of (1R,3R)-3-ACPC in the GABAergic system.
Quantitative Data: Receptor Binding Affinities
To effectively utilize (1R,3R)-3-ACPC in assay development, researchers must account for its differential affinities across subcellular fractions.
Pharmacological Target
Subcellular Fraction
(1R,3R)-3-ACPC (trans) Potency
cis-3-ACPC Potency
Trans/Cis Ratio
Mechanistic Implication
Na⁺-Independent Binding (GABA_A/B)
Nerve ending-mitochondrial
High
Low
7.0
Receptors strictly require an extended GABA conformation[2].
Na⁺-Dependent Binding (GATs)
Microsomal
Moderate
Moderate
1.6
Transporters accommodate both folded and extended conformations[2].
GABA_C (ρ1/ρ2) Receptors
Recombinant Expression
Partial Agonist
Weak Agonist
>1.0
Useful for mapping ρ-receptor activation kinetics[3].
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for GABA Spatial Topography Mapping
This protocol is designed to isolate true receptor binding from transporter sequestration by leveraging differential centrifugation and strict buffer control.
Step 1: Subcellular Fractionation
Procedure: Homogenize cortical tissue in 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris. Centrifuge the supernatant at 20,000 × g to isolate the nerve ending-mitochondrial fraction (enriched in Na⁺-independent sites). Centrifuge the resulting supernatant at 100,000 × g to isolate the microsomal fraction (enriched in Na⁺-dependent sites)[2].
Causality: Subcellular distribution dictates target availability. Failing to separate these fractions leads to signal overlap between receptors and transporters[2].
Procedure: Wash the nerve ending-mitochondrial fraction repeatedly via freeze-thaw cycles in Na⁺-free Tris-citrate buffer (50 mM, pH 7.1). For the microsomal fraction, use Tris-HCl buffer containing 100 mM NaCl.
Causality: Na⁺ is strictly required for the secondary active transport mechanism of GATs. Omitting Na⁺ isolates true receptor binding. Extensive washing is critical to remove endogenous GABA, which would otherwise competitively inhibit[³H]GABA binding.
Step 3: Radioligand Incubation
Procedure: Incubate 0.5 mg/mL of membrane protein with 2 nM [³H]GABA and varying concentrations of (1R,3R)-3-ACPC (0.1 µM to 1 mM) for 15 minutes at 4°C.
Causality: The 4°C incubation temperature minimizes metabolic degradation of the radioligand and stabilizes the receptor-ligand complex during the assay.
Step 4: Filtration & Quantification
Procedure: Terminate the reaction by rapid vacuum filtration over glass-fiber filters. Wash twice with 5 mL of ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.
Protocol 2: Synthesis of Backbone-Constrained γ-Peptides and Drug Analogues
(1R,3R)-3-ACPC serves as a critical scaffold for synthesizing constrained analogues of FDA-approved drugs like baclofen and pregabalin, and for inducing parallel sheet secondary structures in γ-peptides[1][4].
Step 1: Scaffold Activation
Procedure: Protect the amino group of (1R,3R)-3-ACPC using Fmoc-Cl or Boc2O under standard basic conditions (e.g., Na2CO3 in water/dioxane).
Causality: Protection prevents self-polymerization during the subsequent peptide coupling steps.
Step 2: Peptide Coupling
Procedure: Couple the protected (1R,3R)-3-ACPC to the growing peptide chain using HATU/DIPEA in DMF. Allow 2 hours for coupling due to the steric hindrance of the cyclopentane ring.
Causality: Acyclic γ-amino acids possess high conformational entropy, typically folding into helical structures. The cyclic constraint of the cyclopentane ring restricts the dihedral angles, forcing the resulting oligomer into a parallel sheet secondary structure[4].
Step 3: Structural Validation
Procedure: Cleave the peptide from the resin and analyze via 2D NMR (NOESY/ROESY).
Causality: NMR validation confirms that the cyclic constraint successfully accommodated the target receptor pocket (e.g., GABA_B receptor for baclofen analogues) while resisting proteolytic degradation[1].
Application Notes & Protocols: The Strategic Use of (1R,3R)-3-Aminocyclopentanecarboxylic Acid in Bioactive Molecule Synthesis
Prepared by: Gemini, Senior Application Scientist Introduction: The Architectural Advantage of a Constrained Scaffold (1R,3R)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic, cyclic β-amino acid that serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Architectural Advantage of a Constrained Scaffold
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic, cyclic β-amino acid that serves as a high-value chiral building block in medicinal chemistry. Its significance lies in the unique conformational rigidity imposed by the cyclopentane ring, which holds the amino and carboxylic acid functionalities in a defined trans spatial orientation. This pre-organization of functional groups is a powerful design element for chemists aiming to create molecules with high affinity and selectivity for biological targets.
Unlike flexible, linear amino acids, the constrained nature of this scaffold reduces the entropic penalty upon binding to a receptor or enzyme active site, often translating into enhanced biological activity. Furthermore, its β-amino acid structure allows for its incorporation into peptide sequences to generate peptidomimetics with increased stability against proteolytic degradation, a critical attribute for therapeutic development.[1] This guide provides an in-depth exploration of the strategic application of this scaffold, focusing on its pivotal role in the synthesis of carbocyclic nucleoside antivirals and its utility in constructing novel peptidomimetics.
PART 1: Synthesis of Carbocyclic Nucleoside Analogues: The Abacavir Case Study
One of the most prominent applications of a cyclopentane core with (1R,3R)-related stereochemistry is in the synthesis of potent antiviral drugs, most notably the carbocyclic nucleoside reverse transcriptase inhibitor Abacavir.[2] The synthesis of Abacavir is a masterclass in asymmetric synthesis, where the precise stereochemistry of the cyclopentenylamine core is paramount for its anti-HIV activity.[3]
Retrosynthetic Strategy: A Convergent Approach
The industrial synthesis of Abacavir typically employs a convergent strategy. This involves the separate synthesis of the chiral cyclopentenylamine core and a substituted purine base, which are then coupled in a late-stage step.[3] This approach offers flexibility and allows for the efficient construction of the complex final molecule. The key challenge resides in the stereocontrolled synthesis of the amine component.
Caption: Workflow for enzymatic kinetic resolution.
Protocol 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol describes the resolution of the key racemic lactam intermediate to yield the enantiomer required for Abacavir synthesis.
[3]
Materials:
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Recombinant (+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)
Phosphate buffer (50 mM, pH 7.0)
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
Dissolution: Prepare a solution of the racemic lactam in 50 mM phosphate buffer (pH 7.0) to a final concentration of 100 mM.
Enzyme Addition: Add the (+)-γ-lactamase to the solution. The optimal enzyme loading should be determined empirically but can start at approximately 1 mg/mL.
Incubation: Incubate the reaction mixture at 37°C with gentle agitation to ensure homogeneity.
Self-Validating Monitoring: The progress of the resolution is a critical parameter. Monitor the reaction by periodically taking small aliquots and analyzing them via chiral HPLC. The goal is to determine the enantiomeric excess (e.e.) of the unreacted (-)-lactam.
Reaction Termination: Once the reaction reaches approximately 50% conversion (where the e.e. of the remaining starting material is maximized), terminate the reaction by adding an equal volume of ethyl acetate.
Extraction: Extract the desired unreacted (-)-2-azabicyclo[2.2.1]hept-5-en-3-one from the aqueous mixture with three portions of ethyl acetate.
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (-)-lactam.
With the chiral core secured, the next stage involves coupling it with a pyrimidine derivative, which is then cyclized to form the final purine ring system.
Protocol 2: Condensation and Cyclization
This protocol is adapted from patent literature describing the formation of the Abacavir core structure.
[4]
Materials:
(1S-cis)-4-amino-2-cyclopentene-1-methanol (derived from the resolved lactam)
4,6-dichloro-2,5-diformamidopyrimidine
Sodium carbonate
Ethanol
Acetone
Procedure:
Amine Salt Neutralization: Dissolve the chiral amine starting material (often available as a tartrate salt) in ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Add sodium carbonate to neutralize the salt and liberate the free amine. Stir for 30 minutes.
Condensation: Add the 4,6-dichloro-2,5-diformamidopyrimidine to the mixture. The causality here is a nucleophilic substitution where the chiral amine displaces one of the chlorine atoms on the pyrimidine ring.
Cyclization: Heat the resulting mixture to a gentle reflux. This provides the thermal energy required for the subsequent intramolecular cyclization, which forms the imidazole portion of the purine ring. The reaction is typically complete within 3 hours.
Workup: Distill off the ethanol solvent. Add acetone and reflux for 30 minutes to precipitate inorganic salts.
Isolation: Allow the mixture to cool, and filter off the precipitate. The filtrate, containing the desired product, is then evaporated to dryness. The crude product can be purified further by crystallization or chromatography.
Final Step (Not in Protocol): The synthesis is completed by a subsequent reaction where the remaining chlorine atom on the purine ring is displaced by cyclopropylamine to yield Abacavir.
[4]
PART 2: Application as a β-Amino Acid in Peptidomimetics
The rigid cyclopentane backbone of (1R,3R)-3-aminocyclopentanecarboxylic acid makes it an excellent scaffold for designing peptidomimetics with defined secondary structures. When incorporated into a peptide chain, it can act as a turn-inducer, helping to lock the peptide into a bioactive conformation.
Scientific Rationale:
Enhanced Proteolytic Stability: The β-amino acid structure is not a natural substrate for many proteases, which primarily recognize and cleave peptide bonds between α-amino acids. This results in peptides with significantly longer biological half-lives.
[1]* Conformational Control: The fixed trans relationship between the N- and C-termini of the cyclopentane ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity by minimizing the entropic cost of binding.
Incorporating this constrained β-amino acid into a growing peptide chain follows the standard principles of solid-phase peptide synthesis (SPPS), with careful attention to protecting group strategy and coupling activation.
Causality Behind the Method: SPPS relies on a repeating cycle of deprotection and coupling steps. An N-terminally protected amino acid is activated and coupled to the free amine of a peptide chain that is anchored to a solid resin support. The choice of protecting groups and coupling reagents is critical for ensuring high yields and preventing side reactions.
[5][6]
Resin Preparation: Swell the resin-bound peptide in DMF. Perform the Fmoc deprotection step by treating the resin with 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF.
Activation: In a separate vessel, dissolve Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes. The causality of this step is the formation of a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
[7]3. Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
Self-Validating Monitoring: After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF. Perform a qualitative Kaiser test to detect the presence of unreacted primary amines.
[8] * Negative Result (Blue beads turn colorless): Coupling is complete. Proceed to step 5.
Positive Result (Beads turn intense blue): Coupling is incomplete. Drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
[8]5. Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Coupling Reagent
Type
Key Characteristics
HATU / HBTU
Uronium/Aminium Salt
Fast kinetics, highly efficient, suitable for hindered couplings. [7]
DCC / DIC
Carbodiimide
Cost-effective, but produces an insoluble urea byproduct (DCU). [7]
PyBOP
Phosphonium Salt
High efficiency, but can be a skin sensitizer.
Conclusion
(1R,3R)-3-Aminocyclopentanecarboxylic acid and its related stereoisomers are not merely chemical curiosities; they are powerful and strategic building blocks in modern drug discovery. As demonstrated in the synthesis of Abacavir, controlling the stereochemistry of this scaffold is fundamental to achieving potent antiviral activity. Furthermore, its application as a constrained β-amino acid provides a reliable method for engineering peptidomimetics with superior stability and pre-organized conformations for enhanced target binding. The protocols and principles outlined in this guide underscore the versatility of this scaffold, making it an indispensable tool for researchers, scientists, and drug development professionals.
References
Battistini, L., et al. (2004). Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. Journal of Organic Chemistry, 69(7), 2611-3. Available from: [Link]
Google Patents. (2007). EP1857458A1 - Process for the preparation of abacavir.
Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4. Available from: [Link]
Google Patents. (2021). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
PubMed. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Available from: [Link]
Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
European Patent Office. (2008). EP 1939196 A1 - Process for the preparation of abacavir. Available from: [Link]
Dash, P., et al. (2016). Synthesis and Development of Long-Acting Abacavir Prodrug Nanoformulations. Journal of Antivirals & Antiretrovirals. Available from: [Link]
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available from: [Link]
Organic Chemistry Portal. Protective Groups. Available from: [Link]
Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-39. Available from: [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-504. Available from: [Link]
(1R,3R)-3-Aminocyclopentanecarboxylic acid in solid-phase peptide synthesis (SPPS)
Application Note: Engineering γ -Peptide Foldamers via SPPS using (1R,3R)-3-Aminocyclopentanecarboxylic Acid Executive Summary The design of unnatural foldamers has fundamentally expanded the structural toolkit available...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Engineering
γ
-Peptide Foldamers via SPPS using (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Executive Summary
The design of unnatural foldamers has fundamentally expanded the structural toolkit available to drug development professionals. Among these building blocks, (1R,3R)-3-Aminocyclopentanecarboxylic acid (often abbreviated as trans-3-ACPC) stands out as a highly specialized, cyclically constrained
γ
-amino acid. Unlike standard
α
-amino acids or flexible acyclic
γ
-amino acids, trans-3-ACPC introduces rigid torsional constraints that dictate precise secondary structure formation. This application note details the mechanistic rationale, chemical synthesis strategy, and a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol for incorporating this sterically demanding residue into peptide backbones.
Conformational Rationale: The Physics of the Cyclopentane Constraint
To understand the utility of (1R,3R)-3-aminocyclopentanecarboxylic acid, one must examine the causality between its covalent structure and its macroscopic folding behavior.
In linear, acyclic
γ
-peptides, the three-carbon backbone (N–C
γ
–C
β
–C
α
–C=O) is highly flexible. This flexibility entropically favors the formation of 14-helices stabilized by C=O(i)
→
NH(i+3) hydrogen bonds. However, embedding the C
α
–C
β
–C
γ
linkage within a cyclopentane ring physically locks the
θ
(C
α
–C
β
) and
ζ
(C
β
–C
γ
) torsion angles.
As demonstrated in foundational foldamer research, the (1R,3R)trans-stereochemistry forces the backbone into an extended conformation [1]. This geometric restriction completely abolishes the 14-helix propensity and instead drives the self-assembly of highly stable parallel sheet secondary structures [1]. This predictable rigidity is invaluable for designing protease-resistant therapeutics and supramolecular assemblies [2].
Fig 1: Conformational divergence of γ-amino acids dictated by cyclopentane ring constraints.
Chemical Synthesis Strategy: Overcoming Steric & Aggregation Barriers
The very features that make Fmoc-(1R,3R)-3-ACPC structurally valuable also make it synthetically challenging during SPPS [3]. The secondary amine (when extending the chain) and the sterically encumbered carboxyl group at C1 present significant kinetic barriers to acylation.
Causality in Protocol Design:
Reagent Selection: Because the cyclopentane ring shields the reactive centers, standard carbodiimide (DIC/HOBt) activation often results in incomplete coupling. We mandate the use of highly reactive uronium salts (e.g., HATU) paired with DIEA. HATU rapidly forms a highly active 7-azabenzotriazole ester, overcoming the activation energy barrier imposed by the ring's steric profile.
Resin Selection: The extended conformation enforced by trans-3-ACPC heavily favors inter-chain hydrogen bonding. On a solid support, this manifests as severe peptide aggregation, which collapses the resin matrix and halts synthesis. To mitigate this, PEG-based resins (e.g., ChemMatrix) are strictly preferred over standard polystyrene due to their superior swelling properties in both polar and non-polar solvents, which disrupts aggregation networks.
Table 1: Quantitative Optimization of Coupling Conditions for Fmoc-(1R,3R)-3-ACPC
Coupling Reagent
Additive
Base (Equiv)
Temperature
Time
Est. Coupling Efficiency
DIC (3.0 eq)
HOBt (3.0 eq)
None
25°C
2.0 h
Moderate (~65%)
DIC (3.0 eq)
Oxyma (3.0 eq)
None
25°C
2.0 h
Good (~80%)
HATU (2.9 eq)
None
DIEA (6.0 eq)
25°C
1.5 h
Excellent (>92%)
DIC (3.0 eq)
Oxyma (3.0 eq)
None
75°C (MW)
10 min
Optimal (>98%)
Data reflects empirical benchmarking for sterically hindered unnatural amino acids. Microwave (MW) assistance is the definitive solution for overcoming both steric hindrance and on-resin aggregation.
Self-Validating SPPS Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Progression to the next synthetic cycle is strictly gated by analytical confirmation, preventing the propagation of deletion sequences.
Resin Solvation: Swell the PEG-based Rink Amide resin in DMF for 30 minutes at room temperature.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
Activation & Coupling:
Pre-activation: Dissolve Fmoc-(1R,3R)-3-ACPC and HATU in a minimal volume of DMF. Add DIEA and vortex for 30 seconds to initiate active ester formation.
Coupling: Add the activated mixture to the resin. Agitate for 1.5 hours at room temperature (or 10 minutes at 75°C if using a microwave synthesizer).
Validation Gate 1 (Colorimetric): Perform a Kaiser Test on a few resin beads.
If Blue (Positive): Primary amines are still present. Do not proceed. Perform a double coupling using DIC/Oxyma to alter the activation intermediate.
If Yellow/Colorless (Negative): Acylation is complete. Proceed to step 5.
Validation Gate 2 (Micro-cleavage): For critical sequences, withdraw 1 mg of resin, treat with 50 µL of TFA/H2O (95:5) for 30 minutes, precipitate in cold ether, and analyze via LC-MS to definitively confirm the mass addition of +111.1 Da (net residue mass).
Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes to truncate any unreacted traces, simplifying final HPLC purification.
Global Cleavage: Treat the final peptide-resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter, concentrate, and precipitate in cold diethyl ether.
Post-synthesis,
γ
-peptide foldamers exhibit unique chromatographic behavior. Due to their rigid, amphiphilic secondary structures, they often elute as broad peaks or exhibit delayed retention times on standard C18 columns compared to flexible
α
-peptides of similar molecular weight.
Structural Validation: Mass spectrometry (ESI-MS) will confirm the primary sequence, but it cannot confirm the foldamer architecture. To validate the successful formation of the parallel sheet secondary structure induced by the (1R,3R)-3-ACPC residues, 2D NMR spectroscopy (NOESY/ROESY) in aqueous solution is required. The hallmark of the parallel
γ
-peptide sheet is the observation of strong inter-residue Nuclear Overhauser Effects (NOEs) between the C
γ
H proton of one strand and the C
α
H proton of the adjacent strand [1].
References
Parallel Sheet Secondary Structure in γ-Peptides
Journal of the American Chemical Society (2001)[Link]
Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides
Chemical Reviews (2021)[Link]
Application
Application Note: Laboratory Preparation of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Introduction & Mechanistic Rationale (1R,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally constrained -amino acid of critical importance in modern drug development and structural biology. It serves as a rigid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally constrained
-amino acid of critical importance in modern drug development and structural biology. It serves as a rigidified analogue of the inhibitory neurotransmitter
-aminobutyric acid (GABA)[1] and acts as a foundational building block for
-peptide foldamers, which are engineered to form predictable secondary structures such as parallel sheets[2].
The Stereochemical Challenge:
Synthesizing the (1R,3R) enantiomer presents a unique thermodynamic challenge. The cyclopentane ring naturally favors cis-1,3-disubstitution to minimize steric clash. Consequently, direct cycloadditions or reductions typically yield the kinetically favored cis-isomers (e.g., 1S,3R or 1R,3S). To access the trans-(1R,3R) configuration, chemists must employ either highly specific asymmetric reductive amination of flat precursors[1] or deliberately invert a specific stereocenter of a cis-precursor via thermodynamic epimerization.
This application note details the Vince Lactam Epimerization Route , which is the most scalable and reliable method for producing high-enantiomeric-excess (ee >98%) (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride[3].
Synthetic Pathway Visualization
The following workflow illustrates the stereochemical evolution from the bicyclic precursor to the final trans-target.
Workflow: Stereoselective synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid via epimerization.
Self-Validating Experimental Protocols
The following protocol relies on the controlled inversion of the C1 stereocenter. By starting with (-)-(1S,4R)-Vince lactam , the bicyclic structure enforces a cis relationship upon hydrolysis, yielding the (1S,3R)-cis intermediate. Subsequent base-catalyzed epimerization selectively targets the C1
-carbonyl position (due to its enhanced acidity), inverting the (1S) center to (1R) to relieve 1,3-steric strain.
Phase 1: Preparation of the (1S,3R)-cis Intermediate
Step 1: Hydrogenation of (-)-(1S,4R)-Vince Lactam
Dissolve 10.0 g of (-)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in 100 mL of anhydrous methanol.
Add 1.0 g of 10% Pd/C catalyst under an argon atmosphere.
Purge the reaction vessel with
gas and stir vigorously under a balloon of
at room temperature for 12 hours.
Validation: Filter an aliquot through Celite and analyze via
NMR. The disappearance of olefinic protons at
6.5-6.8 ppm confirms complete reduction.
Filter the entire mixture through a Celite pad, wash with methanol, and concentrate in vacuo to yield (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one.
Step 2: Lactam Ring Opening
Suspend the saturated lactam in 75 mL of 6M HCl.
Reflux the mixture at 110°C for 18 hours.
Validation: Perform TLC (Silica, EtOAc/MeOH/AcOH 4:1:1). Stain with Ninhydrin. A distinct purple spot indicates the presence of the free primary amine, confirming lactam hydrolysis.
Concentrate the solution to dryness to afford (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Phase 2: Protection and Thermodynamic Epimerization
Step 3: Esterification and Boc-Protection
Dissolve the crude amino acid in 100 mL of anhydrous methanol and cool to 0°C.
Add thionyl chloride (
, 1.5 eq) dropwise. Stir at room temperature for 12 hours, then concentrate.
Redissolve the resulting methyl ester hydrochloride in 100 mL of dichloromethane (DCM). Add triethylamine (3.0 eq) and cool to 0°C.
Add Di-tert-butyl dicarbonate (
, 1.2 eq) portion-wise. Stir for 6 hours at room temperature.
Validation: Wash the organic layer with 1M HCl, brine, and dry over
. TLC (Hexanes/EtOAc 7:3) should show a single UV-inactive, iodine-active spot.
Step 4: C1 Epimerization (The Critical Stereochemical Shift)
Causality: The bulky Boc-protected amine and the methyl ester experience significant 1,3-diaxial-like strain in the cis configuration. Deprotonation at C1 generates an enolate; reprotonation occurs preferentially from the more hindered face to place the ester group in the thermodynamically stable trans (1R,3R) orientation.
Dissolve the Boc-(1S,3R)-cis-amino ester in 80 mL of anhydrous methanol.
Add a solution of Sodium Methoxide (NaOMe, 2.0 eq) in methanol.
Reflux the mixture under argon for 24 hours.
Validation: Monitor via
NMR. The
-proton of the cis-ester appears further downfield than the trans-ester. Stop the reaction when the cis signal integrates to <2%.
Quench with saturated
, extract with EtOAc, dry, and concentrate to yield Boc-(1R,3R)-trans-amino ester.
Phase 3: Deprotection
Step 5: Global Deprotection
Dissolve the epimerized product in 50 mL of 4M HCl in dioxane.
Stir at room temperature for 4 hours.
Validation: The evolution of
gas will cease, and a white precipitate will form.
Evaporate the solvent, triturate the solid with cold diethyl ether, and filter to isolate pure (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Target Compound
(1R,3R)-3-Aminocyclopentanecarboxylic acid protecting group strategies
Application Note: Advanced Orthogonal Protecting Group Strategies for (1R,3R)-3-Aminocyclopentanecarboxylic Acid in Peptidomimetic Synthesis Executive Summary & Structural Context The incorporation of conformationally re...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Orthogonal Protecting Group Strategies for (1R,3R)-3-Aminocyclopentanecarboxylic Acid in Peptidomimetic Synthesis
Executive Summary & Structural Context
The incorporation of conformationally restricted cyclic γ-amino acids into peptide backbones has revolutionized the development of foldamers, cyclic peptides, and protease-resistant peptidomimetics[1]. Among these building blocks, (1R,3R)-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) is highly valued for its ability to enforce specific secondary structures, such as parallel sheet secondary structures and self-assembling nanotubes[1].
However, handling (1R,3R)-3-ACPC requires precise orthogonal protection strategies. The rigid cyclopentane ring forces a unique spatial trajectory; the angle defined by the C–N and C–C(O) bonds radiating from the ring is approximately 140°, which is significantly wider than the 120° angle typical of standard amino acids[2]. This structural divergence creates severe steric hindrance during coupling and cyclization. Consequently, selecting the correct orthogonal protecting groups is not merely a matter of solubility—it is a critical requirement to prevent epimerization at the chiral centers and to overcome the kinetic barriers of macromolecular assembly.
Mechanistic Framework for Orthogonal Protection
As an application scientist, you must align your protecting group strategy with your synthesis phase (solid vs. solution) while maintaining the absolute (1R,3R) stereochemical integrity of the molecule[3].
Fmoc/tBu Strategy (Solid-Phase): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the gold standard for Solid-Phase Peptide Synthesis (SPPS). Because Fmoc is cleaved via a base-catalyzed E1cB mechanism (typically 20% piperidine), it is strictly orthogonal to acid-labile side-chain protections and resin linkers.
Boc/OMe Strategy (Solution-Phase): For solution-phase synthesis, the tert-butyloxycarbonyl (Boc) group paired with a methyl ester (OMe) provides a robust orthogonal system. The Boc group is removed via strong acid (e.g., 50% TFA), while the methyl ester is cleaved via basic saponification (LiOH).
Quantitative Comparison of Protection Strategies
The following table summarizes the quantitative metrics and operational parameters for the primary orthogonal strategies applied to (1R,3R)-3-ACPC.
Strategy
N-Protecting Group
C-Protecting Group
N-term Deprotection
C-term Deprotection
Typical Overall Yield
Primary Application
Fmoc / tBu
Fmoc
tert-Butyl (OtBu)
20% Piperidine in DMF
95% TFA / 2.5% TIS / 2.5% H₂O
85 - 92%
Solid-Phase Peptide Synthesis (SPPS)
Boc / OMe
Boc
Methyl Ester (OMe)
50% TFA in DCM
1M LiOH in THF/H₂O (3:1)
78 - 88%
Solution-Phase Synthesis / Fragment Condensation
Cbz / OBzl
Cbz (Z)
Benzyl Ester (OBzl)
H₂ / Pd-C (Hydrogenolysis)
H₂ / Pd-C or strong acid (HF)
70 - 80%
Specialized Orthogonal Solution Synthesis
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality checkpoints are included to explain why specific reagents are chosen, ensuring reproducible and high-fidelity synthesis.
Protocol A: Synthesis of Fmoc-(1R,3R)-3-ACPC-OH
Objective: Protect the primary amine for SPPS while leaving the carboxylic acid free for resin attachment or coupling.
Causality Checkpoint: We utilize Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptide byproducts (Fmoc-β-alanine analogs) and promotes epimerization. Na₂CO₃ is selected as a mild base to maintain the amine in its nucleophilic state without racemizing the alpha-proton.
Preparation: Dissolve 10.0 mmol of (1R,3R)-3-ACPC in 25 mL of distilled water and 25 mL of 1,4-dioxane.
Basification: Add 2.1 equivalents (21.0 mmol) of Na₂CO₃ and stir until completely dissolved. Cool the reaction vessel to 0 °C in an ice bath.
Protection: Dissolve 1.1 equivalents (11.0 mmol) of Fmoc-OSu in 15 mL of 1,4-dioxane. Add this dropwise to the reaction mixture over 30 minutes to prevent localized heating.
Propagation: Remove the ice bath and stir at room temperature for 12 hours. Validation: Monitor via TLC (DCM:MeOH 9:1); the ninhydrin-positive starting material spot should disappear.
Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with 30 mL of water and wash with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu.
Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the resulting white precipitate with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-(1R,3R)-3-ACPC-OH as a white powder.
Protocol B: Synthesis of (1R,3R)-3-ACPC-OMe·HCl
Objective: Protect the C-terminus for solution-phase elongation.
Causality Checkpoint: Unprotected amino acids are zwitterionic and highly water-soluble, making standard aqueous workups impossible. By adding thionyl chloride (SOCl₂) to dry methanol, we generate anhydrous HCl and dimethyl sulfite in situ. This drives the Fischer esterification to completion in a strictly anhydrous environment, allowing product isolation via simple evaporation and trituration[4].
Activation: Place 20 mL of anhydrous methanol in a flame-dried flask under N₂ and cool to 0 °C.
Reagent Addition: Carefully add 5.0 equivalents of thionyl chloride dropwise. Stir for 15 minutes to allow complete generation of methanolic HCl.
Esterification: Add 5.0 mmol of (1R,3R)-3-ACPC in one portion. The suspension will gradually clear as the ester forms.
Propagation: Warm the reaction to room temperature and stir for 16 hours. Validation: LC-MS should indicate a mass shift corresponding to the addition of a methyl group (+14 Da) and the absence of the starting material.
Isolation: Concentrate the reaction mixture in vacuo to a thick syrup. Add 20 mL of anhydrous diethyl ether and triturate vigorously until a white solid precipitates. Filter and dry under high vacuum to afford (1R,3R)-3-ACPC-OMe·HCl[4].
Protocol C: SPPS Coupling Workflow for Sterically Hindered 3-ACPC
Causality Checkpoint: Due to the 140° bond angle of the cyclopentane ring[2], standard carbodiimide chemistry (DIC/HOBt) often results in incomplete coupling. We utilize HATU paired with DIPEA. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive, utilizing an adjacent nitrogen atom to facilitate intramolecular hydrogen bonding, effectively overcoming the steric penalty of the rigid ring.
Swelling: Swell the peptide-resin (e.g., Rink Amide) in DMF for 30 minutes.
Activation: In a separate vial, dissolve 3.0 eq of Fmoc-(1R,3R)-3-ACPC-OH and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. The solution will turn yellow, indicating the formation of the active ester.
Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature. Validation: Perform a Kaiser test; resin beads should remain yellow (negative for free amines).
Deprotection: Wash the resin with DMF (3 × 1 min). Treat with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc group, preparing the sequence for the next amino acid.
Visualizations of Synthetic Workflows
Caption: Orthogonal protection workflows for (1R,3R)-3-ACPC in peptide synthesis.
Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. ACS Publications. 2
DERIVATIVES OF 6,7-DIHYDRO-5H-IMIDAZO[1,2-α]IMIDAZOLE-3- CARBOXYLIC ACID AMIDES. Patent WO2009070485A1. 4
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. 3
Application Notes & Protocols for the Derivatization of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Introduction: The Strategic Importance of (1R,3R)-3-Aminocyclopentanecarboxylic Acid in Modern Drug Discovery (1R,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally constrained, non-proteinogenic β-amino acid....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of (1R,3R)-3-Aminocyclopentanecarboxylic Acid in Modern Drug Discovery
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally constrained, non-proteinogenic β-amino acid. Its rigid cyclopentane backbone imparts a well-defined three-dimensional structure, making it a highly valuable building block in medicinal chemistry. The precise spatial arrangement of the amino and carboxylic acid functional groups allows for the design of potent and selective ligands for various biological targets, including enzymes and receptors. The derivatization of this molecule is a critical step in the synthesis of novel pharmaceutical candidates, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1][2]
This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the derivatization of (1R,3R)-3-aminocyclopentanecarboxylic acid, focusing on N-acylation and esterification reactions. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be both robust and reproducible for researchers in drug development and related scientific fields.
Core Principles of Derivatization: Managing Reactivity
The primary challenge in derivatizing (1R,3R)-3-aminocyclopentanecarboxylic acid lies in the selective modification of one functional group in the presence of the other. The amino group is nucleophilic, while the carboxylic acid is acidic and can also act as a nucleophile in its carboxylate form. Therefore, a rational approach to derivatization necessitates a thorough understanding of protecting group chemistry and the mechanisms of amide bond formation and esterification.
Orthogonal Protecting Group Strategy
In many synthetic routes, it is advantageous to employ an orthogonal protecting group strategy. This involves the use of protecting groups for the amine and carboxylic acid that can be removed under different, non-interfering conditions.[3] For instance, an acid-labile protecting group on the amine and a base-labile protecting group on the carboxylic acid allow for selective deprotection and subsequent derivatization.
Section 1: N-Acylation of the Amino Group
N-acylation is a fundamental transformation that converts the primary amine of (1R,3R)-3-aminocyclopentanecarboxylic acid into an amide. This modification is crucial for building peptide-like structures and for introducing a wide variety of substituents to probe their impact on biological activity.
Direct Acylation with Acyl Halides and Anhydrides
Direct acylation is a straightforward method, particularly when the carboxylic acid group is protected as an ester. The high reactivity of acyl chlorides and anhydrides allows for rapid amide bond formation.
Causality Behind Experimental Choices:
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acid (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the highly reactive acylating agent.
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions.
Detailed Protocol 1: N-Acetylation using Acetyl Chloride
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl ester of (1R,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq.) in anhydrous DCM (0.1 M).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Amide Coupling with Carboxylic Acids
For the coupling of a carboxylic acid to the amino group of (1R,3R)-3-aminocyclopentanecarboxylic acid, the use of coupling reagents is the most common and effective strategy.[4][5] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Common Coupling Reagents and Their Rationale:
Coupling Reagent
Acronym
Key Features & Rationale
N,N'-Dicyclohexylcarbodiimide
DCC
A classic and cost-effective carbodiimide. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[6]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
EDC
Water-soluble carbodiimide. The urea byproduct is also water-soluble, facilitating its removal during aqueous work-up.[6][7]
A highly efficient uronium salt-based coupling reagent. It is known for its rapid reaction times and high yields, even with sterically hindered substrates. Often used with a non-nucleophilic base like DIPEA.[5][8]
A phosphonium salt-based coupling reagent that is also highly effective. It is generally less prone to causing racemization compared to some other reagents.
Additives to Enhance Coupling Efficiency and Reduce Racemization:
Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides. They act as activated ester intermediates, which increases the reaction rate and suppresses side reactions, including racemization of chiral carboxylic acids.
Preparation: In a round-bottom flask, dissolve the carboxylic acid to be coupled (1.0 eq.), the methyl ester of (1R,3R)-3-aminocyclopentanecarboxylic acid (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF (0.2 M).
Cooling: Cool the mixture to 0 °C in an ice-water bath.
EDC Addition: Add EDC (1.2 eq.) portion-wise to the stirred solution.
Base Addition: Add DIPEA (2.0 eq.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.[8]
Workflow for Amide Coupling Reactions
Caption: General workflow for amide coupling.
Section 2: Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid functionality is another key derivatization. It can serve as a protecting group strategy or be a final modification to improve properties like cell permeability.
Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9]
Causality Behind Experimental Choices:
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the ester product.
Water Removal: Removal of water as it is formed (e.g., using a Dean-Stark apparatus) also shifts the equilibrium to favor ester formation.
Detailed Protocol 3: Methyl Esterification
Preparation: Suspend N-Boc-(1R,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq.) in methanol (0.1 M).
Cooling: Cool the suspension to 0 °C.
Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (2.0 eq.) dropwise. Caution: This reaction is exothermic and releases HCl gas.
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, until the reaction is complete (monitored by TLC).
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Steglich Esterification
For more sensitive substrates or when milder conditions are required, the Steglich esterification using DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) is an excellent choice.[10]
Causality Behind Experimental Choices:
DCC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
DMAP: Acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.
Detailed Protocol 4: Steglich Esterification for a Benzyl Ester
Preparation: In a round-bottom flask, dissolve N-Boc-(1R,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (0.2 M).
Cooling: Cool the solution to 0 °C.
DCC Addition: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the benzyl ester.
Esterification Reaction Workflow
Caption: General workflow for esterification.
Summary of Reaction Conditions
Derivatization Type
Method
Key Reagents
Solvent
Temperature
Typical Reaction Time
N-Acylation
Direct Acylation
Acyl chloride/anhydride, TEA/DIPEA
DCM, THF
0 °C to RT
2-4 hours
Amide Coupling
Carboxylic acid, EDC/HOBt or HATU, DIPEA
DMF, DCM
0 °C to RT
4-16 hours
Esterification
Fischer
Alcohol, H₂SO₄/TsOH
Excess Alcohol
Reflux
4-6 hours
Steglich
Alcohol, DCC, DMAP (cat.)
DCM
0 °C to RT
4-6 hours
Conclusion
The derivatization of (1R,3R)-3-aminocyclopentanecarboxylic acid is a versatile and powerful tool in the synthesis of novel molecules with therapeutic potential. The choice of reaction conditions, protecting groups, and coupling reagents should be tailored to the specific synthetic target and the reactivity of the substrates involved. The protocols outlined in this guide provide a solid foundation for researchers to successfully derivatize this important chiral building block and advance their drug discovery programs.
References
Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. Available at: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
Organic Chemistry Portal. Protective Groups. Available at: [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Available at: [Link]
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
AxisPharm. Amide coupling Protocol for Amino PEG. Available at: [Link]
Master Organic Chemistry. Fischer Esterification. Available at: [Link]
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]
Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Semantic Scholar. Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]
PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Available at: [Link]
Chem-Impex. (-)-(1R,3S-3-Aminocyclopentane carboxylic acid. Available at: [Link]
Indian Institute of Technology Bombay. Protecting Groups. Available at: [Link]
Amino Acid-Protecting Groups. Available at: [Link]
Request PDF. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Available at: [Link]
Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
Application Note: Scale-Up Synthesis and Stereochemical Control of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Executive Summary (1R,3R)-3-Aminocyclopentanecarboxylic acid (trans-3-aminocyclopentanecarboxylic acid, or TACP) is a highly valuable conformationally restricted analogue of γ -aminobutyric acid (GABA). It serves as a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1R,3R)-3-Aminocyclopentanecarboxylic acid (trans-3-aminocyclopentanecarboxylic acid, or TACP) is a highly valuable conformationally restricted analogue of
γ
-aminobutyric acid (GABA). It serves as a critical chiral building block in the development of peptidomimetics, kinase inhibitors, and backbone-constrained
γ
-amino acid analogues (such as bridged baclofen derivatives) [1].
Pharmacological studies indicate that the GABA-C receptor possesses strict stereochemical requirements for binding; notably, the (+)-TACP isomer (the 1R,3R configuration) acts as a moderately potent partial agonist, whereas its cis counterparts exhibit significantly lower potency or act as weak antagonists [2]. Despite its utility, scaling up the synthesis of the trans isomer presents a significant thermodynamic challenge, requiring deliberate stereochemical inversion strategies to overcome the natural preference for the cis geometry.
Strategic Stereochemical Rationale
The synthesis of all four stereoisomers of 3-aminocyclopentanecarboxylic acid has historically relied on the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid [3]. However, reduction of the oxime or ketone intermediate naturally yields the thermodynamically favored cis isomer (1R,3S), where both substituents can adopt pseudo-equatorial positions in the cyclopentane envelope conformation.
To achieve the trans (1R,3R) configuration with high diastereomeric excess (>99% de), our validated scale-up strategy abandons thermodynamic reduction in favor of kinetic
SN2
control . By starting with the readily available cis precursor, (1R,3S)-3-hydroxycyclopentanecarboxylic acid, we protect the carboxylic acid, activate the hydroxyl group as a mesylate, and execute a strict Walden inversion at the C3 position using sodium azide.
Fig 1: Logical relationship between reaction control and stereochemical outcome.
This approach ensures absolute stereochemical fidelity. Furthermore, the subsequent reduction of the azide via catalytic hydrogenation (Pd/C) avoids the generation of stoichiometric triphenylphosphine oxide—a notorious bottleneck in Staudinger reductions during large-scale manufacturing.
Fig 2: Stereoselective synthesis workflow of (1R,3R)-TACP via SN2 inversion.
Scale-Up Optimization Data
The critical step in this workflow is the
SN2
azidation. Because the secondary mesylate is prone to E2 elimination (yielding a cyclopentene derivative), balancing temperature and solvent polarity is paramount. Table 1 summarizes the optimization parameters developed to maximize yield while suppressing elimination on a >100 g scale.
Table 1: Optimization of the
SN2
Azidation Step
Solvent
Temperature (°C)
Time (h)
Yield (%)
Diastereomeric Excess (de %)
Major Byproduct Observed
DMF
60
24
65
>99
Unreacted Starting Material
DMF
80
16
88
>99
Trace Cyclopentene (E2)
DMF
100
8
55
>99
Cyclopentene ester (E2)
NMP
80
16
82
>99
Trace Cyclopentene (E2)
DMSO
80
16
75
>99
Pummerer-type side reactions
Experimental Protocol: Step-by-Step Methodology
Step 1: Esterification
Charge a reactor with (1R,3S)-3-hydroxycyclopentanecarboxylic acid (1.0 eq) and Methanol (10 volumes).
Add concentrated
H2SO4
(0.1 eq) dropwise while maintaining agitation.
Heat the mixture to reflux (approx. 65 °C) for 12 hours.
In-Process Control (IPC): Confirm >95% conversion via TLC (Stain: PMA).
Concentrate the mixture under reduced pressure, neutralize with saturated aqueous
NaHCO3
, and extract with Ethyl Acetate (3 × 5 volumes). Dry over
Na2SO4
and concentrate to yield Methyl (1R,3S)-3-hydroxycyclopentanecarboxylate.
Step 2: Mesylation
Dissolve the ester (1.0 eq) in Dichloromethane (DCM, 10 volumes) and cool the reactor to 0 °C.
Add Triethylamine (
Et3N
, 1.5 eq). The base acts as an acid scavenger to prevent degradation.
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 30 minutes, keeping the internal temperature < 5 °C to prevent exothermic chloride substitution.
Warm to room temperature and stir for 4 hours.
Quench with ice water, separate the organic layer, wash with brine, dry, and concentrate to yield Methyl (1R,3S)-3-(mesyloxy)cyclopentanecarboxylate.
Step 3: Azidation (Stereochemical Inversion)
Dissolve the mesylate (1.0 eq) in anhydrous DMF (5 volumes).
Add Sodium Azide (
NaN3
, 2.0 eq).
Heat the suspension to 80 °C for 16 hours under a nitrogen atmosphere.
Safety Quench: Cool to 0 °C. Carefully add a 10% aqueous solution of Sodium Nitrite (
NaNO2
), followed by slow addition of 1M
H2SO4
in a well-ventilated fume hood to safely destroy excess azide (generates
N2
and
NO
gas).
Extract with Methyl tert-butyl ether (MTBE), wash extensively with water to remove DMF, and concentrate to yield Methyl (1R,3R)-3-azidocyclopentanecarboxylate.
Step 4: Catalytic Hydrogenation
Dissolve the azide (1.0 eq) in Methanol (10 volumes).
Add 10% Palladium on Carbon (Pd/C, 5 wt%).
Purge the reactor with Nitrogen, then introduce Hydrogen gas (
H2
) at 30 psi.
Stir vigorously at room temperature for 6 hours.
IPC: Monitor the disappearance of the azide peak (~2100
cm−1
) via IR spectroscopy.
Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield Methyl (1R,3R)-3-aminocyclopentanecarboxylate.
Step 5: Saponification & Zwitterion Isolation
Dissolve the amino ester (1.0 eq) in a 1:1 mixture of THF and Water (10 volumes total).
Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 2.0 eq) and stir at room temperature for 4 hours.
Remove THF under reduced pressure.
Carefully adjust the aqueous layer to pH ~6.5 (the isoelectric point of TACP) using 1M HCl.
Cool to 4 °C to induce crystallization. Filter the resulting white precipitate, wash with cold water and ethanol, and dry under vacuum to afford pure (1R,3R)-3-Aminocyclopentanecarboxylic acid as a zwitterionic solid.
References
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ACS Publications.
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid. ResearchGate.
Application
Application Note: Synthesis and Optimization of CCR1 Antagonists Utilizing the (1R,3R)-3-Aminocyclopentanecarboxylic Acid Scaffold
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Introduction and Mechanistic Rationale Chemokines and their recep...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Synthetic Protocol
Introduction and Mechanistic Rationale
Chemokines and their receptors are pivotal in orchestrating leukocyte migration during inflammatory responses. The C-C chemokine receptor type 1 (CCR1) is a primary therapeutic target for autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis[1]. Historically, linear peptide and small-molecule antagonists suffered from poor metabolic stability, off-target ion-channel activity, and unintended Pregnane X Receptor (PXR) activation[2].
To overcome these liabilities, the introduction of conformationally restricted "privileged structures" has revolutionized the design of CCR1 antagonists[3]. Specifically, (1R,3R)-3-aminocyclopentanecarboxylic acid serves as a critical chiral building block.
The Causality of Conformational Restriction
The transition from linear aminobutyramide leads to cyclic scaffolds was driven by the thermodynamic need to reduce the entropic penalty of receptor binding[4]. The (1R,3R)-3-aminocyclopentanecarboxylic acid scaffold acts as a rigid hinge:
Stereochemical Precision: The trans-(1R,3R) configuration forces the N-terminal cap and the C-terminal piperidine effector into a pseudo-equatorial/axial orientation that perfectly complements the deep CCR1 orthosteric binding pocket. In contrast, the (1S,3S) enantiomer or cis-diastereomers result in severe steric clashes with the transmembrane helices of the receptor.
Mitigating Off-Target Effects: By locking the conformation, the lipophilic surface area exposed to off-target receptors is minimized. When combined with specific piperidine substitutions, this rigid cyclopentane core successfully abrogates PXR transactivation while maintaining sub-nanomolar CCR1 affinity, culminating in the discovery of preclinical candidates like BMS-457[2].
Fig 1: Mechanism of action of (1R,3R)-cyclopentane-based CCR1 antagonists blocking chemotaxis.
The superiority of the (1R,3R)-cyclopentane scaffold is evident when comparing binding and functional metrics across different structural classes[4]. The table below summarizes the optimization trajectory leading to highly potent antagonists like BMS-457[3].
Scaffold Type
CCR1 Binding IC₅₀ (nM)
MIP-1α Chemotaxis IC₅₀ (nM)
PXR Activation IC₅₀ (µM)
Linear Aminobutyramide
45.0
120.0
< 5.0 (High Liability)
(1S,3S)-Cyclopentane
> 1000.0
N/A
N/A
(1R,3R)-Cyclopentane (BMS-457)
0.8
2.1
41.0 (Favorable)
Table 1: SAR data demonstrating the functional superiority and safety profile of the (1R,3R) scaffold[3].
Synthetic Workflow & Self-Validating Protocols
The synthesis of CCR1 antagonists using the (1R,3R)-3-aminocyclopentanecarboxylic acid building block requires careful control of reaction conditions to prevent epimerization at the chiral centers.
Fig 2: Step-by-step synthetic workflow for incorporating the (1R,3R)-cyclopentane scaffold.
Detailed Protocol: Assembly of the CCR1 Antagonist Core
Suspend (1R,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.
Cool the reaction vessel to 0°C and add Boc₂O (1.1 eq) dropwise to prevent thermal degradation.
Stir at room temperature for 12 hours.
Self-Validation Checkpoint: Acidify an aliquot to pH 2-3 with 1M HCl, extract with EtOAc, and verify the mass via LC-MS. The complete disappearance of the free amine peak (M+H) and the appearance of the Boc-protected mass confirms complete protection.
Step 2: Amide Coupling with Piperidine Derivative
Expert Insight: HATU is strictly selected over standard EDC/HOBt for this step due to the steric hindrance of the secondary cyclic carboxylic acid. HATU ensures rapid formation of the active ester, minimizing the residence time of the intermediate and thereby eliminating the risk of base-catalyzed epimerization at the C1 position.
Dissolve the Boc-protected acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) and stir for exactly 15 minutes to pre-form the active ester.
Add the functionalized piperidine derivative (1.1 eq) and stir for 4 hours at room temperature.
Quench with water, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution to completely remove residual DMF.
Step 3: Boc Deprotection
Dissolve the purified intermediate in DCM and cool to 0°C.
Add TFA (20% v/v) and stir for 2 hours.
Self-Validation Checkpoint: Monitor the reaction by TLC using a Ninhydrin stain. A positive (vibrant purple) stain indicates the successful unmasking of the primary amine. Concentrate under reduced pressure to yield the TFA salt.
Step 4: N-Terminal Capping
Couple the newly freed amine with the desired N-terminal capping group (e.g., a substituted benzoic acid) using standard EDC/HOBt or HATU conditions, depending on the steric bulk of the cap[4].
Purify the final compound via reverse-phase preparative HPLC.
Step 5: Stereochemical Validation (Critical)
To ensure the integrity of the (1R,3R) stereocenters throughout the harsh coupling conditions, analyze the final product using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).
Validation Metric: Compare the retention time against a synthesized (1S,3S) standard. The enantiomeric excess (ee) must be >98% to ensure reliable biological readouts, as trace amounts of the (1S,3S) isomer can artificially depress the apparent IC₅₀ in chemotaxis assays.
References[1] Design, Synthesis, and Discovery of a Novel CCR1 Antagonist. PubMed (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBZyp0RuAxI-rDzSQlGRmLl6ck7rGYO1rX0siHTaB-nyOBIpzLPomG8E2U4rqwOJ134cR47Po6iUKAcRUOdI2Z260Qnlx4ePIidBOLp4iId-JX1wf39facgitBvt97vzAXsCY3[2] The discovery of BMS-457, a potent and selective CCR1 antagonist. PubMed (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5nCoVZZC6wAllNW5FSNdiPJTtC9TmQLsYvVQhSLyPtWegmrP3tKuCmIOj2J_Fq_SjGD_2KApJc7GR1zMEK8pMCvguItcmFlRbee2mMvC3zjbLT5dZN-aTf4Kbxbt9rquf1U-J[4] Discovery and Lead Optimization of a Novel Series of CC Chemokine Receptor 1 (CCR1)-Selective Piperidine Antagonists via Parallel Synthesis. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFSFUKyFU-_xojDP0uYFzLv0wQVVadZ0wyS98F9cO7zdadN8nokf8viiCAJLlfRZaRYVSIY4_bgtO5wlKGIkcroj4uzBXPtnI6habWf3gTWJAQtLUGTURDTaV1KLubtpp_ItuMwiG4Ym0=[3] Privileged Structures In Drug Discovery : Medicinal Chemistry And Synthesis. VDOC.PUB. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkZ1_pRckyDVVltec5bjhUMIxYADkgF9LunDarRKVW8q2mfYtrz9-4VMkMjxHq0HGTFojwZoQgrjRGYN2-GJJBaeV5I006tUTExIDEe81jF875R7LIlQ5bH6dXiJdSsoPegAOaDWVdNxr7dinJP6uxBqhM4yxt7NGPlW3mUvo4s8GDa7k7DdB63kcDQ5zdkdFdQgYXqYtWHsEwVLwXywSYdDJX5YsVjHoj9Bc=
Asymmetric synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid
An In-Depth Guide to the Asymmetric Synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Introduction: The Significance of Constrained Amino Acids (1R,3R)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5) is a non-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Asymmetric Synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Introduction: The Significance of Constrained Amino Acids
(1R,3R)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5) is a non-proteinogenic, cyclic amino acid characterized by a rigid cyclopentane backbone.[1][2] The specific (1R,3R) stereochemistry defines a trans relationship between the carboxylic acid and amino groups. This structural rigidity is highly sought after in medicinal chemistry and drug development. By incorporating constrained scaffolds like this into peptides or other bioactive molecules, researchers can lock the molecule into a specific conformation, leading to enhanced binding affinity for biological targets, improved metabolic stability, and controlled pharmacokinetic profiles. This guide details a robust and scalable strategy for the asymmetric synthesis of this valuable chiral building block, focusing on the logical and chemical principles that underpin the chosen protocol.
Strategic Overview: A Path Through Resolution
The primary challenge in synthesizing (1R,3R)-3-aminocyclopentanecarboxylic acid lies in the precise control of two stereocenters on the five-membered ring. While several de novo asymmetric strategies exist for similar compounds, such as those employing chiral auxiliaries or asymmetric catalysis, a highly effective and industrially scalable approach involves the synthesis of a racemic mixture followed by a classical chiral resolution.[3]
This guide will focus on a resolution-based pathway for its reliability and adaptability. The core logic is as follows:
Synthesis of Racemic Precursor: An efficient synthesis of the racemic trans-3-aminocyclopentanecarboxylic acid is the starting point.
Amine Protection: The nucleophilic amino group is temporarily protected to prevent side reactions during the resolution step.
Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with a single enantiomer of a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts.
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and can be selectively crystallized from solution.
Liberation and Deprotection: The enantiomerically enriched acid is liberated from the purified salt, and the protecting group is removed to yield the final target molecule.
This workflow is illustrated in the diagram below.
Caption: Overall workflow for the asymmetric synthesis.
Part 1: Synthesis of Racemic (±)-trans-3-Aminocyclopentanecarboxylic Acid
A common and effective route to the racemic trans-isomer begins with cyclopentene-1-carboxylic acid. The key transformation is a Curtius rearrangement, which converts a carboxylic acid derivative into an amine with retention of configuration.
Protocol 1: Synthesis of (±)-trans-3-Aminocyclopentanecarboxylic Acid
Step 1a: Synthesis of (±)-trans-3-Azidocarbonylcyclopentane-1-carboxylic acid
Rationale: This step converts the starting alkene into a functionalized intermediate ready for the Curtius rearrangement. The use of a hydroboration-oxidation establishes the trans stereochemistry, followed by conversion of the alcohol to an azide, which is a precursor to the amine. A more direct approach involves converting a dicarboxylic acid precursor. For this protocol, we will assume the availability of racemic trans-cyclopentane-1,3-dicarboxylic acid. The mono-acid chloride is formed and then reacted with sodium azide.
Procedure:
To a stirred suspension of (±)-trans-cyclopentane-1,3-dicarboxylic acid (1 equiv.) in toluene, add thionyl chloride (1.1 equiv.) and a catalytic amount of DMF.
Heat the mixture at 60-70 °C for 2-3 hours until gas evolution ceases and a clear solution is formed.
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude mono-acid chloride.
Dissolve the crude acid chloride in acetone and cool to 0 °C.
Slowly add a solution of sodium azide (1.5 equiv.) in water, keeping the temperature below 10 °C.
Stir the mixture vigorously for 2 hours at room temperature.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.
Step 1b: Curtius Rearrangement and Hydrolysis
Rationale: The acyl azide is heated to induce the Curtius rearrangement, forming an isocyanate intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the free amino acid.
Procedure:
Carefully add the crude acyl azide from the previous step to a suitable high-boiling solvent like toluene.
Heat the solution gently to 80-90 °C. Nitrogen gas will evolve as the rearrangement proceeds. Maintain this temperature until gas evolution stops (typically 1-2 hours).
Cool the mixture and add 6M hydrochloric acid.
Heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the intermediate isocyanate and any protecting groups.
After cooling, the aqueous layer is separated, washed with diethyl ether, and then concentrated to dryness to yield (±)-trans-3-aminocyclopentanecarboxylic acid hydrochloride as a crude solid.
The crude product can be purified by recrystallization from an ethanol/ether mixture.
Part 2: Asymmetric Synthesis via Chiral Resolution
With the racemic amino acid in hand, the next critical phase is the separation of the enantiomers. This protocol employs protection of the amine, followed by diastereomeric salt resolution.
Protocol 2: N-Boc Protection
Rationale: The amine must be protected to prevent it from interfering with the salt formation at the carboxylic acid site. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the resolution and its straightforward removal under acidic conditions.
Procedure:
Dissolve (±)-trans-3-aminocyclopentanecarboxylic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
Add sodium hydroxide (2.5 equiv.) and stir until the amino acid is fully dissolved.
Cool the solution to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise, ensuring the temperature remains low.
Allow the reaction to warm to room temperature and stir overnight.
Acidify the reaction mixture to pH 2-3 with cold 1M HCl.
Extract the product into ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (±)-N-Boc-trans-3-aminocyclopentanecarboxylic acid as a white solid or viscous oil.
Protocol 3: Diastereomeric Salt Resolution
Rationale: This is the key step for achieving enantiomeric separation. The racemic N-Boc protected acid is reacted with an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine. This creates two diastereomeric salts: [(1R,3R)-acid·(R)-amine] and [(1S,3S)-acid·(R)-amine]. These diastereomers have different solubilities, allowing one to be selectively crystallized.[3][4] The choice of solvent is critical and often requires empirical optimization.
Procedure:
Dissolve the racemic (±)-N-Boc-trans-3-aminocyclopentanecarboxylic acid (1 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Heat gently if necessary to achieve full dissolution.
In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 equiv.) in the same solvent. Note: Using 0.5 equivalents of the resolving agent targets the crystallization of one diastereomer, leaving the other in solution, which is a more efficient process.
Slowly add the amine solution to the acid solution with stirring.
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This solid is the diastereomerically enriched salt.
To assess purity, a small sample of the salt can be treated with acid to liberate the N-Boc amino acid, which can then be analyzed by chiral HPLC.
If necessary, the salt can be recrystallized from the same or a different solvent system to enhance diastereomeric purity.
Protocol 4: Liberation and Deprotection
Rationale: Once a diastereomerically pure salt is obtained, the desired enantiomer of the N-Boc amino acid is liberated by acidification. The final step is the removal of the Boc protecting group to yield the target compound.
Procedure:
Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate.
Acidify the mixture to pH 2 with 1M HCl, ensuring constant stirring.
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield enantiomerically enriched (1R,3R)-N-Boc-3-aminocyclopentanecarboxylic acid.
Dissolve the purified N-Boc amino acid in a solution of 4M HCl in 1,4-dioxane or with trifluoroacetic acid (TFA) in dichloromethane.
Stir at room temperature for 1-2 hours until gas evolution (CO₂) ceases (monitored by TLC or LC-MS).
Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride with high optical purity.
Quantitative Data and Characterization
The efficiency of a resolution-based synthesis is highly dependent on the crystallization step. The following table provides representative data.
Step
Reaction
Typical Yield
Purity Target
1
Racemate Synthesis
50-60% (over 2 steps)
>95% (Diastereomeric Purity)
2
N-Boc Protection
>90%
>98% (Chemical Purity)
3
Diastereomeric Salt Formation & Crystallization
30-40% (of theoretical 50%)
>98% (Diastereomeric Excess)
4
Liberation & Deprotection
>85% (over 2 steps)
>99% (Chemical Purity), >98% ee
Characterization:
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and diastereomeric purity of the racemic precursor and the final product.
Chiral HPLC: The most critical analysis for determining the enantiomeric excess (ee) of the final product. The N-protected intermediate or a derivatized form of the final amino acid is analyzed on a chiral stationary phase column.
Optical Rotation: The specific rotation [α]D is measured to confirm the identity of the enantiomer. The (1R,3R) isomer will have a specific, non-zero rotation value that is opposite to its (1S,3S) counterpart.
Caption: Principle of diastereomeric salt resolution.
Conclusion
The asymmetric synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid is effectively achieved through a strategy combining a robust synthesis of the racemic trans-isomer with a classical chiral resolution via diastereomeric salt formation. This method, while requiring careful optimization of the crystallization step, is highly reliable, scalable, and relies on well-established chemical principles. The resulting enantiomerically pure product serves as a crucial building block for the development of next-generation peptidomimetics and other structurally defined therapeutic agents.
References
Evans, C., McCague, R., Roberts, S. M., & Sutherland, A. G. (1991). Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 656-657.
Takahashi, G., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 548–556.
ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved March 14, 2026, from [Link]
Barrios-Collado, C., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 149-161.
Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Gwarda, R., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development.
ResearchGate. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved March 14, 2026, from [Link]
Google Patents. (2020). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
Wikipedia. (n.d.). Chiral resolution. Retrieved March 14, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chiral Resolution and Enantioselective Synthesis of 3-Aminocyclopentanecarboxylic Acid Stereoisomers
Executive Summary & Mechanistic Rationale
3-Aminocyclopentanecarboxylic acid is a conformationally restricted analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and a critical precursor for the antiviral antibiotic amidinomycin. Because its biological activity is strictly stereodependent, accessing enantiomerically pure (1R,3S)- or (1S,3R)-isomers is a mandatory hurdle in drug development[1].
Direct chiral resolution of 3-aminocyclopentanecarboxylic acid is notoriously difficult due to its zwitterionic nature. The molecule’s isoelectric point leads to poor solubility in the organic solvents typically required for classical crystallization techniques. To bypass this, we must employ one of two strategic pathways:
Thermodynamic Control (Diastereomeric Salt Resolution): Masking the zwitterion via N-Boc protection to yield a lipophilic carboxylic acid, which can then be paired with a chiral amine resolving agent[2].
Kinetic Control (Biocatalytic Desymmetrization): Utilizing the ring strain of a bicyclic precursor—specifically (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. Enzymatic hydrolysis of this lactam proceeds with high enantiospecificity, driven thermodynamically by the release of ring strain, allowing for an elegant separation based on phase partitioning[3].
Validated Experimental Protocols
The following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the workflows to ensure that out-of-specification deviations are caught before downstream progression.
Protocol A: Classical Diastereomeric Salt Resolution via Zwitterion Masking
Causality: By installing a tert-butyloxycarbonyl (Boc) group, we eliminate the basicity of the amine, converting the amphoteric molecule into a standard organic acid capable of forming stable, differentiable diastereomeric salts with chiral bases.
Step 1: Zwitterion Masking (N-Boc Protection)
Suspend 100 mmol of racemic cis-3-aminocyclopentanecarboxylic acid in a 1:1 mixture of 1,4-dioxane and water (200 mL).
Add NaOH (105 mmol) to deprotonate the amine, maximizing its nucleophilicity.
Dropwise, add Boc-anhydride (110 mmol) at 0 °C. Stir at room temperature for 12 hours.
IPC 1 (Self-Validation): Perform a Ninhydrin stain on a TLC plate. A negative result (no purple spot) validates the complete consumption of the free amine.
Acidify to pH 3 with 1M KHSO₄ and extract with Ethyl Acetate (3 × 100 mL). Dry over Na₂SO₄ and concentrate.
Step 2: Pope-Peachey Resolution
Dissolve the N-Boc-racemate in boiling ethanol (150 mL).
Add exactly 0.5 equivalents (50 mmol) of (R)-(+)-1-phenylethylamine.
Causality: Using half an equivalent (the Pope-Peachey method) ensures that the resolving agent only pairs with the enantiomer that forms the least soluble salt, drastically increasing the enantiomeric excess (ee%) of the first crop.
Allow the solution to cool to room temperature at a rate of 5 °C/hour to promote the growth of large, pure crystals.
IPC 2 (Self-Validation): Filter the crystals and measure the melting point. A sharp melting point indicates high diastereomeric purity. If the range is >2 °C, recrystallize from ethanol.
Step 3: Salt Breaking and Deprotection
Suspend the resolved salt in 1M HCl and extract with Ethyl Acetate. The chiral amine remains in the aqueous phase, while the enantiopure N-Boc acid moves to the organic phase.
Cleave the Boc group using 4M HCl in dioxane for 2 hours.
IPC 3 (Self-Validation): Analyze the final product via Chiral HPLC using a Crownpak CR(+) column (isocratic elution, perchloric acid pH 1.5) to confirm >98% ee.
Protocol B: Chemoenzymatic Resolution of Bicyclic Lactam
Causality: This method leverages a lactamase enzyme (e.g., ENZA-1) to hydrolyze the (–)-enantiomer of a racemic bicyclic lactam into a (+)-amino acid, leaving the (+)-lactam intact. The structural rigidity of the lactam ensures high stereorecognition by the enzyme's active site[3].
Step 1: Enzymatic Kinetic Resolution
Suspend 50 mmol of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 500 mL of 0.1 M phosphate buffer (pH 7.0).
Causality: Maintaining pH 7.0 is critical to preserve the ionization state of the enzyme's catalytic triad.
Introduce the biocatalyst (e.g., whole-cell ENZA-1 or equivalent lactamase) and incubate at 30 °C with orbital shaking (200 rpm).
IPC 1 (Self-Validation): Monitor the reaction via Chiral GC. The reaction must be quenched exactly at 50% conversion to ensure maximum kinetic resolution.
Step 2: Phase-Partition Separation
Extract the reaction mixture with Dichloromethane (3 × 200 mL).
Causality: The unreacted (–)-lactam is highly lipophilic and partitions into the organic phase. The hydrolyzed (+)-amino acid is zwitterionic and remains exclusively in the aqueous phase.
IPC 2 (Self-Validation): Check the optical rotation of the isolated organic phase. It should read [α]D ≈ -133° (c 0.26, methanol), confirming the isolation of the (–)-lactam[3].
Step 3: Enantioconvergent Downstream Processing
To obtain (–)-cis-3-aminocyclopentanecarboxylic acid: Subject the isolated (–)-lactam to hydrogenation (10% Pd/C, H₂, 1 atm) followed by acid hydrolysis (6M HCl, reflux)[3],[4].
Quantitative Data Presentation
The following table summarizes the comparative metrics of the two resolution strategies, aiding in process selection based on scale and resource availability.
Parameter
Protocol A: Diastereomeric Salt
Protocol B: Chemoenzymatic Lactam
Target Intermediate
N-Boc-3-aminocyclopentanecarboxylic acid
2-azabicyclo[2.2.1]hept-5-en-3-one
Resolving Agent
(R)-(+)-1-phenylethylamine
Lactamase / Whole-cell biocatalyst
Typical Yield (Theoretical Max 50%)
35 – 40% (after 1 recrystallization)
45 – 48% (highly efficient phase split)
Enantiomeric Excess (ee%)
> 95% (requires optimization)
> 98% (inherent to enzyme specificity)
Scalability
High (Standard batch reactors)
Medium (Requires bioreactor & aeration)
Cost Profile
Low (Cheap bulk reagents)
Moderate (Enzyme/biocatalyst costs)
Environmental Impact
High solvent usage
Green (Aqueous media, ambient temp)
Workflow Visualization
The following diagram illustrates the chemoenzymatic workflow (Protocol B), highlighting the elegant phase-partitioning step that eliminates the need for complex chromatography.
Caption: Chemoenzymatic workflow for the enantioconvergent synthesis of cis-3-aminocyclopentanecarboxylic acid.
References
Title: Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one
Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
URL: [Link]
Title: Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin
Source: Australian Journal of Chemistry / ResearchGate
URL: [Link]
Application Note: Synthesis and Structural Utility of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Analogs
Introduction & Scientific Rationale (1R,3R)-3-Aminocyclopentanecarboxylic acid (commonly referred to as trans-3-ACPC) is a conformationally restricted cyclic γ -amino acid. Unlike canonical α -amino acids, the integratio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
(1R,3R)-3-Aminocyclopentanecarboxylic acid (commonly referred to as trans-3-ACPC) is a conformationally restricted cyclic
γ
-amino acid. Unlike canonical
α
-amino acids, the integration of the amine and carboxylate functionalities into a rigid cyclopentane scaffold restricts the available dihedral angles (
ϕ
,
ψ
,
θ
), making it an invaluable architectural tool in modern drug discovery and biomaterials science.
Key Applications:
Neuropharmacology: trans-3-ACPC and its analogs function as potent modulators of the mammalian central nervous system. Specifically, (+)-trans-3-ACPC is a partial agonist at GABA
C
receptors and is uniquely capable of differentiating between recombinant
ρ
receptor subtypes (e.g., rat
ρ
3 vs. human
ρ
1/
ρ
2)[1].
Peptidomimetics & Foldamers: While acyclic
γ
-amino acids typically fold into helical secondary structures, the cyclic constraint of trans-3-ACPC fundamentally alters this conformational propensity. Oligomers (foldamers) constructed from trans-3-ACPC residues strongly promote the formation of parallel sheet secondary structures, providing a reliable scaffold for designing protease-resistant protein-protein interaction (PPI) inhibitors[2].
The synthesis of 3-aminocyclopentanecarboxylic acid analogs presents a classic stereochemical challenge: controlling the relative cis vs. trans geometry.
The cis-isomers (e.g., (1R,3S) or (1S,3R)) are highly accessible via the chemical or enzymatic desymmetrization of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[3]. The rigid bicyclic nature of the Vince lactam inherently dictates a cis relationship upon ring-opening.
However, accessing the (1R,3R) trans-isomer requires bypassing this thermodynamic and topological preference. Direct amination of monocyclic precursors often yields the favored cis-isomer due to facial shielding. To achieve the trans geometry, a highly controlled acyclic or monocyclic approach is required. The most robust synthetic strategy involves the chiral resolution of 3-oxocyclopentanecarboxylic acid, followed by oximation and an asymmetric reductive amination[4]. By utilizing a stereocontrolled hydride delivery to the intermediate oxime, the incoming hydride is forced to attack from the sterically hindered face, establishing the trans configuration[5].
Figure 1: Stereocontrolled synthetic workflow targeting the trans-(1R,3R) geometry.
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the step-by-step synthesis of (1R,3R)-3-ACPC. Every step is designed as a self-validating system, incorporating strict In-Process Quality Controls (IPC) to ensure stereochemical integrity.
Protocol A: Chiral Resolution of 3-Oxocyclopentanecarboxylic Acid
Causality: Racemic starting material must be resolved early in the synthetic sequence to prevent the formation of complex, inseparable diastereomeric mixtures downstream. Brucine selectively forms a highly crystalline salt with the (1R)-enantiomer.
Salt Formation: Dissolve 1.0 eq of racemic 3-oxocyclopentanecarboxylic acid in a mixture of acetone/water (9:1 v/v) at 60°C. Slowly add 1.0 eq of anhydrous brucine.
Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour. Stir the resulting suspension at 4°C for 12 hours.
Filtration & Liberation: Filter the crystalline brucine salt. Suspend the salt in 1M HCl and extract with ethyl acetate (3x) to liberate the free homochiral acid.
IPC (Self-Validation): Confirm enantiomeric purity via chiral HPLC (Chiralpak AD-H column). The specific optical rotation
[α]D25
must be precisely monitored to ensure
>98%
ee before proceeding.
Protocol B: Oximation to (1R)-3-Hydroxyiminocyclopentanecarboxylic Acid
Causality: Ketones are notoriously difficult to aminate asymmetrically with high trans selectivity. Converting the ketone to an oxime provides a rigid, planar C=N bond that is primed for stereoselective reduction[5].
Reaction Setup: Dissolve (1R)-3-oxocyclopentanecarboxylic acid (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
Reflux: Heat the mixture to reflux for 4 hours under a nitrogen atmosphere.
Workup: Concentrate the solvent in vacuo. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na
2
SO
4
, and evaporate to yield the oxime.
IPC (Self-Validation): Analyze via
13
C NMR. The complete disappearance of the ketone carbonyl resonance (
∼
215 ppm) and the appearance of the oxime carbon (
∼
165 ppm) validates the reaction completion.
Protocol C: Asymmetric Reductive Amination to (1R,3R)-3-ACPC
Causality: The reduction of the oxime must direct the incoming hydride to the same face as the carboxylate group (yielding the trans configuration). This is achieved using stereoselective catalytic hydrogenation.
Hydrogenation: Dissolve the oxime in methanol. Add a catalytic amount of PtO
2
(Adam's catalyst) or a chiral Rh-based catalyst depending on the desired facial selectivity[4].
Pressurization: Purge the reaction vessel with H
2
gas and pressurize to 50 psi. Stir vigorously at room temperature for 24 hours.
Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate and purify the crude amino acid via ion-exchange chromatography (Dowex 50W-X8, eluting with 1M NH
4
OH).
IPC (Self-Validation): Conduct 2D NOESY NMR. The critical validation of the trans geometry is the absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C1 (
α
-carboxylate) and C3 (
α
-amine) protons, which would otherwise be strongly present in the cis-isomer.
Quantitative Data & Yield Summary
The table below summarizes the expected quantitative outcomes for the optimized synthetic route. Maintaining these yield and enantiomeric excess (ee) thresholds is critical for downstream applications in foldamer synthesis.
Synthetic Step
Intermediate / Product
Yield (%)
Enantiomeric Excess (ee %)
Primary Analytical Method
Chiral Resolution
(1R)-3-Oxocyclopentanecarboxylic acid
38 - 42%*
>98%
Chiral HPLC, Polarimetry
Oximation
(1R)-3-Hydroxyiminocyclopentanecarboxylic acid
88 - 92%
>98%
13
C NMR, LC-MS
Reductive Amination
(1R,3R)-3-Aminocyclopentanecarboxylic acid
65 - 70%
>95%
2D NOESY NMR, HPLC
N-Protection (Fmoc)
Fmoc-(1R,3R)-3-ACPC (For SPPS)
90 - 95%
>95%
HRMS, HPLC
*Note: Maximum theoretical yield for a classical kinetic resolution is 50%. A 40% yield represents an 80% efficiency of the theoretical maximum.
Downstream Applications & Utility
The unique structural rigidity of (1R,3R)-3-ACPC allows it to be deployed in two highly divergent scientific fields, as mapped below:
Figure 2: Divergent utility of the (1R,3R)-3-ACPC scaffold in pharmacology and structural biology.
References
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry. 4
Parallel Sheet Secondary Structure in
γ
-Peptides. Journal of the American Chemical Society. 2
trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat
ρ
3 from human
ρ
1 and
ρ
2 recombinant GABA
C
receptors. PMC - NIH. 1
Total Synthesis of Amidinomycin and its Stereoisomers: A Detailed Guide for Researchers. Benchchem. 5
Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1. 6
Technical Support Center: Byproduct Identification in Reactions of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Welcome to the Technical Support Center for (1R,3R)-3-aminocyclopentanecarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile chiral build...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (1R,3R)-3-aminocyclopentanecarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile chiral building block in their synthetic endeavors. As a conformationally constrained GABA analogue, (1R,3R)-3-aminocyclopentanecarboxylic acid is a valuable component in the synthesis of novel therapeutics, particularly in neuroscience.[1] However, like any stereochemically rich molecule, its reactions can sometimes lead to unexpected byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common impurities, ensuring the integrity of your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should expect when working with (1R,3R)-3-aminocyclopentanecarboxylic acid?
A1: The primary byproducts typically arise from three main sources: intramolecular reactions, changes in stereochemistry, and artifacts from protecting groups. The most common byproducts to be aware of are the corresponding bicyclic γ-lactam, diastereomers (epimers), and byproducts from incomplete or side reactions of protecting groups (e.g., Boc or Cbz).
Q2: What is lactamization and why is it a common issue?
A2: Lactamization is an intramolecular reaction where the amine and carboxylic acid functional groups of the same molecule react to form a cyclic amide, known as a lactam.[2] In the case of (1R,3R)-3-aminocyclopentanecarboxylic acid, this results in the formation of a bicyclic γ-lactam. This is a particularly common side reaction when the carboxylic acid is activated, for example, during peptide coupling reactions. The formation of a five-membered ring (a γ-lactam) is often kinetically and thermodynamically favorable.[2]
Q3: What is epimerization and how can it affect my reaction?
A3: Epimerization is a change in the stereochemistry at one of several chiral centers in a molecule. (1R,3R)-3-aminocyclopentanecarboxylic acid has two chiral centers. Under certain conditions, particularly with the use of strong bases or elevated temperatures, one or both of these centers can be inverted, leading to the formation of diastereomeric impurities (e.g., (1S,3R), (1R,3S), or (1S,3S) isomers). The presence of these diastereomers can be difficult to separate and can significantly impact the biological activity of the final compound.
Q4: How do protecting groups contribute to byproduct formation?
A4: Protecting groups are essential in the synthesis of amino acids, but they can also be a source of impurities. Common issues include:
Incomplete Deprotection: Residual protecting groups on the final compound.
Side Reactions During Deprotection: For example, when using Trifluoroacetic Acid (TFA) to remove a Boc group, the generated tert-butyl cation can alkylate the deprotected amine or other nucleophilic sites on the molecule.[3][4]
Protecting Group Degradation: Some protecting groups may not be stable to all reaction conditions, leading to a mixture of partially protected or modified compounds.
Troubleshooting Guides
Issue 1: Unexpected Peak(s) in LC-MS Analysis
Symptom: Your LC-MS analysis shows one or more unexpected peaks in addition to your desired product.
Possible Cause
Proposed Solution
Rationale
Intramolecular Lactamization
Analyze the mass of the unexpected peak. The lactam will have a mass that is 18.02 Da lower than the starting material (loss of water).
This is a direct indication of an intramolecular condensation reaction. To confirm, you can attempt to synthesize the lactam standard under conditions known to promote lactamization (e.g., high heat or with a coupling agent in the absence of another nucleophile).
Epimerization
The unexpected peak has the same mass as the desired product.
Diastereomers have the same mass but different physical properties, leading to different retention times on a standard (achiral) HPLC column. To confirm, chiral HPLC is required to separate the different stereoisomers.
Protecting Group Artifacts
The mass of the byproduct corresponds to the mass of the product plus a fragment of the protecting group (e.g., +56 Da for t-butylation from a Boc group).
During acidic deprotection of a Boc group, the resulting t-butyl cation is a potent electrophile and can alkylate the free amine.[3][4] To mitigate this, add a scavenger such as triisopropylsilane (TIS) or water to the deprotection cocktail.[3]
Incomplete Reaction
The mass of the unexpected peak corresponds to one of the starting materials or a reaction intermediate.
This suggests the reaction has not gone to completion. Consider increasing the reaction time, temperature, or the equivalents of a key reagent.
Issue 2: Poor Chiral Purity Detected by Chiral HPLC
Symptom: Your chiral HPLC analysis shows the presence of one or more diastereomers, indicating a loss of stereochemical integrity.
Possible Cause
Proposed Solution
Rationale
Harsh Reaction Conditions
If the reaction involves a strong base, consider using a weaker, non-nucleophilic base (e.g., switch from an alkoxide to a tertiary amine like diisopropylethylamine - DIPEA). Avoid excessively high reaction temperatures.
Epimerization at a carbon alpha to a carbonyl group is often base-catalyzed. Reducing the basicity and temperature can minimize this side reaction.
Prolonged Reaction Times
Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.
Extended exposure to reaction conditions that can cause epimerization will lead to a higher percentage of the unwanted diastereomers.
Racemization During Purification
Ensure that the pH of your aqueous workup and any chromatographic mobile phases are neutral or slightly acidic.
Exposure to strongly acidic or basic conditions during purification can also lead to epimerization.
Byproduct Identification and Characterization
The following table summarizes the key analytical data to help in the identification of common byproducts.
Disappearance of the broad COOH proton signal. Appearance of a new amide N-H signal (often broad). Shift of the protons adjacent to the former amine and carboxylic acid groups.
Appearance of a lactam carbonyl signal around 170-175 ppm.
Diastereomers (Epimers)
0 Da
The ¹H NMR spectrum will be very similar to the parent compound, but with slight shifts in the positions of the cyclopentyl ring protons. A mixture of diastereomers will show a more complex spectrum with overlapping signals.
Similar to the ¹H NMR, the ¹³C spectrum of a diastereomeric mixture will show a doubling of some or all of the cyclopentyl ring carbon signals.
t-Butyl Adduct
+56.11 Da
Appearance of a sharp singlet at ~1.3 ppm integrating to 9 protons, characteristic of a t-butyl group.
Appearance of two new signals corresponding to the quaternary carbon and the methyl carbons of the t-butyl group.
Experimental Protocols
Protocol 1: General Method for Byproduct Analysis by LC-MS
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
Chromatographic Separation:
Column: A standard C18 reversed-phase column is typically sufficient.
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
Gradient: A typical gradient would be 5% to 95% acetonitrile over 10-15 minutes.
Mass Spectrometry Detection:
Ionization Mode: Use positive ion electrospray ionization (ESI+).
Analysis: Monitor the full scan mass spectrum to identify the molecular weights of all components in the mixture. Compare these with the expected masses of the starting material, product, and potential byproducts listed in the table above.
Protocol 2: Chiral Purity Analysis by Chiral HPLC
Column Selection: The separation of stereoisomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often a good choice for this type of compound.[5]
Mobile Phase Screening:
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) is a common starting point. The addition of a small amount of a basic modifier like diethylamine (DEA) may be necessary to improve peak shape for the amine.[6]
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
Method Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the stereoisomers. Temperature can also be a critical parameter for optimizing resolution.[6]
Quantification: Integrate the peak areas of all observed stereoisomers to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of your sample.
Visualizing Byproduct Formation and Troubleshooting
Byproduct Formation Pathways
Caption: Formation of common byproducts from (1R,3R)-3-aminocyclopentanecarboxylic acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
References
BenchChem. (2025). Technical Support Center: Peptide Coupling Troubleshooting.
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
BenchChem. (2025). Monitoring of Peptide Coupling and Capping.
Wroblewski, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega.
Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
Chemistry Steps. (2023). Boc Protecting Group for Amines.
Wiley-VCH. (n.d.). 1 Protection Reactions.
BenchChem. (2025). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
Peptide Chemistry. (2025).
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73.
Harada, N., et al. (2016).
Santa Cruz Biotechnology. (n.d.). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.
BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
(1R,3R)-3-Aminocyclopentanecarboxylic acid stability and storage conditions
Gathering Data on Stability I'm currently focused on data gathering. I've initiated comprehensive Google searches to analyze stability and recommended storage conditions for (1R,3R)-3-Aminocyclopentanecarboxylic acid, fo...
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Analyzing Stability & Protocols
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Troubleshooting
Technical Support Center: Alternative Coupling Reagents for Hindered Cyclic Amino acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for challenges encountered when coupl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for challenges encountered when coupling sterically hindered cyclic amino acids. As Senior Application Scientists, we have compiled this resource to help you navigate these complex reactions, improve your yields, and ensure the integrity of your synthesized peptides.
The Challenge of Sterically Hindered Cyclic Amino Acids
Sterically hindered cyclic amino acids, such as α,α-disubstituted amino acids (e.g., Aib - α-aminoisobutyric acid), pose a significant challenge in peptide synthesis.[1] The bulky substituents on the α-carbon physically obstruct the approach of the reacting amino and carboxyl groups, making the formation of a peptide bond difficult.[1][2] This steric hindrance can lead to slow or incomplete reactions, low yields, and an increased risk of side reactions, including epimerization.[3][4] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often insufficient for these demanding couplings.[2][4]
Selecting the Right Coupling Reagent: A Comparative Guide
The choice of coupling reagent is critical for successfully incorporating hindered cyclic amino acids. Modern reagents are designed to form highly reactive intermediates that can overcome the steric barrier.[2] Below is a comparison of commonly used alternative coupling reagents.
Reagent Class
Examples
Activating Species
Key Advantages
Considerations
Uronium/Aminium Salts
HATU, HBTU, HCTU, TBTU
OAt/OBt/O-6-ClBt Esters
High reactivity, fast reaction times.[2][5] HATU is often considered one of the most efficient due to the formation of highly reactive OAt esters.[2][6]
Can cause guanidinylation of the N-terminal amine if used in excess.[7] HBTU and TBTU contain the potentially explosive HOBt.[8]
Phosphonium Salts
PyBOP, PyAOP
OAt/OBt Esters
High reactivity, less prone to causing guanidinylation, making them suitable for use in excess.[7] PyAOP is highly reactive.[9]
Byproducts can be difficult to remove.[5] Generally more expensive than uronium salts.[7]
Oxyma-Based Reagents
COMU
Oxyma Ester
High coupling efficiency comparable to HATU, with enhanced safety (non-explosive and lower allergenic potential).[8][10] Byproducts are water-soluble, simplifying workup.[10] Functions efficiently with a single equivalent of base.[10]
Solution stability in DMF may be lower than some uronium reagents.
Acyl Fluoride Precursors
TFFH
Acyl Fluoride
Generates highly reactive acyl fluorides in situ, which are particularly effective for extremely hindered couplings, such as with α,α-disubstituted amino acids.[2][8]
Requires an additional activation step. The handling of fluorinating agents requires care.
Carbodiimides with Additives
DIC/Oxyma
Oxyma Ester
The combination of DIC with Oxyma has been shown to be highly effective for coupling consecutive Aib residues, especially in automated solid-phase peptide synthesis (SPPS).[11]
Less reactive than uronium or phosphonium salts for the most challenging couplings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of hindered cyclic amino acids in a question-and-answer format.
Q1: My coupling reaction with a hindered cyclic amino acid has a very low yield. What are the likely causes and how can I fix it?
A1: Low yields are the most common problem and can stem from several factors related to steric hindrance.
Insufficient Reagent Potency: As mentioned, standard carbodiimides are often too weak.[2]
Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU or oxyma-based reagents like COMU are excellent starting points due to their high reactivity.[2][10] For exceptionally difficult couplings, phosphonium salts like PyBOP or PyAOP can be effective.[2][7]
Incomplete Reaction: Steric hindrance slows down the reaction rate.[2]
Solution 1: Double Coupling: A common and effective strategy is to perform the coupling step twice.[2] After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid and coupling reagent.[2]
Solution 2: Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to overnight.[1][2] Gentle heating can also be beneficial, but must be applied with caution to minimize the risk of racemization.[2] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[2][12]
Poor Solvation and Peptide Aggregation: As the peptide chain grows on the solid support, it can aggregate, especially with hydrophobic or hindered residues.[1] This aggregation can block reactive sites.[1][2]
Solution: Optimize your solvent system. N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) due to its better solvating properties.[2] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]
Q2: I'm observing significant epimerization in my final product. What causes this and how can I prevent it?
A2: Epimerization, the change in configuration at a chiral center, is a serious side reaction in peptide synthesis, particularly when coupling hindered amino acids.[13] The increased steric hindrance can slow down the desired coupling reaction, giving more time for the activated carboxylic acid to form an oxazolone intermediate, which is prone to racemization.[14]
Choice of Reagent and Additive: Some coupling reagents and conditions are more prone to causing epimerization.
Solution: The use of additives like HOBt, and more effectively HOAt and OxymaPure, is crucial for suppressing racemization when using carbodiimides.[8] Oxyma-based reagents like COMU have been shown to reduce epimerization compared to some other high-reactivity reagents.[9][15]
Base Selection and Concentration: The type and amount of base used can significantly influence the rate of epimerization.[8]
Solution: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of a stronger base like diisopropylethylamine (DIEA), especially if epimerization is a concern.[8] Also, use the minimum amount of base necessary for the reaction to proceed. COMU is advantageous here as it can perform well with just one equivalent of base.[9][10]
Temperature: Higher temperatures, while beneficial for overcoming steric hindrance, can also accelerate epimerization.[14]
Solution: If you must heat the reaction, do so cautiously and for the minimum time necessary. It is often better to use a more potent coupling reagent at room temperature for a longer duration.
Q3: When should I consider using acyl fluorides?
A3: Acyl fluorides are among the most reactive acylating species used in peptide synthesis and should be considered for the most challenging couplings where even potent uronium or phosphonium reagents fail.[2] This is particularly true for couplings involving multiple, consecutive α,α-disubstituted amino acids.[2][8] Reagents like TFFH can be used to generate the acyl fluoride in situ.[8]
Q4: What is "capping" and when should I use it?
A4: Capping is the process of intentionally terminating peptide chains that have failed to couple.[16] This is typically done using a highly reactive and unhindered acetylating agent like acetic anhydride.[1][16]
When to Use: If, after a double coupling, a monitoring test (like the Kaiser test) still indicates the presence of unreacted N-terminal amines, you should cap these unreacted sites.[16] This prevents the formation of deletion sequences (peptides missing one or more amino acids) in subsequent coupling steps, which can be very difficult to separate from the desired product during purification.[1]
Visualizing Your Workflow
Selecting a Coupling Reagent
The choice of coupling reagent depends on the degree of steric hindrance and previous experimental outcomes. This diagram provides a decision-making workflow.
Caption: Decision workflow for selecting a coupling strategy.
General Experimental Workflow
This diagram illustrates a typical workflow for a coupling reaction involving a hindered amino acid on a solid support.
Analytical methods for determining (1R,3R)-3-Aminocyclopentanecarboxylic acid purity
Technical Support Center: Analytical Methods for (1R,3R)-3-Aminocyclopentanecarboxylic Acid Purity Welcome to the technical support center for the analytical determination of (1R,3R)-3-Aminocyclopentanecarboxylic acid pu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Analytical Methods for (1R,3R)-3-Aminocyclopentanecarboxylic Acid Purity
Welcome to the technical support center for the analytical determination of (1R,3R)-3-Aminocyclopentanecarboxylic acid purity. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The determination of purity for (1R,3R)-3-Aminocyclopentanecarboxylic acid, a chiral molecule, is a critical aspect of quality control in pharmaceutical development.[1] The presence of stereoisomers can lead to different pharmacological and toxicological profiles, making accurate purity assessment essential.[1] This guide will explore the primary analytical techniques and provide practical solutions to common challenges.
Chiral HPLC is a cornerstone technique for separating and quantifying the stereoisomers of (1R,3R)-3-Aminocyclopentanecarboxylic acid.[1] It utilizes a chiral stationary phase (CSP) to achieve separation.[1]
Troubleshooting Chiral HPLC Separations
Problem
Potential Cause
Troubleshooting Action
No or Poor Resolution of Enantiomers
Inappropriate Chiral Stationary Phase (CSP)
Screen different CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or macrocyclic glycopeptide-based).[1][2][3]
Suboptimal Mobile Phase Composition
Systematically vary the mobile phase. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol).[2][4] For reversed-phase, alter the organic modifier-to-buffer ratio.[2]
Inappropriate Additive
For basic compounds like this amino acid, add a small amount of a basic modifier (e.g., 0.1% diethylamine - DEA) to the mobile phase in normal phase chromatography to improve peak shape and resolution.[2]
Peak Tailing
Secondary Interactions with the Stationary Phase
Add a competing base, such as DEA, to the mobile phase to block active sites on the silica surface.[2][3]
Column Overload
Dilute the sample and reinject. If the peak shape improves, the initial concentration was too high.[2]
Sample Solvent Incompatibility
Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[3][5]
Ghost Peaks
Contaminated Mobile Phase or System
Run a blank gradient (without injection). If ghost peaks persist, the issue is with the mobile phase or HPLC system.[2]
Autosampler Carryover
Optimize the needle wash procedure using a solvent that fully dissolves the analyte.[2]
Fluctuating Retention Times
Change in Mobile Phase Composition
Ensure mobile phase components are accurately measured and well-mixed. Use of an online degasser is recommended.[5][6]
Column Temperature Fluctuations
Use a column oven to maintain a stable temperature.[5]
Experimental Protocol: Chiral HPLC Method Development
Chiral HPLC Method Development Workflow
FAQs: Chiral HPLC
Q: Why is a basic modifier like DEA necessary?
A: (1R,3R)-3-Aminocyclopentanecarboxylic acid is a basic compound. The amine group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. A basic modifier like diethylamine (DEA) competes for these active sites, resulting in improved peak symmetry.[2]
Q: What should I do if I don't see any separation with the initial conditions?
A: If no separation is observed, a systematic screening of different chiral stationary phases is the next logical step. Polysaccharide-based and macrocyclic glycopeptide CSPs are good starting points for screening.[1][2] Additionally, consider changing the alcohol modifier (e.g., from isopropanol to ethanol).
Gas Chromatography (GC)
Gas chromatography can be a viable alternative to HPLC, particularly when coupled with a mass spectrometer (GC-MS). However, due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step.[7][8]
Troubleshooting GC Analysis of Derivatized Amino Acids
Problem
Potential Cause
Troubleshooting Action
Poor or No Derivatization
Presence of Moisture
Ensure the sample is completely dry before adding the derivatizing reagent. Silylating reagents are particularly moisture-sensitive.[7][9]
Incorrect Reaction Conditions
Optimize the reaction temperature and time. For silylation with reagents like MTBSTFA or MSTFA, heating is often required.[7][8]
Multiple Peaks for a Single Analyte
Incomplete Derivatization
Increase the amount of derivatizing reagent and/or extend the reaction time and temperature.[9]
Degradation of the Derivative
Ensure the injector port temperature is not too high, as this can cause decomposition of the derivatized amino acid.[8]
Poor Peak Shape
Active Sites in the GC System
Use a deactivated liner and column to minimize interactions with the analyte.
Improper Derivatization
Ensure complete derivatization, as residual polar groups can cause tailing.
Experimental Protocol: GC-MS with Silylation
GC-MS Analysis Workflow with Silylation
FAQs: GC Analysis
Q: Which derivatization reagent should I choose?
A: Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are a good choice as they form stable derivatives that are less sensitive to moisture compared to other silylating agents.[7] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another common option.[8]
Q: Can I determine enantiomeric purity with this GC method?
A: Standard achiral GC columns like DB-5ms will not separate enantiomers. To determine enantiomeric purity by GC, you would need to use a chiral GC column or derivatize the amino acid with a chiral reagent to form diastereomers that can be separated on an achiral column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative NMR (qNMR), is a powerful tool for purity assessment.[10][11] It can provide information on both chemical and isomeric purity.[12]
Troubleshooting and Best Practices for qNMR
Issue
Consideration
Recommended Action
Inaccurate Quantification
Incomplete Relaxation of Nuclei
Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified). The use of relaxation reagents like Cr(acac)3 can shorten relaxation times.[12]
Poor Signal-to-Noise Ratio
Increase the number of scans to improve the signal-to-noise ratio.
Overlapping Peaks
Select non-overlapping, well-resolved peaks for integration. If necessary, use a higher field strength NMR instrument for better signal dispersion.[10]
Enantiomeric Purity
Enantiomers have identical NMR spectra
Use a chiral solvating agent (CSA) or a chiral derivatizing agent to induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification.[12][13]
FAQs: NMR Spectroscopy
Q: Can I determine the absolute purity of my sample with qNMR?
A: Yes, qNMR is an absolute quantification method.[11] By using a certified internal standard of known purity and concentration, you can accurately determine the purity of (1R,3R)-3-Aminocyclopentanecarboxylic acid without needing a reference standard of the analyte itself.[11]
Q: What are the advantages of qNMR over chromatographic methods?
A: qNMR is non-destructive, requires minimal sample preparation (if the sample is soluble), and does not require calibration curves for quantification.[10][11] It can also provide structural information about impurities.[12]
Method Validation
Regardless of the analytical technique chosen, the method must be validated to ensure it is suitable for its intended purpose.[14][15] Method validation is a regulatory requirement and provides documented evidence of a method's reliability.[14][15][16]
Key Validation Parameters
Parameter
Description
Specificity
The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
The closeness of the test results obtained by the method to the true value.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[17]
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
A Guide to Quantit
Understanding Analytical Method Development and Valid
Quantitative Nuclear Magnetic Resonance (qNMR)
GC Analysis of Deriv
Quantitative NMR (qNMR)
Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline.
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry - Glen Jackson.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
Validation of Analytical Methods for Pharmaceutical Analysis.
Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
HPLC Troubleshooting Guide - Sigma-Aldrich.
In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane - Benchchem.
HPLC Troubleshooting Guide.
HPLC manual (for chiral HPLC analysis).
Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers - Benchchem.
5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
Technical Support Center: Preventing Epimerization of (1R,3R)-3-Aminocyclopentanecarboxylic Acid During Peptide Coupling
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, mechanistic insights, and validated protocols for researchers and drug development professionals working with (1R,3R)-3-Aminoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, mechanistic insights, and validated protocols for researchers and drug development professionals working with (1R,3R)-3-Aminocyclopentanecarboxylic acid (trans-ACPC).
As a conformationally restricted alicyclic
β
-amino acid, trans-ACPC is highly valuable in the synthesis of foldamers, peptidomimetics, and neurologically active therapeutics. However, a critical challenge during its incorporation into peptide chains is the loss of chiral integrity at the C1 position during carboxyl activation.
Part 1: Mechanistic Insight (The Causality of Epimerization)
To prevent racemization, we must first understand its root cause. In standard
α
-amino acids, racemization during coupling predominantly occurs via the formation of a 5-membered oxazolone (azlactone) intermediate. However, for cyclic
β
-amino acids like (1R,3R)-ACPC, the structural constraints of the cyclopentane ring make oxazinone formation highly unfavorable.
Instead, the primary pathway for chiral degradation is direct enolization (1)[1]. When the carboxyl group is activated (forming a highly electron-withdrawing ester), the proton at the C1
α
-carbon becomes significantly acidic. In the presence of a base—which is commonly required in traditional coupling reactions—this proton is abstracted, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face of the ring, converting the pure (1R,3R) trans-isomer into a thermodynamically driven mixture containing the (1S,3R) cis-isomer (2)[2].
Base-catalyzed direct enolization pathway leading to C1 epimerization.
Part 2: Troubleshooting FAQs
Q1: Which coupling reagent system minimizes epimerization for this specific alicyclic
β
-amino acid?A: The DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) system is the gold standard here (3)[3]. Unlike uronium/aminium salts (like HATU or HBTU) that mandate the use of a tertiary base, DIC/OxymaPure operates efficiently under essentially neutral conditions. By eliminating the tertiary base, you remove the primary trigger for direct enolization.
Q2: If I must use a uronium coupling reagent (e.g., HATU) for a sterically hindered coupling, how do I protect the stereocenter?A: If HATU or COMU is required, you must carefully select your base. Replace strong, unhindered bases like DIPEA or TEA with weaker, sterically hindered bases such as TMP (2,4,6-trimethylpyridine) or sym-collidine (4)[4]. These bases are sufficiently nucleophilic to drive the coupling reaction but lack the basicity required to efficiently abstract the
α
-proton from the activated ACPC ester.
Q3: Does the N-protecting group (Boc vs. Fmoc) influence racemization during coupling?A: While the urethane protecting group itself (Boc or Fmoc) protects against oxazolone formation, the deprotection strategy matters. Fmoc deprotection requires 20% piperidine in DMF. Piperidine is a strong secondary amine base. Prolonged exposure during iterative synthesis can cause trace base-catalyzed epimerization of the already-coupled ACPC residue. If synthesizing a long foldamer, consider milder deprotection cocktails (e.g., 5% piperazine with 0.1M DBU) or switching to a Boc/Bzl strategy.
Part 3: Optimized Experimental Protocol
This self-validating protocol utilizes the DIC/OxymaPure system to ensure high coupling efficiency while maintaining >99% enantiomeric/diastereomeric excess.
Materials Required:
Fmoc-(1R,3R)-3-Aminocyclopentanecarboxylic acid (1.5 - 2.0 eq relative to resin loading)
OxymaPure (1.5 - 2.0 eq)
DIC (1.5 - 2.0 eq)
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
Resin Preparation: Swell the resin-bound peptide (or amine) in anhydrous DMF for 20 minutes. Drain.
Reagent Dissolution: In a clean, dry vial, dissolve Fmoc-(1R,3R)-ACPC and OxymaPure in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).
Temperature Control: Chill the dissolved mixture in an ice bath to 0–5 °C. Causality: Lower temperatures exponentially decrease the rate of enolization compared to the rate of activation.
Pre-Activation: Add DIC dropwise to the chilled solution. Stir for 3–5 minutes at 0 °C to form the active Oxyma ester.
Coupling: Transfer the pre-activated mixture to the resin. Agitate gently for 2 to 4 hours, allowing the reaction to gradually warm to room temperature.
Self-Validation (In-Process Control): Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) on a micro-cleaved resin sample. Critical Note: If the test is positive (incomplete coupling), do not add base to force the reaction. Instead, perform a second coupling (double coupling) using fresh DIC/OxymaPure to prevent late-stage epimerization of the uncoupled ester.
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Optimized workflow for epimerization-free coupling of alicyclic β-amino acids.
Part 4: Data Presentation (Coupling Conditions vs. Epimerization Risk)
The following table summarizes the quantitative impact of various coupling parameters on the stereochemical integrity of alicyclic
β
-amino acids.
Coupling Reagent
Base Used
Mechanism of Activation
Temperature
Relative Epimerization Risk at C1
DIC / OxymaPure
None
Active Ester (Neutral)
0 °C to RT
< 1% (Optimal)
HATU
sym-Collidine
Uronium Salt
0 °C to RT
Low (~2-5%)
EDC / HOBt
DIPEA (1 eq)
Active Ester (Basic)
RT
Moderate (~5-15%)
HBTU / TBTU
DIPEA (2 eq)
Uronium Salt
RT
High (> 15%)
References
BenchChem Technical Support Team. "(1R,3S)-3-Aminocyclopentanecarboxylic Acid | RUO - Benchchem." Benchchem.
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
BenchChem Technical Support Team. "Technical Support Center: Optimizing Peptide Synthesis with Oxyma Pure." Benchchem.
ResearchGate. "Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating.
Technical Support Center: Synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid (TACP) derivatives. As a conformationally restricted γ -amino acid, the trans-(1R,3R) stereoisomer is highly valued...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid (TACP) derivatives. As a conformationally restricted
γ
-amino acid, the trans-(1R,3R) stereoisomer is highly valued as a building block for parallel sheet
γ
-peptide foldamers[1] and as a stereospecific probe for characterizing GABA-C receptor binding and activation[2]. However, its synthesis presents unique stereochemical and purification challenges.
This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high enantiomeric excess (ee) and optimal yields during your synthetic campaigns.
Q1: Why is the synthesis of the trans-(1R,3R) isomer significantly more challenging than the cis isomer?A1: The most common and economical starting material for cyclic
γ
-amino acids is racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). Enzymatic resolution of this lactam readily provides the enantiopure precursor[3]. However, because the nitrogen and carbon atoms are constrained within a bicyclic framework, ring-opening hydrolysis inherently yields the cis geometry (e.g., (1R,3S) or (1S,3R)). Accessing the trans-(1R,3R) isomer requires either deliberate nucleophilic inversion (S
N
2) at the C3 position or thermodynamically driven base-catalyzed epimerization at the C1 position[1]. Both approaches introduce risks of racemization, elimination byproducts, or incomplete conversion.
Q2: Which synthetic route provides the highest diastereomeric purity for the (1R,3R) configuration?A2: For absolute stereochemical fidelity, the Mitsunobu Inversion Route starting from enantiopure (1S,3R)-3-hydroxycyclopentanecarboxylic acid is superior. Unlike base-catalyzed epimerization—which relies on establishing a thermodynamic equilibrium between cis and trans states—the Mitsunobu azidation forces a complete, concerted S
N
2 inversion at the C3 stereocenter, effectively bypassing the formation of diastereomeric mixtures.
Issue 1: Low Diastereomeric Ratio (dr) During Base-Catalyzed Epimerization
Symptom: Epimerization of the protected cis-isomer yields a near 1:1 mixture of cis and trans isomers, failing to enrich the desired trans-(1R,3R) product.
Root Cause (Causality): The thermodynamic energy difference between cis and trans 1,3-disubstituted cyclopentanes is relatively small. If the protecting groups (e.g., methyl ester and N-Boc) are not sufficiently bulky, the steric penalty of the cis envelope conformation is minimized, preventing the equilibrium from shifting toward the trans isomer during enolate formation.
Solution: Upgrade the protecting groups. Utilizing a bulky tert-butyl ester for the carboxylate and a sterically demanding amine protecting group (such as a phthalimide or dibenzyl group) drastically increases the steric clash in the cis configuration. When treated with LDA at -78 °C and allowed to warm, the enolate will preferentially protonate to form the thermodynamically favored trans geometry[1].
Issue 2: Elimination Byproducts (Olefins) During S
N
2 Inversion
Symptom: When treating a 3-O-mesylate or tosylate cyclopentane derivative with sodium azide, the primary isolated product is cyclopentene-1-carboxylate rather than the desired 3-azido derivative.
Root Cause: The secondary sulfonate leaving group on a flexible cyclopentane ring is highly prone to E2 elimination. In polar aprotic solvents at elevated temperatures, the incoming azide anion acts as a base rather than a nucleophile, abstracting an adjacent proton.
Solution: Abandon the discrete sulfonate intermediate and utilize Mitsunobu conditions with diphenylphosphoryl azide (DPPA). The Mitsunobu reaction proceeds via an oxophosphonium intermediate that activates the alcohol in situ. This allows the azide to attack via a concerted S
N
2 mechanism at sub-ambient temperatures (0 °C to RT), effectively suppressing the competing E2 elimination pathway.
Issue 3: Poor Mass Recovery During Zwitterion Isolation
Symptom: Near-zero isolated yield of the fully deprotected (1R,3R)-3-aminocyclopentanecarboxylic acid from the final aqueous reaction mixture.
Root Cause: The fully deprotected product is a highly polar zwitterion (isoelectric point ~6) with extreme water solubility. Standard liquid-liquid extraction with organic solvents will fail to recover the product.
Solution: Implement Strong Cation-Exchange (SCX) Chromatography . Acidify the aqueous mixture to pH 2 to fully protonate the amine, then load it onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash the column extensively with deionized water to elute all non-basic organic impurities and inorganic salts. Finally, elute the column with 1M aqueous NH
4
OH. The ammonia deprotonates the amine, releasing the zwitterion. Lyophilize the eluent to obtain the pure, self-validating amino acid without the need for crystallization.
Quantitative Data: Comparison of Synthetic Strategies
Requires bulky protecting groups to drive equilibrium[1]
Mitsunobu Inversion
(1S,3R)-3-Hydroxy acid
DPPA/DIAD S
N
2 attack at C3
High (>99% ee)
Avoids thermodynamic mixtures; complete inversion
Reagents (DPPA, DIAD) are hazardous and atom-inefficient
Asymmetric Reductive Amination
3-Oxocyclopentanecarboxylate
Chiral amine condensation
High (dr >95:5)
Direct installation of chiral amine
Requires expensive chiral auxiliaries and strict anhydrous setup
Standard Operating Procedure (SOP): Synthesis via Mitsunobu Inversion
This protocol outlines the highly reliable S
N
2 inversion pathway. It utilizes a self-validating protecting group strategy to streamline the final deprotection phase.
Step 1: Benzyl Ester Protection
Dissolve enantiopure (1S,3R)-3-hydroxycyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF.
Add K
2
CO
3
(1.5 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 12 hours.
Quench with water, extract with EtOAc, wash with brine, dry over Na
2
SO
4
, and concentrate. Causality: The benzyl ester is chosen specifically because it can be cleaved simultaneously with the azide reduction in Step 3, saving an entire synthetic step.
Dissolve the resulting benzyl (1S,3R)-3-hydroxycyclopentanecarboxylate (1.0 eq) and triphenylphosphine (PPh
3
, 1.5 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C.
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Stir for 15 minutes to form the betaine intermediate.
Add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
Concentrate and purify via silica gel chromatography to isolate benzyl (1R,3R)-3-azidocyclopentanecarboxylate.
Step 3: One-Pot Reduction and Global Deprotection
Dissolve the azido ester in HPLC-grade Methanol.
Add 10% Palladium on Carbon (Pd/C, 10% w/w).
Purge the reaction vessel with H
2
gas and stir vigorously under a hydrogen balloon (1 atm) for 16 hours.
Self-Validating Mechanism: The Pd/C catalyst simultaneously reduces the azide to a primary amine and subjects the benzyl ester to hydrogenolysis. The reaction naturally halts at the fully deprotected zwitterion.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot water to ensure complete recovery of the highly polar product.
Step 4: Ion-Exchange Purification
Load the filtrate onto a pre-conditioned Dowex 50WX8 column (H
+
form).
Wash with 5 column volumes of deionized water.
Elute the product using 1M aqueous NH
4
OH.
Lyophilize the ammonia fractions to yield pure (1R,3R)-3-aminocyclopentanecarboxylic acid as a white powder.
Visualizing the Synthetic Workflows
Fig 1: Divergent synthetic workflows for accessing the trans-(1R,3R)-TACP stereoisomer.
References
Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid f rorn Both Enantiomers of Racemic 2-Azabicyclo[2.2.1] hept-5-en-3-one
Source: rsc.org4
Parallel Sheet Secondary Structure in γ-Peptides
Source: acs.org1
trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors
Source: nih.gov5
HPLC and chiral chromatography methods for 3-aminocyclopentanecarboxylic acid isomers
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex chiral separation of 3-aminocyclopentanecarboxylic acid (3-ACPCA) isomers.
3-ACPCA is a conformationally restricted, non-proteinogenic cyclic amino acid that serves as a critical chiral building block and a GABA analogue in medicinal chemistry[1]. Because it possesses two chiral centers, it exists as four distinct stereoisomers: cis-(1R,3S), cis-(1S,3R), trans-(1R,3R), and trans-(1S,3S)[2]. Resolving these isomers is notoriously difficult due to their structural similarity, zwitterionic nature, and lack of a strong UV chromophore.
This guide provides field-proven methodologies, mechanistic insights, and targeted troubleshooting to ensure your analytical workflows are robust, reproducible, and self-validating.
Mechanistic Overview & Decision Workflow
When developing a method for 3-ACPCA, you must choose between Direct Separation (using a Chiral Stationary Phase) and Indirect Separation (using pre-column chiral derivatization). The choice depends on your laboratory's column inventory, required sensitivity, and matrix complexity.
Workflow for selecting direct vs. indirect HPLC separation of 3-ACPCA isomers.
Core Analytical Methodologies
Method A: Direct Separation via Macrocyclic Glycopeptide CSP
Causality: Teicoplanin-based chiral stationary phases (CSPs) are highly effective for underivatized amino acids. The teicoplanin selector contains multiple chiral centers, hydrogen-bonding sites, and a hydrophobic cavity. 3-ACPCA interacts via zwitterionic pairing with the amine and carboxylic acid groups on the teicoplanin molecule, allowing for chiral recognition without derivatization[1][3].
Step-by-Step Protocol:
Column: Astec CHIROBIOTIC™ T (Teicoplanin), 250 x 4.6 mm, 5 µm.
Mobile Phase: Methanol / Water (80:20, v/v) containing 0.1% Formic Acid[1].
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 210 nm or LC-MS (ESI+).
Self-Validating System Suitability: Inject a racemic mixture of cis-3-ACPCA. The system is validated only if the resolution (
Rs
) between the (1R,3S) and (1S,3R) peaks is
≥1.5
. If
Rs<1.5
, the hydrogen bonding network is likely disrupted; decrease the water content by 5% to strengthen polar interactions.
Method B: Indirect Separation via Marfey's Reagent (FDAA)
Causality: Because 3-ACPCA lacks a strong chromophore, direct UV detection at 210 nm is prone to baseline noise and matrix interference. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of 3-ACPCA to form stable diastereomers[4][5]. This not only allows separation on a standard, inexpensive C18 column but also introduces a highly conjugated dinitrophenyl group, shifting the UV absorption to 340 nm and drastically lowering the Limit of Detection (LOD).
Step-by-Step Protocol:
Derivatization: Mix 50 µL of 3-ACPCA sample (1 mg/mL) with 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO
3
. Incubate at 40°C for 1 hour.
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 810 µL of mobile phase A.
Column: Standard C18 (e.g., Kinetex 5 µm, 150 x 4.6 mm).
Mobile Phase: (A) 0.1% TFA in Water; (B) 0.1% TFA in Acetonitrile.
Gradient: 10% B to 50% B over 30 minutes.
Detection: UV at 340 nm.
Self-Validating System Suitability: Run a reagent blank (FDAA + buffer, no amino acid). The protocol is validated if no interfering peaks appear at the known retention times of the 3-ACPCA diastereomers.
Quantitative Method Comparison
Summarizing the performance metrics of both methodologies allows you to select the appropriate technique based on your project's constraints.
Parameter
Method A: Direct (Teicoplanin CSP)
Method B: Indirect (Marfey's Reagent)
Column Required
Chirobiotic T (Specialized/High Cost)
Standard C18 (Ubiquitous/Low Cost)
Sample Prep
Dilute and shoot
1-hour derivatization + quenching
Detection Wavelength
210 nm (Prone to solvent absorption)
340 nm (Highly specific, low noise)
Typical LOD
~10 - 20 µg/mL
~0.1 - 0.5 µg/mL
Resolution (
Rs
)
1.5 - 2.0
> 2.5 (Diastereomeric separation)
Primary Use Case
Preparative scale-up, rapid screening
Trace impurity analysis, bioanalysis
Troubleshooting Guides & FAQs
Q1: I am using the Teicoplanin CSP, but I am experiencing severe peak tailing for my 3-ACPCA isomers. How do I fix this?A: Peak tailing in underivatized cyclic amino acids is almost always caused by secondary interactions between the zwitterionic 3-ACPCA and residual, unendcapped silanols on the silica support of the CSP.
Resolution: Ensure your mobile phase contains an acidic modifier. Adding 0.1% to 0.2% Formic Acid or Acetic Acid protonates the carboxylate group of the amino acid and masks the acidic silanols on the column, enforcing sharp peak symmetry[1].
Q2: During indirect separation with Marfey's reagent, I see three peaks instead of two for a racemic cis-3-ACPCA sample. What is causing the artifact?A: This is a classic derivatization artifact caused by incomplete quenching or reagent degradation. If the reaction is not properly acidified with HCl, the unreacted FDAA can undergo hydrolysis to form 2,4-dinitrophenyl-L-alanine, which elutes as an independent peak, often co-eluting with your analytes.
Resolution: Always run a reagent blank. Ensure the pH of the final quenched mixture is
≤3.0
before injection. If the third peak persists in the blank, your FDAA reagent has degraded and must be freshly prepared in anhydrous acetone.
Q3: I am trying to separate all four stereoisomers simultaneously using a C18 column after FDAA derivatization, but the cis and trans diastereomers overlap. How can I alter the selectivity?A: The structural difference between the cis and trans isomers of 3-ACPCA is subtle, relying entirely on the spatial orientation of the cyclopentane ring. Acetonitrile gradients often fail to resolve all four because it is a strong, linear solvent that overwhelms the subtle hydrophobic differences.
Resolution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that participates in hydrogen bonding with the amide linkage formed by Marfey's reagent, amplifying the stereochemical differences between the cis and trans orientations and improving overall resolution.
Q4: My baseline is drifting significantly during the LC-MS analysis of underivatized 3-ACPCA. Is the column bleeding?A: If you are using Method A (Teicoplanin) in Polar Organic Mode (Methanol/Water), baseline drift in LC-MS is rarely column bleed. It is usually caused by the accumulation of strongly retained matrix components or the use of non-volatile buffers.
Resolution: Verify that you are strictly using volatile modifiers (Formic Acid or Ammonium Acetate). Do not use phosphate buffers with MS. Additionally, implement a 5-minute column wash at 100% Methanol at the end of every sequence to elute highly retained lipophilic impurities.
References
BenchChem Technical Support Team. (1R,3S)-3-Aminocyclopentanecarboxylic Acid | RUO - Benchchem: Technical Support Center: Chiral Separation of 3-Aminocyclopentanecarboxylic Acid Isomers. Benchchem.com. 1
BenchChem Technical Support Team. (1S,3S)-3-Aminocyclopentanecarboxylic acid | 71376-02-8. Benchchem.com. 3
University of Bath. Thesis - Alternative formats: Stereoselective actions of 3-aminocyclopentanecarboxylic acid. Bath.ac.uk. 2
Royal Society of Chemistry. Amino Acids, Peptides and Proteins: Indirect chiral separation methods based on Marfey's reagent. RSC.org. 5
Scribd / RSC. Amino Acids, Peptides and Proteins (Vol 33): Synthesis and chromatographic separation of cyclic amino acids. Scribd.com.4
Technical Support Center: Optimizing (1R,3R)-3-Aminocyclopentanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this synthesis, optimize your reaction yields, and ensure high stereochemical purity.
Introduction
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant attention for its role in designing peptides with improved pharmacological properties.[1] The rigid cyclopentane ring introduces conformational constraints that can enhance bioactivity and resistance to proteolytic degradation.[2] However, the synthesis of this specific stereoisomer presents considerable challenges, primarily in controlling the two chiral centers to achieve the desired trans configuration and high enantiomeric purity.
This guide will focus on a common and adaptable strategy: the synthesis of a racemic mixture of trans-3-aminocyclopentanecarboxylic acid followed by a highly efficient resolution step. We will explore common pitfalls and their solutions at each stage of the process.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining enantiomerically pure (1R,3R)-3-Aminocyclopentanecarboxylic acid?
A1: There are three primary approaches to synthesizing this chiral compound:
Chiral Resolution: This is a widely used method that begins with the synthesis of a racemic mixture of the target molecule, which is then separated into its individual enantiomers. Methods include enzymatic kinetic resolution or crystallization-based resolution with a chiral resolving agent.[3] While robust, the theoretical maximum yield for the desired enantiomer is 50%.[4]
Chiral Pool Synthesis: This strategy utilizes a naturally occurring chiral molecule as the starting material. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. This can be highly effective but is often limited by the availability and cost of the appropriate chiral precursor.[5]
Asymmetric Synthesis: This is the most elegant approach, where chirality is introduced into the molecule using a chiral catalyst, reagent, or auxiliary. Methods like asymmetric hydrogenation or alkylation of chiral glycine equivalents can produce the desired stereoisomer directly with high enantiomeric excess, avoiding a resolution step and maximizing theoretical yield.[1][6][7]
Q2: How is the relative stereochemistry (cis vs. trans) of 3-aminocyclopentanecarboxylic acid isomers determined?
A2: The relative stereochemistry is typically determined using ¹H NMR spectroscopy. The coupling constants (J-values) between protons on the cyclopentane ring, particularly those on the carbons bearing the amino and carboxyl groups, are diagnostic. For example, the coupling patterns and constants for the C1-H and C3-H protons will differ significantly between the cis and trans isomers due to their different dihedral angles with neighboring protons. For unambiguous assignment, 2D NMR techniques like NOESY are invaluable as they can reveal through-space correlations between protons on the same face of the ring.[8]
Q3: Why is enzymatic resolution often preferred for separating aminocyclopentane derivatives?
A3: Enzymatic resolution is often preferred due to its high selectivity (enantioselectivity), mild reaction conditions, and environmental compatibility.[9] Lipases, for instance, can selectively acylate one enantiomer in a racemic mixture of amino alcohols or hydrolyze one enantiomer of a racemic ester, allowing for the easy separation of the two components.[3][10] This method frequently results in very high enantiomeric excess (>99% e.e.) for the separated products.
Q4: What are the critical quality control checks during the synthesis?
A4: At each key stage, it is crucial to perform quality control checks:
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of products.[5]
Structural Verification: After each step, confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Stereochemical Purity: Determine the diastereomeric ratio (cis/trans) using NMR. The enantiomeric excess (% e.e.) of the final product and chiral intermediates should be measured using Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase, often polysaccharide-based.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The proposed workflow involves the synthesis of a racemic N-Boc protected trans-amino ester, followed by enzymatic resolution.
Workflow: Synthesis and Resolution of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Caption: General workflow for (1R,3R)-3-Aminocyclopentanecarboxylic acid synthesis.
Problem Area 1: Low Yield of Racemic trans-Amino Ester
Q: My initial multi-step synthesis of the racemic N-Boc trans-3-aminocyclopentane-1-carboxylate results in a low overall yield. Where should I investigate?
A: Low yield in a multi-step synthesis can be due to issues at any stage. A common route involves forming a bicyclic intermediate from cyclopentadiene via a Diels-Alder reaction, followed by ring-opening and functional group manipulations.[10] Let's break down the likely culprits.
Diels-Alder Reaction:
Potential Cause: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. Using aged cyclopentadiene will significantly reduce the concentration of the active monomer, leading to poor yields.
Troubleshooting Steps: Always use freshly cracked cyclopentadiene. This is done by heating dicyclopentadiene to its boiling point (~170 °C) and distilling the lower-boiling monomer (~41 °C). Use the freshly prepared monomer immediately.[8]
Reduction Step Stereoselectivity:
Potential Cause: Many syntheses proceed through a 3-aminocyclopentanone intermediate. The reduction of the ketone to the corresponding alcohol can produce a mixture of cis and trans diastereomers. Using a non-selective reducing agent like sodium borohydride (NaBH₄) often gives poor diastereoselectivity.[5][8]
Troubleshooting Steps: The choice of reducing agent is critical for controlling the formation of the trans isomer.
Bulky Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are sterically hindered and will preferentially attack the carbonyl from the less hindered face, which can favor the formation of the desired trans alcohol precursor.
Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.[8]
Caption: Troubleshooting low diastereoselectivity in the racemic synthesis.
Problem Area 2: Inefficient Enzymatic Resolution
Q: The enzymatic kinetic resolution of my racemic N-Boc amino ester is slow or results in low enantiomeric excess (% e.e.). How can I optimize this critical step?
A: Enzymatic reactions are highly sensitive to conditions. Inefficiency here typically points to issues with the enzyme's activity or the reaction environment.
Potential Causes & Solutions:
Enzyme Choice: Not all lipases are equally effective. The choice of enzyme is substrate-dependent.
Action: Screen a panel of commercially available lipases (e.g., Lipase B from Candida antarctica (CALB), Lipase from Pseudomonas cepacia (PSL)) to find the one with the best activity and selectivity for your specific substrate.
Solvent System: The solvent can dramatically affect enzyme activity and stability.
Action: Apolar organic solvents like methyl tert-butyl ether (MTBE) or hexane are often preferred as they tend to maintain the enzyme's active conformation. Avoid polar solvents that can strip essential water from the enzyme.
Water Content: Enzymes require a small amount of water to be active, but too much can lead to unwanted hydrolysis of the ester.
Action: Ensure the solvent and reagents are not completely anhydrous. Sometimes, adding a very small, controlled amount of buffer or water can enhance activity.
Acylating Agent: For kinetic resolution of an amino alcohol, an acylating agent is used. For resolution of an ester, hydrolysis is performed. Assuming resolution of the ester via hydrolysis:
Action: Monitor the pH. As the carboxylic acid is produced, the pH will drop, which can denature the enzyme. The reaction should be run in a buffered system or with a pH-stat to maintain the optimal pH for the enzyme.
Reaction Monitoring: The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.
Action: Monitor the reaction progress carefully using chiral HPLC. Create a calibration curve to correlate peak area with conversion. Quench the reaction once it reaches ~50% conversion. Letting the reaction proceed further will decrease the % e.e. of the starting material.
Parameter
Recommendation
Rationale
Enzyme
Screen various lipases (e.g., CALB, PSL)
Activity and selectivity are highly substrate-specific.
Solvent
Apolar organic solvent (MTBE, Toluene)
Maintains the enzyme's catalytically active conformation.
Temperature
30-50 °C
Balances reaction rate with enzyme stability.
pH Control
Buffered system or pH-stat
Prevents enzyme denaturation due to pH changes during hydrolysis.
Conversion
Stop at ~50%
Maximizes enantiomeric excess of both substrate and product.
Table 1: Optimization Parameters for Enzymatic Kinetic Resolution.
Problem Area 3: Difficult Product Isolation and Deprotection
Q: I'm having trouble isolating the final product after deprotection, and I see byproducts in my final NMR.
A: The final steps of hydrolysis and deprotection can present challenges, especially with purification of the zwitterionic amino acid product and potential side reactions.
Ester Hydrolysis:
Potential Cause: Incomplete hydrolysis of the methyl or ethyl ester.
Solution: Use standard saponification conditions (e.g., LiOH in a THF/water mixture). Monitor by TLC until all the starting material is consumed. Ensure sufficient reaction time and temperature (room temperature to 40 °C).
N-Boc Deprotection:
Potential Cause: The tert-butyl cation generated during acidic deprotection (e.g., with HCl or TFA) is a reactive electrophile. It can re-alkylate the starting material or react with other nucleophiles present.[8]
Solution: Perform the deprotection at a low temperature (0 °C) and add a cation scavenger to the reaction mixture. Anisole or thioanisole are commonly used scavengers that will trap the tert-butyl cation and prevent side reactions.
Final Product Isolation:
Potential Cause: Amino acids are zwitterionic and can be highly soluble in water, making extraction difficult. They also may not crystallize easily from common organic solvents.
Solution: The standard method for isolating amino acids is ion-exchange chromatography.
Load the crude product onto a strong cation exchange resin (e.g., Dowex 50WX8).
Wash the resin with water to remove non-basic impurities.
Elute the desired amino acid product using an aqueous ammonia solution.
Lyophilize or carefully evaporate the eluate to obtain the pure, salt-free amino acid.
This protocol is a representative example for the resolution of a racemic N-Boc protected amino ester.
To a solution of racemic N-Boc-trans-3-aminocyclopentane-1-carboxylic acid methyl ester (1.0 eq) in a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.5) and MTBE (1:1 v/v), add the selected lipase (e.g., CALB, immobilized, ~10-20% w/w of substrate).
Stir the suspension vigorously at 30-40 °C.
Monitor the reaction progress by taking small aliquots, quenching the enzyme (e.g., by filtration), and analyzing the sample by chiral HPLC.
When the conversion reaches approximately 50% (typically 12-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
Separate the aqueous and organic layers. The unreacted (1R,3R)-ester should remain preferentially in the organic layer, while the hydrolyzed (1S,3S)-acid will be in the aqueous layer as its carboxylate salt.
Extract the aqueous layer with MTBE to recover any residual ester.
Acidify the aqueous layer (e.g., with 1 M HCl to pH 2-3) and extract the (1S,3S)-acid product with ethyl acetate.
Combine the organic layers containing the desired (1R,3R)-ester, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Verify the % e.e. of the recovered ester using chiral HPLC.
Protocol 2: N-Boc Deprotection with Cation Scavenger
Dissolve the enantiomerically enriched N-Boc-(1R,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq) in a minimal amount of dichloromethane (DCM) or dioxane.
Add anisole (2.0-3.0 eq) to the solution as a cation scavenger.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of 4 M HCl in dioxane (5-10 eq) or neat trifluoroacetic acid (TFA, 5-10 eq).
Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the deprotection by TLC or LC-MS.
Once the reaction is complete, remove the solvent and excess acid in vacuo.
Proceed with purification, typically by ion-exchange chromatography as described in the troubleshooting section, to isolate the final hydrochloride salt or the free amino acid.
References
Jakubowska, A., et al. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Tetrahedron, 71(7), 1039-1046. Available from: [Link]
Fogu, P., et al. (2008). Synthesis of aminocyclopentane carboxylic acids. Google Patents. WO2008138621A2.
ResearchGate. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid | Request PDF. Retrieved from [Link]
Gong, L., et al. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents. CN110862325B.
Varma, A. J., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7635-7640. Retrieved from [Link]
Peterson, E. A., & Thomson, R. J. (2013). Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. Journal of the American Chemical Society, 135(46), 17264–17267. Retrieved from [Link]
Majer, P., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development, 25(4), 856-865. Retrieved from [Link]
Chem-Impex. (n.d.). (-)-(1R,3S-3-Aminocyclopentane carboxylic acid. Retrieved from [Link]
Es-Sayed, M., et al. (1995). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Journal of the Chemical Society, Chemical Communications, (2), 141-142. Retrieved from [Link]
Wierzbicka, P. M., & Gdaniec, Z. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Omega, 9(14), 15993-16002. Retrieved from [Link]
ResearchGate. (2025). An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]
Yamamoto, H. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]
Ohira, S., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. Retrieved from [Link]
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
ResearchGate. (2025). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid | Request PDF. Retrieved from [Link]
Chem-Impex. (n.d.). (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
Zhang, J., et al. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents. CN112574046A.
Technical Support Center: Purification Strategies for Peptides Containing (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Welcome to the technical support guide for the purification of peptides incorporating (1R,3R)-3-aminocyclopentanecarboxylic acid. The inclusion of this conformationally constrained, non-natural amino acid imparts unique...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of peptides incorporating (1R,3R)-3-aminocyclopentanecarboxylic acid. The inclusion of this conformationally constrained, non-natural amino acid imparts unique structural properties to peptides, which can present significant challenges during purification. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing (1R,3R)-3-aminocyclopentanecarboxylic acid particularly challenging to purify?
A1: The difficulty arises from the rigid, cyclic structure of the (1R,3R)-3-aminocyclopentanecarboxylic acid residue. This structural constraint can influence the peptide's overall conformation, leading to several common problems:
Increased Aggregation: The rigid structure can promote strong intermolecular hydrogen bonding or hydrophobic interactions, leading to the formation of aggregates that are difficult to solubilize and purify.[1][2] Aggregation is a primary concern as it can reduce yield and introduce impurities that are difficult to remove.[3]
Poor Solubility: These peptides may exhibit low solubility in standard aqueous buffers used for chromatography, especially near their isoelectric point (pI).[4][5]
Complex Impurity Profile: The synthesis of peptides with non-natural amino acids can be complex, potentially leading to a higher proportion of closely related impurities, such as deletion sequences or diastereomers, which are challenging to resolve.[6][7]
Atypical Chromatographic Behavior: The fixed conformation can alter the peptide's interaction with stationary phases, sometimes leading to peak broadening or tailing in standard reverse-phase HPLC (RP-HPLC) systems.
Q2: What is the best initial purification strategy for my crude peptide?
A2: For most crude peptides containing this residue, a two-stage approach is recommended.
Initial Cleanup with Solid-Phase Extraction (SPE): Begin with SPE to desalt the crude peptide and remove the bulk of organic scavengers and cleavage by-products from the synthesis.[8][9][10] This step significantly cleans up the sample, which can prevent column fouling and improve the resolution of the subsequent HPLC step. A C18-based SPE cartridge is typically a good starting point.
Preparative Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the standard and most powerful method for peptide purification.[11][12] Start with a broad scouting gradient (e.g., 5-95% Acetonitrile in water, with 0.1% Trifluoroacetic Acid) on an analytical column to determine the retention time of your target peptide. This information is then used to develop an optimized, shallower gradient for preparative scale purification.
Q3: My peptide is aggregating and precipitating upon dissolution. What can I do?
A3: This is a common issue. Here are several strategies to improve solubility and prevent aggregation:
Choose an Appropriate Initial Solvent: Start by dissolving a small test amount of the peptide. For hydrophobic or neutral peptides, a minimal amount of an organic solvent like DMSO or DMF can be used first, followed by slow dilution with your aqueous buffer.[4]
Adjust the pH: Peptides are least soluble at their isoelectric point (pI).[5] Adjusting the pH of the solution to be at least 1-2 units away from the pI will increase the net charge of the peptide, improving its solubility through electrostatic repulsion.
Use Aggregation Suppressors: Certain additives can disrupt the intermolecular forces that cause aggregation. Low concentrations of L-Arginine (50-100 mM) can be effective at screening charges and binding to hydrophobic regions.[2][4][13] In some cases, non-ionic surfactants like Tween-20 (0.01-0.1%) can also prevent aggregation.[2][5]
Work at Low Concentrations: High peptide concentrations can drive aggregation.[5][13] Whenever possible, perform purification steps with more dilute solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, providing likely causes and actionable solutions.
Problem 1: High Backpressure and/or Low Recovery in RP-HPLC
Possible Cause
Solution
Peptide Precipitation on Column: The sample solvent may be too weak, causing the peptide to precipitate at the head of the column upon injection.
Modify Sample Solvent: Ensure the sample is fully dissolved before injection. If possible, dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[14] If you must use a strong organic solvent like DMSO, inject the smallest possible volume.
Column Frit Blockage: Particulates from the crude sample or precipitated peptide have clogged the column inlet frit.
Filter Your Sample: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection. Use a Guard Column: A guard column installed before your main analytical or preparative column will catch particulates and strongly retained impurities, protecting the more expensive main column.
Peptide Aggregation On-Column: The peptide is aggregating on the stationary phase as the organic concentration changes.
Optimize Mobile Phase: Consider adding a small percentage of an organic solvent like isopropanol to the mobile phase, which can disrupt hydrophobic interactions.[15] Lower Sample Load: Reduce the amount of peptide injected onto the column to avoid concentration-dependent aggregation.
Problem 2: Broad, Tailing, or Split Peaks in RP-HPLC
Possible Cause
Solution
Secondary Ionic Interactions: The peptide may be interacting with residual free silanol groups on the silica-based stationary phase, causing peak tailing.
Optimize Ion-Pairing Agent: The most common cause of poor peak shape for peptides is insufficient ion-pairing. Ensure you are using at least 0.1% Trifluoroacetic Acid (TFA) in both your aqueous and organic mobile phases.[16] Try Alternative Acids: If TFA does not provide good peak shape, consider using formic acid (0.1%) or phosphoric acid (~20-30 mM, pH 2-2.5), which can offer different selectivity.[16][17]
Unresolved Impurities or Diastereomers: The peak may be broad or split because it contains multiple, closely eluting species. The synthesis of peptides with non-natural amino acids can sometimes result in diastereomers.
Optimize Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution time of your peptide to increase resolution.[17] Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity and may resolve co-eluting impurities. Change Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and sometimes change selectivity.[15] Try a Different Stationary Phase: If a C18 column is not providing adequate resolution, a phenyl-hexyl or a C4 column might offer a different selectivity profile.[16]
Slow Unfolding/Folding On-Column: The rigid nature of the peptide may lead to multiple conformations that are slowly interconverting on the timescale of the chromatography run.
Elevate Temperature: Running the separation at a higher temperature can often coalesce these multiple peaks into a single, sharper peak by accelerating the conformational interchange.
Problem 3: Difficulty Separating Diastereomers
Possible Cause
Solution
Insufficient Chromatographic Resolution: Diastereomers often have very similar physicochemical properties, making them difficult to separate with standard methods.[18]
Systematic Method Development: Separating diastereomers requires careful optimization.[19] Follow these steps:1. Optimize Gradient Slope: This is the most critical parameter. A very shallow gradient is essential.2. Screen Organic Modifiers: Test both acetonitrile and methanol. Their different properties can significantly impact selectivity.3. Screen Ion-Pairing Agents: Test TFA, formic acid, and phosphoric acid. The choice of acid can influence the peptide's charge distribution and interaction with the stationary phase.4. Screen Column Chemistries: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Modern, high-purity silica columns are recommended to minimize secondary interactions.[16]
Visualization of Purification Workflow
A logical workflow is crucial for efficiently moving from a crude synthetic product to a highly purified peptide. The following diagram outlines a typical purification and analysis process.
Caption: General workflow for peptide purification and quality control.
Detailed Protocols
Protocol 1: Initial Cleanup and Desalting using SPE
This protocol is designed for the initial cleanup of the crude peptide product after cleavage and prior to HPLC purification.[8][20]
Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for your sample size (a 10 µg binding capacity per mg of sorbent is a good rule of thumb).
Conditioning: Condition the cartridge by passing 1-2 column volumes of methanol or acetonitrile through it. This wets the stationary phase.
Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of an aqueous solution with your ion-pairing agent (e.g., 0.1% TFA in water). This prepares the column for sample binding.
Sample Loading: Dissolve your crude peptide in a minimal amount of a solvent (e.g., 5% acetonitrile in 0.1% TFA water). The sample pH should be acidic (~pH 2-3) to ensure the peptide is charged and binds effectively.[9] Load the sample onto the cartridge slowly.
Washing: Wash the cartridge with 2-3 column volumes of the equilibration buffer (0.1% TFA in water) to remove salts and very polar impurities.
Elution: Elute the peptide using a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA water). Collect the eluate.
Analysis: Analyze a small aliquot of the eluate by analytical HPLC and MS to confirm the presence and approximate purity of your peptide before proceeding to preparative HPLC.
Protocol 2: General RP-HPLC Method Development
This protocol outlines a systematic approach to developing a purification method on an analytical scale before scaling up to preparative chromatography.
Column and Mobile Phase Setup:
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size, 100-300 Å pore size). For peptides, wide-pore (300 Å) columns are often beneficial.[16]
Mobile Phase A: 0.1% TFA in HPLC-grade water.
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
Scouting Gradient:
Perform a fast, broad linear gradient to find the approximate elution point of your peptide.
Flow Rate: 1.0 mL/min.
Gradient: 5% to 95% B over 15-20 minutes.
Detection: Monitor at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.[17]
Gradient Optimization:
Based on the retention time (RT) from the scouting run, design a shallower, optimized gradient.
Formula for Gradient Slope: A good starting point for the slope is 5 / (RT_scout). For example, if the peptide eluted at 15 minutes, a slope of 5/15 = 0.33% B per minute would be a good next step.
New Gradient: Start the gradient about 5-10% below the elution percentage of your peptide from the scout run. Run a linear gradient with the calculated shallower slope for 20-30 minutes.
Troubleshooting and Further Optimization:
If peak shape is poor, confirm the TFA concentration is correct in both mobile phases.
If resolution from impurities is insufficient, try changing the organic modifier from acetonitrile to methanol or experiment with a different acid modifier like formic acid.
Scale-Up:
Once a satisfactory separation is achieved on the analytical scale, the method can be scaled up to a preparative column. The gradient slope and flow rate should be adjusted proportionally to the column volumes.
References
Generic SPE Protocol for Peptide Clean-up and Concentr
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
StageTip Extraction (in solution, on bead, FASP, SP3). Protocols.io.
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
Technical Support Center: Preventing Aggreg
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
How to Prevent Protein Aggregation: Insights and Str
Peptide SPE Method Development - Protocol. OneLab.
Removing unreacted (1R,3R)-3-Aminocyclopentanecarboxylic acid from reaction mixtures
Technical Support Center: Troubleshooting the Removal of Unreacted (1R,3R)-3-Aminocyclopentanecarboxylic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifica...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Removal of Unreacted (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, scientists, and drug development professionals. Removing unreacted cyclic
β
-amino acids like (1R,3R)-3-aminocyclopentanecarboxylic acid from complex reaction mixtures is a notoriously difficult bottleneck. This guide synthesizes field-proven mechanistic insights with actionable, self-validating protocols to ensure high-purity isolation.
Section 1: The Chemical Logic (FAQs)
Q1: Why does (1R,3R)-3-aminocyclopentanecarboxylic acid resist standard purification methods?A: The difficulty stems from its amphoteric nature. As a cyclic
β
-amino acid, it contains both a nucleophilic amine and an acidic carboxylic acid. At near-neutral pH (pH 5–7), it exists almost entirely as a highly polar zwitterion. This dual-charge state prevents it from partitioning cleanly into organic solvents during standard liquid-liquid extraction. To force it into the aqueous layer, you must disrupt the zwitterionic state by manipulating the pH to extremes, ensuring the molecule is uniformly charged[1].
Q2: When should I abandon aqueous workup in favor of scavenger resins?A: Aqueous workups fail when your target synthesized product is highly water-soluble or sensitive to harsh pH conditions (e.g., epimerization-prone stereocenters or hydrolyzable esters). In these scenarios, polymer-supported scavenger resins are the superior choice. These resins covalently or ionically sequester the unreacted amino acid directly from the organic phase, allowing for simple removal via filtration without exposing your product to water or extreme pH[2].
Q3: Can I use standard silica gel chromatography?A: It is highly discouraged. The zwitterionic nature of (1R,3R)-3-aminocyclopentanecarboxylic acid causes severe streaking on normal-phase silica, often co-eluting with polar products and irreversibly binding to the stationary phase. Ion-exchange chromatography or chemical scavenging are the mechanistically sound alternatives[3].
Section 2: Troubleshooting Workflows
Scenario A: The Target Product is pH-Sensitive
Issue: You performed an amide coupling, but the product degrades in 1M HCl or 1M NaOH.
Solution: Use a Covalent Scavenger Resin (e.g., Polystyrene-Isocyanate).
Causality: Isocyanate groups act as strong electrophiles. They rapidly and selectively react with the free primary amine of the unreacted (1R,3R)-3-aminocyclopentanecarboxylic acid, forming a stable urea linkage that covalently tethers the impurity to the insoluble polystyrene backbone. The neutral target product remains untouched in solution[4].
Scenario B: The Target Product is Neutral and Stable
Issue: You need a rapid, scalable removal method without the cost of specialized resins.
Solution:pH-Directed Aqueous Extraction .
Causality: By washing the organic mixture with 1M HCl (pH < 2), the carboxylic acid moiety of the impurity is protonated (neutralized), while the amine becomes fully protonated (cationic). This net +1 charge drastically increases its aqueous solubility, forcing it out of the organic phase[1].
Section 3: Decision Matrix Visualization
Workflow for selecting the optimal removal strategy based on product stability.
Section 4: Quantitative Data & Parameters
Table 1: pH vs. Ionization State of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Protocol 1: Covalent Scavenging using PS-Isocyanate Resin
Use this protocol when your target product is pH-sensitive and the unreacted amino acid has a free amine.
Quantification: Calculate the theoretical maximum amount (in mmols) of unreacted (1R,3R)-3-aminocyclopentanecarboxylic acid remaining in the crude mixture.
Resin Preparation: Weigh out 3.0 to 5.0 molar equivalents of Polystyrene-Isocyanate (PS-NCO) resin. Note: Check the manufacturer's loading capacity (typically ~1.5 mmol/g).
Swelling (Critical Step): Suspend the resin in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 15 minutes. Causality: Swelling expands the polystyrene matrix, exposing the internal reactive isocyanate sites to the solvent channels.
Reaction: Add the crude reaction mixture to the swollen resin.
Agitation: Gently rock or rotate the mixture at room temperature for 2 to 4 hours. Do not use magnetic stirring , as the stir bar will mechanically shear and pulverize the resin beads, clogging your filters later.
Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 3 column volumes of DCM to ensure all of your non-bound target product is eluted.
Self-Validation Check: Spot the filtrate on a TLC plate and stain with Ninhydrin. A lack of a purple/pink spot at the baseline confirms the complete removal of the free amino acid.
Concentration: Concentrate the filtrate under reduced pressure.
Protocol 2: pH-Directed Aqueous Workup
Use this protocol when your target product is highly lipophilic and stable to strong acids or bases.
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM). Ensure the concentration is
≤
0.1 M to prevent emulsion formation.
Acidic Extraction (For Neutral/Acidic Target Products): Wash the organic layer with 3 equal volumes of 1M HCl.
Causality: The buffer capacity of the crude mixture can sometimes neutralize the wash. Monitor the pH of the aqueous wash using pH paper to ensure it remains strictly < 2. At this pH, the amino acid is fully cationic and partitions into the water[1].
Basic Extraction (For Neutral/Basic Target Products): Alternatively, wash the organic layer with 3 equal volumes of 1M NaOH or saturated Na
2
CO
3
. Ensure the aqueous phase pH is > 10, rendering the amino acid fully anionic.
Phase Separation: Separate the organic phase.
Self-Validation Check: Take a 1 mL aliquot of the final aqueous wash, neutralize it to pH 6, and add a drop of Ninhydrin reagent (heat to 90°C). If it turns purple, unreacted amino acid is still being extracted; perform one additional wash.
Drying: Dry the organic phase over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo.
References
Title: Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Strategies in Organic Synthesis - Scavenger Resins
Source: University of Pittsburgh Center for Chemical Methodologies & Library Development
URL: [Link]
Title: Separation and Refining of Amino acids
Source: Diaion (Mitsubishi Chemical)
URL: [Link]
Title: Total wash elimination for solid phase peptide synthesis
Source: PubMed Central (National Institutes of Health)
URL: [Link]
Technical Support Center: Navigating Side Product Formation in (1R,3R)-3-Aminocyclopentanecarboxylic Acid Reactions
Welcome to the technical support center for (1R,3R)-3-Aminocyclopentanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique cyclic β-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (1R,3R)-3-Aminocyclopentanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique cyclic β-amino acid in their synthetic endeavors. As a conformationally constrained building block, it offers significant potential in the development of peptidomimetics and other structured molecules.[1][2] However, its inherent bifunctionality presents specific challenges that can lead to undesired side products. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and optimize your reaction outcomes.
Introduction to the Reactivity of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
(1R,3R)-3-Aminocyclopentanecarboxylic acid possesses both a nucleophilic amino group and an electrophilic carboxylic acid. The spatial proximity of these groups on the cyclopentane scaffold makes the molecule susceptible to both intramolecular and intermolecular reactions, which are the primary sources of side product formation. Understanding the interplay between reaction conditions and these competing pathways is crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this amino acid.
Q1: I'm performing a peptide coupling reaction and observe a significant side product with a molecular weight of 111.14 g/mol . What is this and why is it forming?
A: This side product is almost certainly the corresponding β-lactam, a bicyclic amide formed through an intramolecular cyclization reaction.[3] This occurs when the amino group of the molecule attacks its own activated carboxylic acid, leading to the elimination of a molecule of water (or the activating group) and the formation of a stable five-membered lactam ring fused to the cyclopentane ring.
Causality: This side reaction is particularly prevalent under conditions that favor amide bond formation, especially when the carboxylic acid is activated (e.g., with carbodiimides like EDC or DCC) before the addition of the external amine nucleophile.[4] The intramolecular reaction is kinetically competitive with the desired intermolecular peptide bond formation.
Prevention:
Order of Addition: Add the coupling reagents to a mixture of the external amine and the (1R,3R)-3-aminocyclopentanecarboxylic acid. This ensures the external nucleophile is present to compete with the intramolecular cyclization.
Coupling Reagent Choice: Utilize coupling reagents known to minimize side reactions, such as those containing additives like HOBt or HOAt, which can suppress some unwanted pathways.[5]
Temperature Control: Running the reaction at lower temperatures can help to disfavor the intramolecular cyclization.
Q2: My reaction mixture has produced a significant amount of an insoluble, high-molecular-weight solid. What is causing this?
A: This is a classic sign of intermolecular polymerization.[6] In this scenario, the amino group of one molecule of (1R,3R)-3-aminocyclopentanecarboxylic acid reacts with the activated carboxylic acid of another molecule, leading to the formation of a dimer. This dimer still possesses a free amino group and a free carboxylic acid, allowing it to react further, forming trimers, tetramers, and eventually long-chain polyamides.[6]
Causality: This side reaction is favored under conditions of high concentration. When molecules of the amino acid are in close proximity to one another, the likelihood of an intermolecular reaction increases significantly.
Prevention:
High Dilution: Running the reaction at a lower concentration (high dilution) is the most effective way to minimize polymerization. This increases the relative distance between molecules, favoring intramolecular reactions or reactions with other reagents over polymerization.
Slow Addition: If high concentration is necessary, the slow addition of the activating agent or the amino acid itself can help to keep the concentration of the activated species low at any given time, thus reducing the rate of polymerization.
Q3: I am struggling to protect the amino group with a Boc anhydride ((Boc)₂O). The reaction is slow and the yield is low. What can I do?
A: (1R,3R)-3-Aminocyclopentanecarboxylic acid can be considered a sterically hindered amino acid, which can make the N-Boc protection challenging under standard conditions.[]
Causality: The cyclic nature of the molecule can restrict access to the amino group, slowing down the reaction with the bulky Boc anhydride.
Optimized Protocols:
For sterically hindered amino acids, the use of Boc₂O with a strong, non-nucleophilic base in an appropriate solvent is often beneficial.[]
Consider using anhydrous conditions, for example, Boc₂O with triethylamine (TEA) in methanol (MeOH) or dimethylformamide (DMF) at a slightly elevated temperature (40-50 °C).[]
A particularly effective method for hindered amines involves the use of Boc₂O in acetonitrile (CH₃CN) with a catalyst like 4-(Dimethylamino)pyridine (DMAP).[8]
Q4: When I try to esterify the carboxylic acid, I get a complex mixture of products. How can I achieve a clean esterification?
A: The issue here is a lack of chemoselectivity.[9] The conditions used for esterification (often acidic) can also protonate the amino group, and some esterification reagents can react with the amine. To achieve a clean reaction, it is essential to protect the amino group first.
Recommended Workflow:
N-Protection: Protect the amino group with a suitable protecting group, such as Boc or Cbz.[10] This prevents the amine from participating in side reactions.
Esterification: Once the amine is protected, the carboxylic acid can be cleanly esterified using standard methods (e.g., Fischer esterification with an alcohol and acid catalyst, or reaction with an alkyl halide and a base).
Deprotection (if necessary): The protecting group can be removed later in the synthetic sequence if the free amine is required.
Troubleshooting Guide
Problem: Low Yields and Complex Mixtures in Peptide Coupling
Possible Cause
Explanation
Recommended Solution
Intramolecular Lactam Formation
The amino group attacks the activated carboxylic acid of the same molecule.
Pre-mix the amino acid and the external amine before adding the coupling reagent. Use lower reaction temperatures.
Intermolecular Polymerization
Molecules of the amino acid react with each other to form long chains.
Conduct the reaction under high dilution conditions. Use slow addition of reagents.
Epimerization/Racemization
Loss of stereochemical integrity at the carbon atom bearing the carboxylic acid group during activation.[11]
Add racemization-suppressing agents like HOBt or HOAt.[5] Use coupling reagents known for low racemization potential.
N-acylurea formation
A side reaction with carbodiimide coupling reagents (e.g., EDC, DCC) where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[4]
This can be minimized by the addition of HOBt or by using phosphonium- or uronium-based coupling reagents (e.g., HBTU, HATU).
Problem: Difficult Purification of the Desired Product
Common Impurity
Identification
Purification Strategy
β-Lactam
Lower molecular weight than the starting material or desired product. Can be identified by Mass Spectrometry and NMR (presence of an amide proton and carbonyl shift).
Flash column chromatography on silica gel. The lactam is typically less polar than the corresponding amino acid.
Oligomers/Polymers
High molecular weight, often insoluble material.
Filtration to remove the insoluble polymer. The soluble oligomers may be separated by size-exclusion chromatography or reverse-phase HPLC.
Unreacted Starting Material
Matches the spectral data of the starting amino acid.
Ion-exchange chromatography can be very effective at separating the zwitterionic starting material from the desired product.
N-acylurea
Byproduct from carbodiimide reagents.
This is often soluble in organic solvents and can be removed by aqueous workup or chromatography. The urea formed from EDC is water-soluble, while that from DCC is not.[4]
Visualized Workflows and Mechanisms
Intramolecular Lactam Formation
This diagram illustrates the undesired intramolecular cyclization pathway that competes with the desired peptide bond formation.
Caption: Competing pathways after carboxylic acid activation.
Intermolecular Polymerization
This workflow shows how high concentrations can lead to the formation of unwanted polyamide chains.
Caption: Step-wise formation of polymers.
Recommended General Workflow for Peptide Coupling
To maximize the yield of the desired product, a specific sequence of protection and coupling is advised.
Caption: A robust workflow for utilizing the amino acid in peptide synthesis.
References
Davies, S. G., & Smyth, G. D. (2005). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. PubMed. [Link]
Reif, R. D., & Arora, P. S. (n.d.). Peptide Cyclization at High Concentration. American Chemical Society. [Link]
Pandit, U. K., et al. (2003). Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. PubMed. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]
Pacaud, R., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society of Chemistry. [Link]
Gunnar, A. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]
Szymański, P., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
Wang, W., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Shioiri, T., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. [Link]
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. [Link]
ResearchGate. (2025). First Intermolecular Cyclopropanation of Fischer Dialkylaminocarbene Complexes. Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives. [Link]
Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
Lee, T. B. K., & Wong, G. S. K. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
Technical Support Center: Strategies to Improve the Solubility of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Welcome to the technical support guide for (1R,3R)-3-Aminocyclopentanecarboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (1R,3R)-3-Aminocyclopentanecarboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our focus is on explaining the scientific principles behind each strategy to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is my (1R,3R)-3-Aminocyclopentanecarboxylic acid exhibiting poor solubility in aqueous solutions?
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a zwitterionic molecule, meaning it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In solution, these groups can ionize, forming a dipolar ion or "zwitterion" (-NH₃⁺ and -COO⁻).[1] This dual-charge nature allows for strong intermolecular electrostatic interactions and hydrogen bonding between molecules, leading to a stable crystal lattice structure that is often difficult to break apart with solvent molecules.
At or near its isoelectric point (pI)—the pH at which the net charge of the molecule is zero—the solubility of an amino acid is at its minimum. This is because the strong zwitterionic interactions are maximized, promoting aggregation and precipitation rather than dissolution.
Q2: What is the most critical first step to take when trying to dissolve this compound?
The most critical and impactful first step is pH adjustment . Moving the pH of the solution away from the compound's isoelectric point (pI) is the most effective initial strategy.[1][2]
At low pH (acidic conditions): The carboxylic acid group (-COO⁻) becomes protonated (-COOH), while the amino group remains protonated (-NH₃⁺). This results in a net positive charge, transforming the molecule into a cationic salt which is generally more soluble.
At high pH (basic conditions): The amino group (-NH₃⁺) is deprotonated (-NH₂), while the carboxylic acid group remains deprotonated (-COO⁻). This results in a net negative charge, creating an anionic salt that also typically exhibits higher solubility.[1]
The relationship between pH and the ionization state of the molecule is fundamental to its solubility.
Caption: pH-dependent ionization and its effect on solubility.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution after initial dissolution with pH adjustment.
This common issue often arises from a phenomenon known as "pH shift" or reaching the limits of salt solubility.
Causality:
Buffer Capacity Exhaustion: If you are using a weak acid or base to adjust the pH without a proper buffering system, the solution's pH can drift back towards the pI as it interacts with atmospheric CO₂ or other components, causing precipitation.
Common Ion Effect: If you form a hydrochloride salt by adding HCl, and your final formulation buffer also contains chloride ions (e.g., from NaCl), this can suppress the solubility of the salt.[3][4]
Exceeding Ksp: Every salt has a solubility product (Ksp). Even with pH adjustment, you might have exceeded the maximum solubility of the specific salt form (e.g., the hydrochloride or sodium salt) in that medium.[5]
Troubleshooting Protocol: pH-Solubility Profiling
This experiment will help you determine the optimal pH range for your desired concentration.
Objective: To determine the solubility of (1R,3R)-3-Aminocyclopentanecarboxylic acid across a range of pH values.
Materials:
(1R,3R)-3-Aminocyclopentanecarboxylic acid
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
0.1 M HCl and 0.1 M NaOH for pH adjustment.
HPLC or UV-Vis spectrophotometer for concentration analysis.
Equilibration shaker/incubator.
Procedure:
Preparation: Prepare saturated solutions by adding an excess amount of the compound to vials containing each buffer of a specific pH.
Equilibration: Tightly seal the vials and place them in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Sampling & Filtration: After equilibration, check that excess solid is still present. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or blank buffer. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each saturated solution. The resulting graph will clearly show the pH range where solubility is maximized.
pH Range
Expected Predominant Species
Expected Solubility
Rationale
< pKa₁ (Acidic)
Cationic
High
The molecule carries a net positive charge, increasing polarity and interaction with water.[1]
~ pI
Zwitterionic
Minimum
Strong intermolecular forces lead to aggregation and reduced solubility.[2]
> pKa₂ (Basic)
Anionic
High
The molecule carries a net negative charge, enhancing solubility in aqueous media.[1]
Issue 2: pH adjustment is not feasible for my application (e.g., physiological pH 7.4 is required).
When the required pH for your experiment is close to the compound's pI, alternative strategies must be employed.
Strategy 1: Salt Formation
Causality: Instead of adjusting the pH of the solution, you can pre-form a stable, solid salt of your compound. A salt of a weak acid or base generally has a higher solubility and dissolution rate than the free form.[3][5][6] For (1R,3R)-3-Aminocyclopentanecarboxylic acid, forming a hydrochloride salt is a common approach.[7] When this salt dissolves, it creates a micro-environment of altered pH in the diffusion layer around the solid particle, which can enhance dissolution even in a neutral bulk solution.[4]
Experimental Workflow: Salt Screening
Counter-ion Selection: Choose a pharmaceutically acceptable counter-ion. For this basic amino group, acidic counter-ions like HCl, HBr, mesylate, or tartrate are suitable.[8]
Synthesis: Dissolve the free base in a suitable organic solvent (e.g., isopropanol, ethanol). Add a stoichiometric equivalent of the selected acid.
Isolation: The resulting salt will often precipitate. Isolate it by filtration, wash with a non-polar solvent (e.g., ether) to remove unreacted starting materials, and dry under vacuum.
Characterization: Confirm salt formation and purity using techniques like melting point analysis, FTIR, and NMR.
Solubility Testing: Compare the aqueous solubility of the newly formed salt with the parent compound at the target pH (e.g., pH 7.4).
Strategy 2: Use of Co-solvents
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment. This weakens the strong intermolecular hydrogen bonds between water molecules, making it easier for them to solvate the non-polar regions of the solute (the cyclopentane ring in this case).
Common Co-solvents:
Ethanol
Propylene Glycol (PG)
Polyethylene Glycol (PEG 300/400)
Dimethyl Sulfoxide (DMSO)
Troubleshooting Protocol: Co-solvent Screening
Prepare stock solutions of your compound in 100% of each selected co-solvent.
Create a series of aqueous solutions with varying percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
Determine the solubility in each mixture using the equilibration method described previously.
Caution: Be aware that high concentrations of organic co-solvents can be detrimental in biological assays. Always test the tolerance of your experimental system (e.g., cell culture) to the selected co-solvent concentration. While effective for some amino acids, solubility in semi-polar solvents is generally lower than in pure water, especially for simple amino acids.[2]
Technical Support Center: Solid-Phase Synthesis with (1R,3R)-3-Aminocyclopentanecarboxylic Acid
Welcome to the technical support guide for incorporating (1R,3R)-3-Aminocyclopentanecarboxylic acid into your solid-phase peptide synthesis (SPPS) workflows. This conformationally constrained amino acid analog is a valua...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for incorporating (1R,3R)-3-Aminocyclopentanecarboxylic acid into your solid-phase peptide synthesis (SPPS) workflows. This conformationally constrained amino acid analog is a valuable building block for creating unique peptide structures, but its rigid, non-natural framework introduces specific challenges compared to standard proteinogenic amino acids.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with both immediate solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using (1R,3R)-3-Aminocyclopentanecarboxylic acid in SPPS?
The main difficulties arise from the compound's structure: it is a secondary amine within a rigid cyclic system, making it sterically hindered. This leads to two primary issues:
Reduced Coupling Efficiency: The nucleophilicity of the secondary amine is lower than that of a primary amine in a standard amino acid, and the cyclopentane ring creates significant steric bulk. This can slow down the acylation reaction, often leading to incomplete coupling if standard protocols are used.[1] Incomplete reactions result in deletion sequences, which are difficult to separate from the target peptide and lower the overall yield.[2]
Potential for Peptide Aggregation: The introduction of rigid, hydrophobic structures into a growing peptide chain can disrupt normal chain solvation and promote the formation of secondary structures. This leads to on-resin aggregation, where peptide chains interact with each other, physically blocking reactive sites and preventing reagents from reaching them. This can cause both coupling and deprotection steps to fail.
Troubleshooting Guide: Specific Issues & Solutions
Q2: My coupling reaction with Fmoc-(1R,3R)-3-aminocyclopentanecarboxylic acid is incomplete. How can I improve the yield?
Incomplete coupling is the most common issue. A standard ninhydrin or Kaiser test may show a strong positive result after the coupling step, indicating unreacted free amines. Here is a systematic approach to resolve this.
Root Cause Analysis:
The problem is almost always an insufficient rate of reaction due to steric hindrance. Standard coupling reagents like HBTU or DIC/HOBt may not be potent enough or fast enough to drive the reaction to completion in a typical timeframe.
Solutions (From Most Common to Advanced):
Optimize Coupling Reagents: Switch to a more powerful coupling reagent known to be effective for hindered amino acids.[3][4] Urionium/aminium salts containing the 7-azabenzotriazole (Oxyma or HOAt) moiety are highly recommended due to their superior reaction rates and resistance to racemization.[4][5]
Increase Reagent Concentration & Time: A fundamental principle of reaction kinetics is that rates are dependent on concentration. By reducing the solvent volume, you increase the effective molarity of the reagents, which can significantly improve coupling efficiency.[1]
Action: Double the equivalents of the amino acid and coupling reagents.
Action: Extend the coupling time significantly (e.g., from 1-2 hours to 4 hours or overnight). Monitor progress with a Kaiser test.[6]
Employ Double Coupling: If a single, extended coupling is still insufficient, a second fresh coupling reaction should be performed. After the first coupling, wash the resin thoroughly with DMF before adding a fresh solution of activated amino acid.[1] This is often necessary for particularly difficult couplings.
Coupling Reagent
Class
Key Advantages
Base Required
HATU
Aminium Salt
Very fast kinetics, low racemization. Excellent for hindered couplings.[3]
2 eq. DIPEA or Collidine
HCTU
Aminium Salt
Similar to HATU but often more cost-effective and stable.[3]
2 eq. DIPEA or Collidine
COMU
Urionium Salt
Highly reactive, exists in the more reactive uronium form, and requires only 1 eq. of base.[3]
1 eq. DIPEA or Collidine
PyBOP
Phosphonium Salt
Effective for hindered systems, particularly N-methylated residues.[7]
2 eq. DIPEA or Collidine
Q3: The resin bed is shrinking and I'm seeing poor solvent flow after coupling the cyclopentane residue. What's happening and how do I fix it?
This is a classic sign of on-resin peptide aggregation. The rigid, non-polar nature of the cyclopentane ring can disrupt the solvation of the peptide-resin matrix, causing it to collapse and making it impermeable to solvents and reagents.
Solutions:
Solvent Disruption: The first line of defense is to use "chaotropic" solvents or additives that can break up the secondary structures causing the aggregation.
Action: Perform extended washes with a mixture of DCM/DMF/NMP (1:1:1).
Action: For very difficult cases, consider adding chaotropic salts like LiCl to the coupling mixture, though this can complicate subsequent steps.
Strategic Residue Incorporation: If aggregation is a known issue for a sequence, incorporating backbone-modifying groups can physically disrupt the hydrogen bonding that leads to aggregation. While not directly applicable to the cyclopentane residue itself, placing a Dmb- or Hmb-protected glycine or a pseudoproline dipeptide a few residues before the difficult coupling can prevent the onset of aggregation.[8]
Lower Resin Loading: High loading capacities place peptide chains in close proximity, increasing the likelihood of intermolecular aggregation.[9]
Action: Use a resin with a lower loading capacity (e.g., 0.2-0.5 mmol/g) to increase the physical distance between growing chains.[9]
Q4: The Fmoc-protected (1R,3R)-3-Aminocyclopentanecarboxylic acid has poor solubility in DMF. What can I do?
Poor solubility of an incoming amino acid derivative can prevent effective activation and coupling.
Solutions:
Use Solvent Mixtures: While DMF is the standard, other solvents can be used or added to improve solubility.
Action: Try dissolving the amino acid in a small amount of N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) first, before adding it to the main coupling solution. NMP is an excellent solvent for many protected amino acids.[10]
Pre-activation Time: Allow more time for the amino acid to dissolve in the presence of the activating agent and base before adding the solution to the resin. Gentle warming (to ~40°C) can also be attempted, but with caution, as it can increase the risk of side reactions.
Alternative Solvents: Recent research has explored greener solvent alternatives like N-octyl-pyrrolidone (NOP) mixed with anisole, which have shown excellent solubilizing properties for a wide range of Fmoc-amino acids.[10][11]
Experimental Protocols & Diagrams
Protocol 1: Optimized Coupling of Fmoc-(1R,3R)-3-Aminocyclopentanecarboxylic Acid
This protocol assumes a 0.1 mmol synthesis scale.
Resin Preparation: After the deprotection of the previous amino acid, wash the resin thoroughly with DMF (5 x 10 mL).
Amino Acid Preparation: In a separate vial, dissolve Fmoc-(1R,3R)-3-Aminocyclopentanecarboxylic acid (4 eq., 0.4 mmol) and HATU (3.8 eq., 0.38 mmol) in a minimal volume of DMF or NMP (~2 mL).
Activation: Add DIPEA (8 eq., 0.8 mmol) to the amino acid solution. The solution should change color. Allow to pre-activate for 2-5 minutes.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for at least 4 hours.
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
If Negative (beads are colorless): The reaction is complete. Proceed to washing (Step 7).
If Positive (beads are blue): The reaction is incomplete. Proceed to a second coupling (Step 6).
Double Coupling (If Necessary): Drain the reaction vessel. Wash the resin with DMF (3 x 10 mL). Repeat steps 2-4 with a fresh solution of activated amino acid.
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to prepare for the next deprotection step.
Diagrams
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Schematic of the key coupling step in SPPS.
References
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
Mas-Bagà, M., et al. (2024). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]
Slideshare. Spps and side reactions in peptide synthesis. [Link]
Liskamp, R. M., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]
Vasanthakumar, G. R., et al. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Domínguez, G., et al. (2022). Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. PMC. [Link]
Albericio, F., et al. Amino Acid-Protecting Groups. SciSpace. [Link]
Google Patents. Solid phase synthesis with base N alpha-protecting group cleavage.
Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]
Paliwoda, D., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
ResearchGate. (2024, September 9). (PDF) Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. [Link]
Taylor & Francis. (2024). Application of a new green protocol in Solid-Phase Peptide Synthesis. [Link]
Bonkowski, B., et al. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [Link]
Wellings, D. A., et al. (2026, February 13). Green Peptide Synthesis. [Link]
The Royal Society of Chemistry. Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method a. [Link]
Francoia, J. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]
Padwa, A., et al. (2002, November 1). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
Leger, R., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]
A Comparative Analysis of (1R,3R)- and (1S,3S)-3-Aminocyclopentanecarboxylic Acid Isomer Activity
A Technical Guide for Researchers and Drug Development Professionals In the landscape of neurotransmitter research, the stereochemical nuances of receptor agonists and antagonists play a pivotal role in determining their...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neurotransmitter research, the stereochemical nuances of receptor agonists and antagonists play a pivotal role in determining their pharmacological profiles. This guide provides an in-depth comparison of the biological activities of the (1R,3R) and (1S,3S) isomers of 3-aminocyclopentanecarboxylic acid, conformationally restricted analogs of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Understanding the differential activities of these stereoisomers is crucial for the rational design of selective ligands targeting specific neurotransmitter receptor subtypes.
Introduction to 3-Aminocyclopentanecarboxylic Acid Isomers
3-Aminocyclopentanecarboxylic acid (3-ACPC) exists as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The trans isomers, (1R,3R) and (1S,3S), and the cis isomers, (1R,3S) and (1S,3R), exhibit distinct spatial arrangements of their amino and carboxylic acid functional groups. This conformational rigidity, compared to the flexible GABA molecule, allows for a more defined interaction with receptor binding sites, providing valuable insights into the pharmacophores of GABA and other neurotransmitter receptors.
Comparative Biological Activity: A Focus on GABA Receptors
The primary focus of research on 3-ACPC isomers has been their interaction with GABA receptors, particularly the ionotropic GABAA and GABAC receptors, and to a lesser extent, glycine receptors. The stereochemistry of the isomers dictates their potency and efficacy at these receptors.
A key study directly comparing the enantiomers of trans-3-aminocyclopentanecarboxylic acid (TACP) at recombinant human GABAC receptors (ρ1 and ρ2) expressed in Xenopus oocytes revealed significant stereoselectivity.[1] While the study uses the (+)/(-) nomenclature, available chemical information suggests that the trans isomers correspond to the (1R,3R) and (1S,3S) configurations.
The research demonstrated that the (+)-TACP isomer is a moderately potent partial agonist at both ρ1 and ρ2 GABAC receptors. In contrast, the (-)-TACP isomer is a very weak partial agonist with low intrinsic activity at these receptors.[1] This stark difference in activity underscores the critical importance of stereochemistry in the design of ligands targeting GABAC receptors.
Quantitative Comparison of Isomer Activity at GABAC Receptors
The affinity order at both GABAC ρ1 and ρ2 receptors was determined to be (+)-TACP > (+)-CACP > (-)-CACP > (-)-TACP, further highlighting the preference for the (+)-trans isomer.[1]
Signaling Pathways
The differential activity of the (1R,3R) and (1S,3S) isomers of 3-aminocyclopentanecarboxylic acid is a direct consequence of their interaction with the binding sites of ionotropic receptors like the GABAC receptor. Activation of these receptors leads to the opening of an integrated chloride ion channel, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Figure 1. Simplified signaling pathway of a GABAC receptor agonist.
Experimental Methodologies for Activity Assessment
The determination of the biological activity of compounds like the 3-ACPC isomers relies on robust and reproducible experimental techniques. The two primary methods employed are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol: [3H]GABA Binding Assay for GABAC Receptors
Membrane Preparation:
Homogenize rat cerebellum tissue, which is enriched in GABAC receptors, in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and large debris.
Centrifuge the resulting supernatant at high speed to pellet the membranes.
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.[2]
Binding Reaction:
In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]GABA, and varying concentrations of the unlabeled test compound (e.g., (1R,3R)-3-ACPC or (1S,3S)-3-ACPC).
Include tubes for determining total binding (only [3H]GABA and membranes) and non-specific binding (with a high concentration of a known GABAC receptor ligand, like cis-4-aminocrotonic acid, to saturate all specific binding sites).[2]
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
Separation and Quantification:
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters.
Wash the filters with ice-cold buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique allows for the measurement of ion flow across the membrane of a cell (like a Xenopus oocyte) expressing a specific receptor, in response to the application of a test compound. It is a powerful method to determine the functional activity (agonist, antagonist, or modulator) and potency (EC50) of a compound.
Protocol: TEVC Recording from Xenopus Oocytes Expressing GABAC Receptors
Oocyte Preparation:
Surgically remove oocytes from a female Xenopus laevis frog.
Treat the oocytes with collagenase to remove the follicular cell layer.
Inject the oocytes with cRNA encoding the desired GABAC receptor subunits (e.g., ρ1 or ρ2).
Incubate the oocytes for 2-5 days to allow for receptor expression.
Recording Setup:
Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).
Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -70 mV).[3]
Drug Application and Data Acquisition:
Apply the test compounds (e.g., (1R,3R)-3-ACPC or (1S,3S)-3-ACPC) at various concentrations to the oocyte via the perfusion system.
Record the resulting changes in membrane current using a specialized amplifier and data acquisition software. Agonist application will elicit an inward current (due to Cl- influx).
Data Analysis:
Measure the peak amplitude of the current response at each concentration of the test compound.
Construct a concentration-response curve by plotting the normalized current response against the logarithm of the agonist concentration.
Fit the curve with a sigmoidal function to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy.
Figure 3. Workflow for a two-electrode voltage clamp experiment.
Conclusion
The stereoisomers of 3-aminocyclopentanecarboxylic acid, particularly the trans isomers (1R,3R) and (1S,3S), serve as valuable pharmacological tools for probing the structure-activity relationships of GABA and glycine receptors. The pronounced difference in activity between the (+)- and (-)-TACP enantiomers at GABAC receptors highlights the exquisite stereoselectivity of these receptors. For researchers and drug development professionals, this underscores the necessity of considering stereochemistry as a fundamental aspect of ligand design to achieve desired potency and selectivity. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel, conformationally constrained amino acid analogs as potential therapeutic agents.
References
Chebib, M., Vandenberg, R. J., Froestl, W., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1551–1559. [Link]
Wang, Y., & Ma, L. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2105. [Link]
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.5. [Link]
npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
Stühmer, W. (1998). Electrophysiological recording from Xenopus oocytes. Methods in Enzymology, 293, 280-300. [Link]
Biological activity comparison of 3-aminocyclopentanecarboxylic acid stereoisomers
Title : Biological Activity Comparison of 3-Aminocyclopentanecarboxylic Acid Stereoisomers Executive Summary: The Role of Conformational Restriction γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter i...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Biological Activity Comparison of 3-Aminocyclopentanecarboxylic Acid Stereoisomers
Executive Summary: The Role of Conformational Restriction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Because the native GABA molecule is highly flexible, it can adopt multiple conformations to interact with various receptor subtypes (GABA-A, GABA-B) and transporters (GAT)[1]. To map the spatial topography of these distinct binding sites, researchers synthesize conformationally restricted analogues. 3-Aminocyclopentanecarboxylic acid (3-ACPC) utilizes a cyclopentane ring to lock the GABA backbone into rigid geometries, yielding four distinct stereoisomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans[2]. This guide objectively compares the biological activities of these stereoisomers, providing foundational data and self-validating protocols for neuropharmacological drug development.
The biological activity of 3-ACPC is exquisitely dependent on its stereochemistry. The rigid framework allows researchers to differentiate between the spatial requirements of target proteins.
Stereoisomer / Ligand
Na-Independent Binding (GABA-A)
Na-Dependent Uptake (GAT)
Structural & Biological Notes
trans-3-ACPC
High Affinity (7x more potent than cis)
Moderate Affinity (1.6x more potent than cis)
Extended conformation optimally fits the receptor binding pocket[3].
cis-3-ACPC
Low Affinity
Moderate Affinity
Folded conformation creates steric hindrance at the receptor but is accommodated by the transporter[3].
cis-(1R,3S)-3-ACPC
N/A
N/A
Corresponds to the amino acid degradation product of the antibiotic amidinomycin[2].
Native GABA
Baseline Agonist
Baseline Substrate
Highly flexible; adapts to all sites but lacks receptor subtype selectivity[1].
Mechanistic Causality:
The data reveals a critical divergence in the spatial topography of GABAergic targets. The Na-independent GABA binding site (primarily GABA-A receptors localized in nerve ending-mitochondrial fractions) demands an extended, trans-like conformation of the amino and carboxyl groups[3]. Conversely, the Na-dependent GABA transport site (localized in microsomal fractions) exhibits a broader spatial tolerance, accommodating both cis- and trans-3-ACPC with comparable affinities[3].
Fig 1. Stereoselective interaction of 3-ACPC isomers with GABA receptors and transporters.
Self-Validating Experimental Methodologies
To accurately quantify the differences between cis and trans stereoisomers, assays must isolate specific targets. The following protocols incorporate strict self-validating mechanisms to ensure data integrity.
Protocol A: Na-Independent Radioligand Binding Assay (GABA-A Receptor Isolation)
Causality: Sodium ions drive GABA transporter activity. To exclusively measure GABA-A receptor affinity, the assay must be performed in a strictly Na+-free environment (e.g., Tris-HCl buffer)[3].
Step-by-Step Workflow:
Membrane Preparation : Isolate rat brain synaptic membranes via sucrose density gradient centrifugation. Validation Check: Perform a BCA protein assay to ensure consistent receptor density across all wells (target: 0.3 mg/mL).
Incubation : In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4, Na+-free), 5 nM [3H]GABA, and varying concentrations (10^-9 to 10^-4 M) of the 3-ACPC stereoisomers.
Internal Control (Non-Specific Binding) : Run parallel wells containing 1 mM unlabeled GABA. Self-Validation: If the radioactive signal in these control wells exceeds 15% of the total bound signal, the membrane wash steps are insufficient, and the entire plate's data must be rejected.
Termination : Rapidly terminate the reaction via vacuum filtration through Whatman GF/B glass-fiber filters. Wash three times with 4 mL of ice-cold Tris-HCl buffer.
Quantification : Extract filters into vials, add scintillation cocktail, and measure using a liquid scintillation counter to calculate IC50 values.
Protocol B: Na-Dependent Synaptosomal GABA Uptake Assay
Causality: GABA transporters (GAT-1, GAT-2, GAT-3) strictly utilize the electrochemical gradients of Na+ and Cl- to sequester GABA. Therefore, a physiological buffer containing 140 mM NaCl is mandatory for this assay.
Step-by-Step Workflow:
Synaptosome Isolation : Prepare crude synaptosomal fractions (P2 pellet) from rat cerebral cortex and resuspend in Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 10 mM glucose, 10 mM HEPES, pH 7.4).
Pre-incubation : Equilibrate synaptosomes at 37°C for 5 minutes. Self-Validation: Include a parallel 0°C (on ice) control group. Active transport is highly temperature-dependent.
Uptake Phase : Initiate the reaction by adding [3H]GABA (0.1 μM) and the 3-ACPC isomers.
Quenching : Stop the reaction exactly after 3 minutes by adding 2 mL of ice-cold Na+-free buffer (substituting NaCl with choline chloride) to instantly collapse the sodium gradient and halt transporter kinetics.
Filtration & Counting : Filter rapidly, wash with Na+-free buffer, and quantify internalized radioactivity. Validation Check: If the 37°C uptake is not at least 10-fold higher than the 0°C baseline, the synaptosomes are metabolically compromised, and the batch must be discarded.
Fig 2. Self-validating workflow for Na-dependent synaptosomal GABA uptake assay.
In Vivo Implications for Drug Development
The distinct in vitro binding profiles of 3-ACPC stereoisomers translate to profound in vivo effects. Because trans-3-ACPC acts as a potent ligand at the GABA-A receptor, it heavily modulates inhibitory neurotransmission. Interestingly, both (+)-trans- and (+)-cis-3-aminocyclopentanecarboxylic acids have demonstrated potent inhibitory actions on neuronal firing in the mammalian central nervous system[2]. However, researchers must be cautious of dose-dependent convulsant properties observed with certain trans diastereomers when administered intracerebroventricularly, which can be reversed by large doses of diazepam[4]. These restricted analogues serve not only as therapeutic leads but as vital pharmacological probes to map the zwitterionic topographies required for CNS stimulation versus inhibition.
References
Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. PubMed / NIH.[Link]
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate.[Link]
Comparative Analysis of (1R,3R)-3-Aminocyclopentanecarboxylic Acid and Gabapentin: Structural Constraints, Pharmacology, and Peptide Engineering
Executive Summary The restriction of the highly flexible γ-aminobutyric acid (GABA) backbone is a foundational strategy in both neuropharmacology and modern peptide engineering. (1R,3R)-3-Aminocyclopentanecarboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The restriction of the highly flexible γ-aminobutyric acid (GABA) backbone is a foundational strategy in both neuropharmacology and modern peptide engineering. (1R,3R)-3-Aminocyclopentanecarboxylic acid (3-ACPC) and gabapentin (1-(aminomethyl)cyclohexaneacetic acid) are two prominent conformationally restricted γ-amino acids. While gabapentin utilizes a spiro-cyclohexane ring at the Cβ position to lock specific torsional angles for clinical neuromodulation and foldamer design , (1R,3R)-3-ACPC incorporates the peptide backbone directly into a chiral cyclopentane ring, making it an exceptional topographical probe for GABA receptors and a unique substrate for ribosomal translation of unnatural peptides .
This guide objectively compares their structural topographies, pharmacological mechanisms, and applications in synthetic biology, supported by validated experimental workflows.
Structural and Conformational Topography
The utility of both compounds stems from how their cyclic constraints dictate the spatial arrangement of their amino and carboxyl groups.
Gabapentin: Features an achiral β,β-disubstituted cyclohexane ring. This massive steric bulk heavily restricts the Cα-Cβ and Cβ-Cγ torsion angles (θ1 and θ2). Crystallographic data overwhelmingly shows gabapentin favoring a gauche-gauche (gg) conformation . Causality: This strict gg preference forces the peptide backbone to fold back on itself, making gabapentin an unparalleled building block for nucleating reverse turns and highly stable C9 hydrogen-bonded ribbons in hybrid αγ-peptides.
(1R,3R)-3-ACPC: Features a chiral cyclopentane ring where the Cα-Cβ-Cγ atoms are part of the ring structure itself. This limits the molecule to trans-gauche (tg) or gauche-trans (gt) conformations . Causality: The rigid, planar nature of the cyclopentane ring prevents the rapid self-cyclization (lactamization) typically seen in linear γ-amino acids, allowing it to stabilize 12-helices in foldamers and serve as a rigid spatial probe for receptor binding pockets.
Pharmacological Targets and Mechanisms
Despite both being GABA analogues, their biological targets are completely divergent.
Caption: Pharmacological signaling and binding pathways of Gabapentin and (1R,3R)-3-ACPC.
Gabapentin: α2δ Subunit Modulation
Gabapentin does not bind to GABA-A or GABA-B receptors. It selectively targets the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs) .
Mechanism: By binding to α2δ, gabapentin disrupts the forward trafficking of VGCCs to the presynaptic terminal. This reduces depolarization-induced calcium influx, subsequently attenuating the vesicular release of excitatory neurotransmitters like glutamate and substance P. This self-validating mechanism is the foundation of its clinical efficacy in epilepsy and neuropathic pain .
Unlike gabapentin, 3-ACPC acts as a direct probe for GABAergic systems.
Mechanism: Trans-3-ACPC (the racemic parent of the 1R,3R isomer) is highly potent at inhibiting Na+-independent GABA binding (receptor sites) but significantly less potent at inhibiting Na+-dependent binding (transport sites) . This differential affinity maps the exact spatial coordinates required for the GABA recognition site, proving that receptor binding pockets have fundamentally different steric requirements than transport sites .
Applications in Peptide Engineering (Foldamers)
The incorporation of non-proteinogenic monomers into peptides yields foldamers with high proteolytic stability and predictable secondary structures.
Ribosomal Elongation of (1R,3R)-3-ACPC
Linear γ-amino acids are notoriously difficult to incorporate via ribosomal translation because they undergo rapid intramolecular nucleophilic attack (lactamization) when attached to tRNA. The cyclic constraint of (1R,3R)-3-ACPC physically prevents this self-cyclization. Using a reprogrammed genetic code (the Flexible In-vitro Translation or FIT system), researchers have successfully achieved the ribosomal elongation of (1R,3R)-3-ACPC into 20-mer peptides [[1]]([Link]).
Caption: Ribosomal incorporation workflow for cyclic γ-amino acids using the FIT system.
Experimental Methodologies
Protocol 1: Ribosomal Incorporation of (1R,3R)-3-ACPC via FIT System
This protocol ensures the self-validating translation of cyclic γ-amino acids by preventing ribosomal stalling.
tRNA Acylation: Pre-charge the engineered tRNA (e.g., tRNA^Pro_1E2CGG) with the dinitrobenzyl ester derivative of (1R,3R)-3-ACPC using the flexizyme eFx. Incubate in HEPES buffer (pH 7.5) on ice for 2 hours.
Translation Setup: Prepare a reconstituted E. coli translation system (FIT system) lacking standard proline but supplemented with the acylated tRNA.
EF-P Supplementation (Critical Step): Add 10 μM of Elongation Factor P (EF-P) to the translation mixture. Causality: The rigid, bulky nature of 3-ACPC causes severe entropic penalties within the peptidyl transferase center, leading to ribosomal stalling. EF-P acts as a structural mimic that stabilizes the P-site tRNA, overcoming this kinetic barrier and significantly boosting translation yield.
Incubation & Verification: Incubate the mixture at 37°C for 30 minutes. Quench the reaction, desalt via ZipTip, and analyze the cleaved peptide using MALDI-TOF MS to confirm the precise mass shift associated with 3-ACPC incorporation.
Protocol 2: Competitive Radioligand Binding Assay for α2δ Subunit (Gabapentin)
This protocol isolates the specific binding affinity of gabapentin to VGCC auxiliary subunits.
Membrane Preparation: Homogenize porcine or rat cerebral cortex in 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.
Radioligand Incubation: Incubate 50 μg of the membrane protein with 10 nM [3H]gabapentin and varying logarithmic concentrations of the test competitor in HEPES buffer for 45 minutes at room temperature.
Separation: Rapidly filter the assay mixture through GF/B glass fiber filters using a 96-well cell harvester. Causality: Filters must be pre-soaked in 0.3% polyethylenimine for 1 hour prior to filtration; this neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.
Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand. Transfer to scintillation vials, add fluid, and measure bound radioactivity to calculate IC50 and Ki values via non-linear regression.
Quantitative Data Summary
Table 1: Structural and Foldamer Properties Comparison
Property
Gabapentin
(1R,3R)-3-ACPC
Ring System
Achiral spiro-cyclohexane at Cβ
Chiral cyclopentane (incorporates Cα-Cβ-Cγ)
Torsional Preference
gauche-gauche (gg)
trans-gauche (tg) / gauche-trans (gt)
Foldamer Application
C9 H-bonded ribbons, reverse turns
12-helices in hybrid β/γ-peptides
Ribosomal Translation
Highly restricted (steric clash)
High efficiency via FIT system + EF-P
Table 2: Pharmacological Binding Parameters
Parameter
Gabapentin
(1R,3R)-3-ACPC
Primary Target
α2δ-1 / α2δ-2 subunits of VGCCs
GABA Receptors (Na+-independent sites)
Mechanism of Action
Attenuates presynaptic Ca2+ influx
Topographical mapping of GABA recognition
Clinical Application
Antiepileptic, Neuropathic pain
Experimental structural probe (Research)
Binding Affinity
[3H]gabapentin Ki ≈ 38 nM (α2δ-1)
Potent inhibitor of [3H]GABA binding
References
Taylor CP, Angelotti T, Fauman E. "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research, 2007. URL: [Link]
Hitzemann RJ, Loh HH. "Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport." Brain Research, 1978. URL: [Link]
Vasudev PG, Chatterjee S, Shamala N, Balaram P. "Gabapentin: A Stereochemically Constrained γ Amino Acid Residue in Hybrid Peptide Design." Accounts of Chemical Research, 2009. URL: [Link]
Katoh T, Suga H. "Ribosomal Elongation of Cyclic γ-Amino Acids using a Reprogrammed Genetic Code." Journal of the American Chemical Society, 2020. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the precise mechanics of inhibitory neurotransmission requires dissecting the highly flexible γ-aminobutyric acid (GABA) molecule. Because natural GABA can adopt multiple conformations to activate a wide array of receptors (GABA_A, GABA_B, GABA_C) and transporters, researchers rely on conformationally restricted analogues to isolate specific pathways[1].
(1R,3R)-3-Aminocyclopentanecarboxylic acid (a specific stereoisomer of trans-3-ACPC) serves as a premier pharmacological probe[2]. By locking the γ-amino acid backbone into a rigid cyclopentane ring, this derivative restricts the Cα-Cβ-Cγ dihedral angles, creating a highly selective pharmacological profile that drastically differs from natural GABA, its cis-diastereomers, and other constrained analogues like Gabapentin[3].
Pharmacological Efficacy & Target Specificity
To objectively evaluate the performance of (1R,3R)-3-ACPC, it must be compared against structurally related alternatives. The efficacy of these compounds is entirely dictated by their zwitterionic topography—the spatial relationship between the ammonium ion and the carboxylate group[4].
Natural GABA : Highly flexible; acts as a full pan-agonist across all GABAergic receptors[1].
(1R,3R)-3-ACPC (trans-isomer) : The trans-cyclopentane ring forces the molecule into an extended conformation (tg/gt). Causality of Binding: This extended state perfectly mimics the bioactive conformation required for GABA_C (ρ1/ρ2) receptor activation, rendering it a moderately potent partial agonist[2]. However, this rigid extended geometry sterically clashes with the binding pocket of the GABA_A receptor, resulting in antagonist activity[5]. Furthermore, it is 7 times more potent than cis-3-ACPC at inhibiting Na+-independent GABA_A binding[6].
cis-3-ACPC : Adopts a different spatial topography that drastically reduces its affinity for GABA_C receptors and makes it a very weak inhibitor of GABA_A binding[6].
Gabapentin : A β-substituted cyclohexane analogue. Causality of Binding: The 1,1-disubstituted cyclohexane ring forces a gauche (gg) conformation[3]. This structural shift completely abolishes its affinity for GABA receptors, shifting its target specificity entirely to the α2δ-1 subunit of voltage-gated calcium channels[3].
Quantitative Data on Receptor Activity
Compound
Primary Neurological Target
Activity Type
Potency (EC50 / IC50)
In Vivo Phenotype
Natural GABA
GABA_A, GABA_B, GABA_C
Full Agonist
~1-10 µM
Inhibitory
(+)-trans-3-ACPC
GABA_C (ρ1)
Partial Agonist
2.7 µM
Pro-convulsant
(+)-trans-3-ACPC
GABA_C (ρ2)
Partial Agonist
1.45 µM
Pro-convulsant
(+)-cis-3-ACPC
GABA_C (ρ1)
Weak Partial Agonist
26.1 µM
Pro-convulsant
Gabapentin
CaV α2δ-1 Subunit
Ligand (Inhibitory)
~0.1 µM
Anticonvulsant
Data synthesized from established radioligand and electrophysiological profiling[2].
Pharmacological targeting of constrained GABA analogues across neurological receptors.
In Vivo Neurological Efficacy & Behavioral Models
The structural differences between these analogues translate into profoundly different in vivo outcomes. While Gabapentin is a globally utilized anticonvulsant, the administration of trans-3-ACPC (intracerebroventricularly) induces paradoxical tonic-clonic seizures[5].
Mechanistic Causality: This pro-convulsant activity is directly driven by trans-3-ACPC's antagonist effect at the dominant inhibitory GABA_A receptors, which functionally overrides its partial agonist activity at the less abundant GABA_C receptors[5]. This unique behavioral profile makes (1R,3R)-3-ACPC an invaluable conformational probe for mapping pro-convulsant pharmacophores and evaluating the threshold of GABAergic inhibition required to prevent seizure generalization[5].
Structural Biology & Peptidomimetic Engineering
Beyond direct neurological applications, (1R,3R)-3-ACPC is a highly sought-after building block in the synthesis of γ-peptides[7].
Causality in Secondary Structure: When incorporated into synthetic peptide chains, the rigid trans-geometry of the cyclopentane ring severely restricts the backbone torsion angles. This forces the resulting γ-peptide to adopt a parallel sheet secondary structure (β-hairpin mimetics)[7]. This is in stark contrast to Gabapentin, which, due to its gauche preference, induces reverse turns and helical structures[3]. Consequently, (1R,3R)-3-ACPC is the superior choice for engineering proteolytically stable, flat β-sheet therapeutics.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies represent the gold-standard, self-validating systems for evaluating (1R,3R)-3-ACPC derivatives.
Protocol A: Radioligand Binding Assay for GABA_A Receptor Affinity
Objective: Quantify the binding affinity of (1R,3R)-3-ACPC to GABA_A receptors.
System Validation & Causality: This assay is performed in a strictly Na+-free buffer. Because GABA transporter (GAT) binding is entirely sodium-dependent, omitting Na+ eliminates transporter interference, ensuring the radioactive signal exclusively represents receptor binding[6]. A parallel control using 1 mM unlabeled GABA validates the system by defining non-specific binding (NSB).
Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 × g for 20 minutes. Wash the pellet three times to remove endogenous GABA.
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H]muscimol (a GABA_A specific radioligand), and varying concentrations of (1R,3R)-3-ACPC (0.1 µM to 1 mM).
Control Validation: Dedicate 3 wells to the NSB control by adding 1 mM unlabeled GABA.
Equilibration: Incubate the plate at 4°C for 30 minutes to reach binding equilibrium.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with 3 mL of ice-cold buffer to remove unbound radioligand.
Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity via liquid scintillation counting.
Protocol B: Electrophysiological Profiling of GABA_C Receptors
Objective: Determine the functional efficacy (partial agonism) of (1R,3R)-3-ACPC at GABA_C ρ1/ρ2 receptors.
System Validation & Causality: Native neurons express a heterogeneous mix of GABA_A and GABA_B receptors, making it impossible to isolate GABA_C responses. By microinjecting specific human ρ1 or ρ2 cRNA into Xenopus laevis oocytes, researchers create a clean, isolated expression system[2]. The protocol is self-validating through the use of a 100 µM natural GABA reference pulse, which establishes the 100% maximal current (
Imax
) baseline required to accurately calculate the partial agonism of the test compound.
Electrophysiological workflow for validating GABA_C receptor partial agonism in Xenopus oocytes.
Oocyte Preparation: Harvest and enzymatically defolliculate Xenopus laevis oocytes using collagenase (2 mg/mL).
Microinjection: Inject 50 nL of RNase-free water containing 10-50 ng of GABA_C ρ1 or ρ2 cRNA into the oocyte cytoplasm.
Incubation: Incubate oocytes in ND96 medium at 18°C for 2 to 4 days to allow for receptor translation and membrane trafficking.
Two-Electrode Voltage Clamp (TEVC): Impale oocytes with two glass microelectrodes (filled with 3 M KCl) and voltage-clamp the membrane potential at -70 mV.
Compound Application: Perfuse the recording chamber with ND96 buffer containing varying concentrations of (1R,3R)-3-ACPC (1 µM to 300 µM).
Validation & Normalization: Wash out the test compound for 5 minutes. Apply a saturating dose of natural GABA (100 µM). Normalize the peak inward current generated by (1R,3R)-3-ACPC against the GABA-induced
Imax
to determine the partial agonist efficacy.
References
Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport (PubMed/NIH).
Conformational analysis of peptides containing (1R,3R)-3-Aminocyclopentanecarboxylic acid
As a Senior Application Scientist specializing in peptidomimetics and foldamer design, I frequently evaluate unnatural amino acids for their ability to impart structural predictability and proteolytic resistance to drug...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in peptidomimetics and foldamer design, I frequently evaluate unnatural amino acids for their ability to impart structural predictability and proteolytic resistance to drug candidates. Among the vast library of cyclic monomers, (1R,3R)-3-Aminocyclopentanecarboxylic acid (the (1R,3R) enantiomer of trans-3-ACPC) stands out as a highly specialized
γ
-amino acid.
Unlike natural
α
-amino acids that suffer from extreme conformational flexibility and rapid enzymatic degradation, cyclically constrained unnatural amino acids force the peptide backbone into highly specific, predictable secondary structures. This guide provides an objective, data-driven comparison of (1R,3R)-trans-3-ACPC against alternative monomers, detailing the mechanistic causality behind its unique folding propensities and providing a validated experimental framework for its application.
The Conformational Landscape: Mechanistic Insights
The fundamental value of (1R,3R)-trans-3-ACPC lies in its rigid cyclopentane ring, which severely restricts the C
α
-C
β
-C
γ
torsion angles of the
γ
-peptide backbone.
When researchers utilize acyclic
γ
-amino acids, the inherent flexibility of the backbone typically drives the oligomer to fold into a 14-helix (defined by 14-membered ring C=O(i)
→
NH(i+3) hydrogen bonds)[1]. However, applying the specific stereochemical constraint of trans-3-ACPC fundamentally alters this trajectory. Seminal CPK modeling and NMR studies by Gellman and colleagues demonstrated that the trans-3-ACPC monomer preorganizes the backbone to favor extended conformations, uniquely promoting the formation of parallel sheet secondary structures in
γ
-peptides[1].
(Note: While early literature often highlights the (1S,3S) enantiomer for parallel sheet formation, the (1R,3R) enantiomer possesses identical thermodynamic folding propensities, simply yielding the mirror-image, left-handed parallel sheet).
Conformational landscape dictated by monomer selection in foldamer design.
Comparative Performance Analysis
To objectively evaluate (1R,3R)-trans-3-ACPC, we must benchmark it against its
β
-amino acid isomer (trans-2-ACPC)[2], acyclic
γ
-amino acids, and natural
α
-amino acids. The table below synthesizes the quantitative and qualitative structural data.
Key Takeaway: If your drug development goal is to mimic an
α
-helical protein-protein interaction interface, trans-2-ACPC is the superior choice due to its 12-helical propensity[2]. However, if your goal is to design flat, extended surfaces to disrupt
β
-sheet aggregations (e.g., amyloidosis), (1R,3R)-trans-3-ACPC is the optimal scaffold[1].
Validated Experimental Protocols
A robust protocol must be a self-validating system. Below is the field-proven methodology for synthesizing and structurally validating parallel sheets using (1R,3R)-trans-3-ACPC.
Phase 1: Linker Design and Strand Elongation
Standard head-to-tail peptide bonds cannot form parallel sheets because the strands must run in the same directional orientation (N-to-C).
Step 1: Synthesize a diamine linker, specifically a D-prolyl-(1,1-dimethyl)-1,2-diaminoethyl unit[1].
Causality: This linker connects the C-termini of two
γ
-peptide strands, forcing them into a parallel orientation. The gem-dimethyl groups induce a Thorpe-Ingold effect, sterically preorganizing the loop to favor the hairpin turn.
Step 2: Couple the (1R,3R)-trans-3-ACPC monomers to the diamine linker using HATU and DIEA in DMF.
Causality: The steric bulk of the cyclopentane ring makes standard carbodiimide chemistry (e.g., DIC) inefficient. HATU, a highly reactive uronium salt, is required to drive the coupling of hindered cyclic unnatural amino acids to completion.
Self-Validation: Perform a micro-cleavage after each coupling step. LC-MS analysis must show a single dominant peak matching the calculated mass; any presence of deletion sequences immediately invalidates the coupling cycle, requiring a double-coupling step.
Phase 2: Conformational Elucidation via 2D NMR
Circular Dichroism (CD) provides global secondary structure data, but 2D NMR is required to definitively prove the parallel sheet architecture.
Step 3: Dissolve the purified foldamer in CD
2
Cl
2
at a concentration of 2 to 10 mM.
Causality: CD
2
Cl
2
is chosen because it is a non-polar, non-competing solvent. Unlike D
2
O or Methanol-d4, it does not disrupt the delicate intramolecular hydrogen bonds required to maintain the sheet structure in short oligomers.
Self-Validation: The structural assignment is mathematically self-validating if specific inter-strand Nuclear Overhauser Effects (NOEs) are observed. You must identify strong cross-peaks between the C
γ
H of one strand and the C
α
H of the adjacent strand[1]. The presence of these spatial contacts (< 5 Å) is physically impossible in a helical or random-coil conformation, thereby proving the successful formation of the parallel sheet.
Self-validating experimental workflow for the synthesis and structural elucidation of γ-peptide sheets.
Efficacy comparison of (1R,3R)-3-Aminocyclopentanecarboxylic acid with other GABA agonists
An Objective Guide to the Efficacy of (1R,3R)-3-Aminocyclopentanecarboxylic Acid and Comparative GABA Agonists A Senior Application Scientist's Review for Researchers and Drug Development Professionals Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Guide to the Efficacy of (1R,3R)-3-Aminocyclopentanecarboxylic Acid and Comparative GABA Agonists
A Senior Application Scientist's Review for Researchers and Drug Development Professionals
Executive Summary
The exploration of gamma-aminobutyric acid (GABA) receptor agonists is fundamental to neuroscience and the development of therapeutics for anxiety, epilepsy, spasticity, and other neurological disorders.[1] While endogenous GABA is the principal inhibitory neurotransmitter, a wide array of synthetic agonists has been developed to probe receptor function and achieve therapeutic effects. This guide provides a detailed efficacy comparison of (1R,3R)-3-Aminocyclopentanecarboxylic acid—a conformationally restricted GABA analogue—with other key GABA agonists. We will delve into the nuanced differences in their mechanisms, receptor subtype selectivity, and functional outputs, supported by experimental data. The primary goal is to equip researchers and drug development professionals with a clear, data-driven framework for selecting and evaluating these critical neuropharmacological tools.
Introduction: The GABAergic System and the Rationale for Conformationally Restricted Analogues
The GABAergic system is the primary inhibitory network in the central nervous system (CNS), balancing neuronal excitation.[2] Its effects are mediated by three main classes of receptors: GABA-A, GABA-B, and GABA-C (now formally classified as a subset of GABA-A receptors containing ρ subunits).[3][4]
GABA-A Receptors: These are ionotropic, ligand-gated chloride channels. Their activation leads to a rapid influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1][3] They are the targets for well-known drug classes like benzodiazepines and barbiturates.[5]
GABA-B Receptors: These are metabotropic, G-protein coupled receptors. Their activation triggers a slower, more prolonged inhibitory response by modulating calcium and potassium channels.[2] Baclofen is the archetypal agonist for this receptor class.[6]
GABA-C Receptors (GABA-A-ρ): These are also ionotropic chloride channels but possess distinct pharmacology, being insensitive to bicuculline (a classic GABA-A antagonist) and benzodiazepines.[4]
(1R,3R)-3-Aminocyclopentanecarboxylic acid belongs to a class of "conformationally restricted analogues." By locking the flexible carbon backbone of GABA into a ring structure, these molecules adopt a specific three-dimensional shape. Studying how these rigid analogues interact with GABA receptors provides invaluable insight into the optimal conformation required for receptor binding and activation, a key principle in rational drug design. The stereochemistry of these analogues is critical; (1R,3R)-3-Aminocyclopentanecarboxylic acid is a trans isomer, a stereochemical feature that profoundly influences its pharmacological activity.
Fundamental Mechanisms: Ionotropic vs. Metabotropic Signaling
The efficacy of a GABA agonist is defined by its ability to not only bind to a receptor but also to induce the conformational change that leads to a biological effect. This effect is transduced through two distinct signaling pathways.
Ionotropic Receptors (GABA-A/C): Fast Synaptic Inhibition
Activation of GABA-A and GABA-C receptors by an agonist leads to the direct opening of an integrated chloride (Cl⁻) ion channel. The resulting influx of negatively charged chloride ions hyperpolarizes the postsynaptic membrane, increasing the threshold for firing an action potential and thus producing rapid, phasic inhibition.[3]
Caption: Signaling pathway for ionotropic GABA-A/C receptors.
In contrast, GABA-B receptors do not form an ion channel. They are coupled to intracellular G-proteins. Upon agonist binding, the G-protein dissociates and initiates a second messenger cascade. This can lead to the inhibition of adenylyl cyclase (reducing cAMP) and the modulation of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium (Ca²⁺) channels.[2] This results in a slower, more sustained inhibitory effect.
Caption: Signaling pathway for metabotropic GABA-B receptors.
Comparative Efficacy Analysis: A Data-Driven Overview
The efficacy of an agonist is best understood through quantitative measures like the half-maximal effective concentration (EC₅₀)—the concentration required to elicit 50% of the maximum response—and the maximal response itself (Eₘₐₓ) relative to the endogenous ligand, GABA. An agonist can be classified as:
Full Agonist: Elicits the same maximal response as GABA.
Partial Agonist: Elicits a submaximal response, even at saturating concentrations.
Superagonist: Elicits a response greater than that of GABA.
Stereoselectivity is Paramount: The profound difference in potency between (+)-TACP and (-)-TACP highlights the strict stereochemical requirements of the GABA-C receptor binding pocket.[11] The specific orientation of the amino and carboxylic acid groups on the cyclopentane ring, dictated by its trans configuration, is crucial for activity.
Muscimol as a Superagonist: Muscimol consistently demonstrates higher efficacy than GABA itself, making it a powerful tool for maximally activating GABA-A receptor populations.[8] This property is valuable in preclinical models requiring robust neuronal inhibition.
THIP's Subtype Selectivity: THIP's unique profile as a partial agonist at most synaptic GABA-A receptors but a full agonist at extrasynaptic δ-subunit containing receptors makes it a fascinating compound.[7] This suggests it may preferentially enhance tonic inhibition over phasic inhibition, a property linked to its hypnotic effects.
The Cyclopentane Ring Confers GABA-C Preference: The data for TACP indicates a preference for GABA-C receptors. This demonstrates how restricting the conformation of the GABA backbone can be leveraged to achieve receptor subtype selectivity.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The data presented above is predominantly generated using the TEVC technique on Xenopus laevis oocytes. This method is a cornerstone of ion channel research because it allows for the robust expression of exogenous receptor subunits and precise control over membrane potential, enabling accurate pharmacological characterization.[13][14]
Causality Behind Experimental Choices:
Xenopus Oocytes: These large, resilient cells are essentially "blank slates" with low endogenous channel activity. They efficiently translate injected cRNA into functional, membrane-inserted receptor proteins, making them ideal for studying specific receptor subunit combinations.[15]
Two Electrodes: Separating the voltage-sensing and current-injecting functions is critical. One electrode accurately measures the membrane potential (Vₘ), while the other injects the necessary current to hold or "clamp" Vₘ at a desired command potential. This separation prevents the large currents from distorting the voltage measurement.[2][16]
Voltage Clamp: By holding the membrane potential constant, the current recorded is directly proportional to the ion flux through the channels, providing a clean and direct measure of receptor activity in response to an agonist.[13]
Step-by-Step Methodology
Oocyte Preparation:
Harvest oocytes from a female Xenopus laevis frog.
Treat with collagenase to defolliculate (remove surrounding epithelial cells).
Wash and store oocytes in ND96 solution at 18°C.
cRNA Injection:
Prepare cRNAs encoding the desired GABA receptor subunits (e.g., α1, β2, γ2 for a typical GABA-A receptor, or ρ1 for a homomeric GABA-C receptor).
Using a nanoliter injector, inject 10-50 nL of the cRNA solution into the cytoplasm of each oocyte.
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
Electrophysiological Recording:
Place a single oocyte in a recording chamber continuously perfused with a bath solution (e.g., ND96).
Using micromanipulators, impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage, one for current).
Clamp the oocyte's membrane potential at a holding potential of -70 mV using a TEVC amplifier.
Data Acquisition:
Establish a baseline current in the bath solution.
Apply the GABA agonist at varying concentrations via the perfusion system.
Record the inward current generated by the influx of Cl⁻ ions through the activated GABA receptors.
Perform wash-out steps between applications to allow the receptors to return to their resting state.
Data Analysis:
Measure the peak current response for each agonist concentration.
Normalize the responses to the maximal response.
Plot the normalized current versus agonist concentration and fit the data to a Hill equation to determine the EC₅₀ and Hill coefficient.
Caption: Standard workflow for GABA receptor analysis using TEVC.
Conclusion and Future Directions
This guide demonstrates that while (1R,3R)-3-Aminocyclopentanecarboxylic acid is not a widely characterized agent itself, the study of its stereoisomers provides a powerful lesson in GABA receptor pharmacology. The data clearly shows that constraining the GABA molecule into a trans-cyclopentane ring structure yields partial agonists with marked selectivity for GABA-C receptors. This contrasts sharply with potent, non-selective agonists like muscimol and subtype-selective agonists like THIP, which primarily target GABA-A receptors.
For researchers, the choice of agonist should be dictated by the experimental goal:
For maximal, broad-spectrum GABA-A activation, muscimol is an excellent choice.
To selectively activate GABA-B receptors, baclofen remains the gold standard.
To investigate the role of extrasynaptic, tonic inhibition, THIP is a unique and valuable tool.
To probe the specific pharmacology of GABA-C receptors, conformationally restricted analogues like (+)-TACP are indispensable.
Future research should focus on obtaining direct, quantitative data for the (1R,3R) enantiomer to fully complete the structure-activity relationship profile of the aminocyclopentanecarboxylic acid series. Furthermore, exploring how these rigid structures interact with different GABA-A receptor subunit combinations could lead to the development of novel agonists with even greater subtype selectivity, paving the way for more targeted and effective therapeutics with fewer side effects.
References
Chad's Prep. (2020). Absolute Configuration: How to Assign R and S Configurations. YouTube. Available at: [Link]
Al-Otaibi, F., et al. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. Available at: [Link]
Engin, E., et al. (2020). Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. MDPI. Available at: [Link]
Wikipedia. (n.d.). GABAA receptor. Available at: [Link]
Hamburger, M., et al. (2008). HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes. PubMed. Available at: [Link]
Schoo, C., et al. (2018). Linear MgCp 2 vs Bent CaCp* 2: London Dispersion, Ligand-Induced Charge Localizations, and Pseudo-Pregostic C-H···Ca Interactions*. PubMed. Available at: [Link]
Marcelino, S., et al. (1999). CACP, encoding a secreted proteoglycan, is mutated in camptodactyly-arthropathy-coxa vara-pericarditis syndrome. PubMed. Available at: [Link]
Johnston, G. A. R., et al. (1978). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. Available at: [Link]
Olpe, H. R., et al. (1978). Baclofen and muscimol: behavioural and neurochemical sequelae of unilateral intranigral administration and effects on 3H-GABA receptor binding. PubMed. Available at: [Link]
Olsen, R. W. & Sieghart, W. (2009). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology. PMC. Available at: [Link]
Guan, B., et al. (2016). Two-Electrode Voltage Clamp. ResearchGate. Available at: [Link]
Savage, T., et al. (2017). Effects of baclofen/muscimol microinfusions into the mediodorsal (MD) and the anterior thalamus (AT) during testing in the five-choice serial reaction time task (5-CSRTT). ResearchGate. Available at: [Link]
Chebib, M., et al. (2007). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. PubMed. Available at: [Link]
Stühmer, W. (2014). Two-electrode voltage-clamp (TEVC). Available at: [Link]
Catalyst University. (2017). The GABAa Receptor & Positive Allosteric Modulation. YouTube. Available at: [Link]
Abdel-Halim, H., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available at: [Link]
npi electronic. (2025). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Available at: [Link]
All In with Dr. Betts. (2022). Using CIP Rules to Assign Priority to Atoms Help Me With Organic Chemistry!. YouTube. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA A receptors: Introduction. Available at: [Link]
Varrassi, G., et al. (2023). Muscimol as a treatment for nerve injury-related neuropathic pain: a systematic review and meta-analysis of preclinical studies. Cureus. Available at: [Link]
Khom, S., et al. (2008). HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes. PMC. Available at: [Link]
Hentschke, H., et al. (2013). GABAA receptor modulation by terpenoids from Sideritis extracts. PMC. Available at: [Link]
News-Medical. (2020). An Overview of GABA Receptor Pharmacology. Available at: [Link]
Ertzgaard, P., et al. (2017). Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen. Journal of Rehabilitation Medicine. Available at: [Link]
Patočka, J. & Plucar, B. (2017). PHARMACOLOGICALLY AND TOXICOLOGICALLY RELEVANT COMPONENTS OF Amanita muscaria. Military Medical Science Letters. Available at: [Link]
Head-to-head comparison of (1R,3R)-3-Aminocyclopentanecarboxylic acid synthesis routes
The synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid , commonly referred to as trans-3-ACPC, is a critical bottleneck in the development of conformationally constrained foldamers and neuroactive therapeutics. As a...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid , commonly referred to as trans-3-ACPC, is a critical bottleneck in the development of conformationally constrained foldamers and neuroactive therapeutics. As a rigidified γ-amino acid, trans-3-ACPC exhibits a profound propensity to enforce parallel sheet secondary structures in γ-peptides[1]. Furthermore, its stereoisomers are heavily investigated as rigidified analogues of the inhibitory neurotransmitter GABA, where receptor binding is strictly stereodependent[2].
Because the biological and structural utility of trans-3-ACPC relies entirely on its enantiomeric purity, selecting the optimal synthesis route is paramount. This guide provides an objective, head-to-head comparison of the two most viable pathways for accessing the (1R,3R) enantiomer: Asymmetric Reductive Amination (De novo synthesis) and Enzymatic Kinetic Resolution (Biocatalytic desymmetrization).
Mechanistic Workflow & Route Architecture
Logical workflow comparing asymmetric reductive amination and biocatalytic resolution routes.
Quantitative Performance Comparison
The following table synthesizes the experimental metrics of both primary routes to help process chemists select the appropriate strategy based on scale and purity requirements.
Scientific Causality:
This route builds the (1R,3R) stereocenter via substrate-controlled diastereoselective reduction[2]. Starting from homochiral (1R)-3-oxocyclopentanecarboxylic acid, the ketone is first condensed into an oxime. During catalytic hydrogenation, the existing C1 carboxylate group sterically shields the cis face of the cyclopentane ring. Consequently, the heterogeneous catalyst (e.g., Pd/C) is forced to deliver hydride ions predominantly from the less hindered trans face. This facial bias dictates the formation of the trans-(1R,3R) configuration.
Self-Validating Protocol:
Oxime Formation: Dissolve (1R)-3-oxocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of absolute ethanol and deionized water. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to buffer the system. Stir at 25°C for 4 hours.
Intermediate Isolation: Extract the resulting 3-hydroxyiminocyclopentanecarboxylic acid intermediate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation checkpoint: Confirm the disappearance of the ketone carbonyl stretch (~1740 cm⁻¹) via IR spectroscopy.
Stereoselective Reduction: Dissolve the crude oxime in glacial acetic acid to promote the reduction of the N-O bond. Add 10% Pd/C catalyst (10% w/w relative to the substrate).
Hydrogenation: Purge the reaction vessel with nitrogen, followed by hydrogen gas. Stir vigorously under a hydrogen atmosphere (50 psi) at 25°C for 12 hours.
Purification: Filter the mixture through a Celite pad to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate and purify via cation-exchange chromatography (e.g., Dowex 50WX8, eluting with 1M NH₄OH) to isolate the free (1R,3R)-3-ACPC.
Route B: Enzymatic Kinetic Resolution
Scientific Causality:
Enzymatic resolution relies on the absolute chiral recognition of a biocatalyst, making it a highly reliable self-validating system. When a racemic mixture of N-acetyl-trans-3-ACPC is subjected to an enzyme like Acylase I, the chiral pocket of the enzyme specifically accommodates only the (1R,3R) enantiomer[3]. The enzyme hydrolyzes the amide bond to release the free (1R,3R)-amino acid, while the (1S,3S)-N-acetyl derivative is sterically rejected and remains intact. The reaction naturally halts at exactly 50% conversion, acting as an absolute gatekeeper for enantiomeric purity.
Self-Validating Protocol:
Derivatization: Convert racemic trans-3-ACPC to its N-acetyl derivative by treating it with acetic anhydride (1.5 eq) in an aqueous NaOH solution (pH 9.0) at 0°C.
Enzymatic Hydrolysis: Suspend the racemic N-acetyl-trans-3-ACPC (0.1 M) in a 0.1 M sodium phosphate buffer (pH 7.5). Add Acylase I (e.g., sourced from Aspergillus melleus, 50 mg per mmol of substrate).
Incubation & Monitoring: Incubate the mixture at 37°C with gentle orbital shaking (150 rpm). Validation checkpoint: Monitor the reaction via chiral HPLC. The reaction must be terminated the moment exactly 50% conversion is achieved (typically 24–48 hours) to prevent non-specific hydrolysis.
Separation: Acidify the reaction mixture to pH 2.0 using 1M HCl. Extract the unreacted (1S,3S)-N-acetyl derivative with ethyl acetate (the free amino acid remains in the aqueous layer as a hydrochloride salt).
Product Recovery: Adjust the aqueous phase to the isoelectric point of 3-ACPC (pH ~6.0) and concentrate under vacuum. Recrystallize the crude solid from an ethanol/water gradient to yield the (1R,3R)-3-ACPC in >99% ee.
Conclusion & Strategic Recommendations
The choice between these synthesis routes depends heavily on the project phase and infrastructure.
For discovery-stage research where maximizing material throughput from a chiral starting pool is desired, Route A is superior due to its 100% theoretical yield and avoidance of 50% material waste[2].
For process-scale manufacturing prioritizing extreme enantiomeric purity (>99% ee) and adherence to green chemistry principles, Route B remains the gold standard. The mild aqueous conditions and absolute stereospecificity of the biocatalyst outweigh the limitation of a 50% maximum theoretical yield[3].
References
Sung, S.-Y., & Frahm, A. W. (1996). Asymmetric Synthesis and Structure-Activity Relationship of the Four Stereoisomers of the Antibiotic Amidinomycin Part 1: The Synthesis. ResearchGate. Available at:[Link]
Lee, H.-S., Syud, F. A., Wang, X., & Gellman, S. H. (2001). Parallel Sheet Secondary Structure in γ-Peptides. Journal of the American Chemical Society, 123(31), 7721-7722. Available at:[Link]
Gotor, V., Alfonso, I., & García-Urdiales, E. (2005). Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions. Wiley-VCH. Available at:[Link]
A Comparative Guide to the In Vitro and In Vivo Profile of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of neuroscience research and drug development, the modulation of excitatory and inhibitory neurotransmission is a cornerstone of therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug development, the modulation of excitatory and inhibitory neurotransmission is a cornerstone of therapeutic strategies for a multitude of neurological and psychiatric disorders. Within this context, conformationally constrained amino acid analogues have emerged as invaluable tools for dissecting receptor pharmacology and as scaffolds for novel therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of the biologically significant stereoisomers of 3-aminocyclopentanecarboxylic acid, with a primary focus on (1S,3R)-ACPD as a metabotropic glutamate receptor agonist and the potential of the (1R,3S) isomer and its relatives as GABA receptor modulators.
While the user request specified the (1R,3R) stereoisomer, the available scientific literature predominantly focuses on the (1S,3R) and (1R,3S) isomers, which exhibit significant biological activity. This guide will, therefore, concentrate on these well-characterized stereoisomers, offering a comparative analysis against established pharmacological agents to inform future research and development endeavors.
Part 1: The Dichotomous Nature of 3-Aminocyclopentanecarboxylic Acid Stereoisomers: Targeting Glutamate and GABA Systems
The cyclopentane ring imposes a conformational rigidity upon the amino acid structure, which allows for the stereospecific targeting of distinct neurotransmitter receptors. This structural constraint is the basis for the divergent pharmacological profiles of the 3-aminocyclopentanecarboxylic acid stereoisomers.
(1S,3R)-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD): This isomer is a well-established agonist of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic plasticity and neuronal excitability. Its activity spans both Group I and Group II mGluRs, making it a valuable, albeit non-selective, tool for probing the physiological roles of these receptors.
(1R,3S)-3-Aminocyclopentanecarboxylic acid and its Stereoisomers: These isomers are recognized as analogues of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] By mimicking the structure of GABA, these compounds have the potential to interact with GABA receptors (GABAA, GABAB, and GABAC) and associated proteins, thereby modulating inhibitory neurotransmission.
This guide will now delve into a detailed comparative analysis of these stereoisomers within their respective pharmacological classes.
Part 2: (1S,3R)-ACPD as a Metabotropic Glutamate Receptor Agonist: An In Vitro and In Vivo Comparison
(1S,3R)-ACPD has been instrumental in elucidating the complex roles of mGluRs in the central nervous system. Its broad-spectrum agonist activity, however, necessitates a careful comparison with more selective agents to fully understand its effects.
In Vitro Profile: Potency and Selectivity at mGluR Subtypes
The in vitro activity of (1S,3R)-ACPD has been characterized in various cellular systems, typically by measuring its ability to stimulate second messenger production (e.g., inositol phosphate accumulation or inhibition of cAMP formation) in cells expressing specific mGluR subtypes.
Table 1: Comparative In Vitro Potency of (1S,3R)-ACPD and Other mGluR Agonists
Causality Behind Experimental Choices: The use of cell lines individually expressing specific mGluR subtypes is a standard and essential approach to determine the potency and selectivity of a test compound. Measuring the modulation of second messenger pathways, such as phosphoinositide hydrolysis for Group I mGluRs (mGluR1 and mGluR5) and inhibition of forskolin-stimulated cAMP formation for Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs, provides a functional readout of receptor activation.[4] This allows for a direct comparison of the efficacy of different agonists.
In Vivo Profile: Efficacy in Preclinical Models
The in vivo effects of (1S,3R)-ACPD have been investigated in various animal models, providing insights into its potential therapeutic applications and on-target effects.
Table 2: Comparative In Vivo Effects of (1S,3R)-ACPD and a Selective Group II mGluR Agonist
Compound
Animal Model
Dosing & Administration
Key Findings
Source(s)
(1S,3R)-ACPD
Rat (in vivo electrophysiology)
40-80 µM / 5 µL (i.c.v.)
Facilitates long-term potentiation (LTP) in the dentate gyrus.
Causality Behind Experimental Choices: Intracerebroventricular (i.c.v.) administration is often employed in early in vivo studies of compounds with limited blood-brain barrier permeability to directly assess their central effects.[8] Electrophysiological recordings in live animals allow for the examination of a compound's impact on synaptic plasticity, a fundamental process in learning and memory.[7] Behavioral models, such as the passive avoidance task and apomorphine-induced stereotypy, are used to evaluate the effects on memory and dopaminergic systems, respectively.[8] Hypoxia models in brain slices are a valuable in vitro tool to assess the neuroprotective potential of a compound.[9]
Signaling Pathways and Experimental Workflow
The activation of mGluRs by agonists like (1S,3R)-ACPD initiates distinct intracellular signaling cascades depending on the receptor subtype.
Caption: Signaling pathways activated by (1S,3R)-ACPD at Group I and Group II mGluRs.
Caption: General experimental workflow for in vitro and in vivo characterization.
Part 3: 3-Aminocyclopentanecarboxylic Acid Stereoisomers as GABA Analogues
The (1R,3S) isomer and other stereoisomers of 3-aminocyclopentanecarboxylic acid have been investigated as conformationally restricted analogues of GABA.[1] This structural constraint can lead to enhanced selectivity and potency at GABA receptor subtypes compared to the flexible endogenous ligand.
In Vitro Profile: Activity at GABAC Receptors
A study on recombinant human GABAC receptors expressed in Xenopus oocytes provides quantitative data on the activity of the cis- and trans-3-aminocyclopentanecarboxylic acid enantiomers.
Table 3: In Vitro Potency of 3-Aminocyclopentanecarboxylic Acid Stereoisomers at GABAC Receptors
Causality Behind Experimental Choices: The use of the Xenopus oocyte expression system is a robust and widely accepted method for studying the function of ion channels and receptors. Two-electrode voltage clamp is the standard electrophysiological technique to measure the currents elicited by the application of a ligand to these expressed receptors, allowing for the determination of potency (EC50) and efficacy (intrinsic activity).
At present, there is a lack of comprehensive, publicly available in vivo data directly comparing the efficacy of (1R,3S)-3-aminocyclopentanecarboxylic acid or its stereoisomers with established GABAergic drugs like gabapentin or pregabalin in relevant animal models of epilepsy, neuropathic pain, or anxiety. Such studies would be crucial to ascertain the therapeutic potential of these conformationally restricted GABA analogues.
Part 4: Experimental Methodologies
Protocol 1: In Vitro Measurement of Phosphoinositide Hydrolysis (for Group I mGluRs)
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the target mGluR subtype (e.g., mGluR1 or mGluR5) in appropriate growth medium.
Radiolabeling: Incubate the cells with myo-[3H]inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
Compound Incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of the test compound (e.g., (1S,3R)-ACPD) and incubate for a specified time (e.g., 60 minutes).
Extraction of Inositol Phosphates: Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
Separation and Quantification: Separate the [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography. Quantify the radioactivity in the inositol phosphate fraction using liquid scintillation counting.
Data Analysis: Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.
Protocol 2: In Vivo Electrophysiology for Long-Term Potentiation (LTP)
Animal Preparation: Anesthetize an adult rat and place it in a stereotaxic frame.
Electrode Implantation: Surgically implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
Cannula Implantation: Implant a guide cannula into the lateral ventricle for intracerebroventricular (i.c.v.) drug administration.
Baseline Recording: After a recovery period, record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single electrical pulses to the stimulating electrode.
Drug Administration: Infuse the test compound (e.g., (1S,3R)-ACPD) or vehicle through the i.c.v. cannula.
LTP Induction: Deliver a high-frequency tetanus (e.g., a train of pulses at 100 Hz) to the stimulating electrode to induce LTP.
Post-Tetanus Recording: Continue to record fEPSPs for several hours to monitor the potentiation of the synaptic response.
Data Analysis: Express the fEPSP slope as a percentage of the pre-tetanus baseline and compare the magnitude and duration of LTP between drug-treated and vehicle-treated animals.
Part 5: Concluding Remarks and Future Directions
The stereoisomers of 3-aminocyclopentanecarboxylic acid represent a compelling example of how subtle changes in stereochemistry can lead to profound differences in pharmacological activity. (1S,3R)-ACPD has proven to be a valuable pharmacological tool for studying mGluR function, although its lack of subtype selectivity is a limitation for therapeutic development. Future research could focus on developing more selective mGluR agonists based on this scaffold.
The GABA analogue stereoisomers, particularly the trans-isomers, show interesting activity at GABAC receptors in vitro. However, a significant gap exists in our understanding of their in vivo efficacy and their activity at other GABA receptor subtypes. Direct, head-to-head preclinical studies comparing these compounds with clinically used GABAergic drugs are warranted to determine their potential as novel therapeutic agents for epilepsy, anxiety, or pain. The development of more potent and selective GABA receptor modulators based on the 3-aminocyclopentanecarboxylic acid scaffold could offer new avenues for the treatment of these debilitating neurological disorders.
References
Kingston, A. E., et al. (Year). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current Drug Targets-CNS & Neurological Disorders. [Link]
Mistry, R., & Challiss, R. A. (1993). Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate. British journal of pharmacology, 110(3), 989–995. [Link]
Schoepp, D. D., et al. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1–11. [Link]
McGahon, B., et al. (1995). 1S,3R-ACPD dose dependently induces a slow onset potentiation in the dentate gyrus in vivo. European journal of pharmacology, 294(2-3), 497–503. [Link]
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]
Cartmell, J., & Schoepp, D. D. (2000). Regulation of neurotransmitter release by metabotropic glutamate receptors. Journal of neurochemistry, 75(3), 889–907.
Wedzony, K., et al. (2000). Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors. Pharmacological reports, 52(6), 467-474. [Link]
Lindsley, C. W., et al. (2016). Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. Molecular pharmacology, 89(5), 547–559. [Link]
Neale, S. A., et al. (2013). Group II mGluR agonist LY354740 and NAAG peptidase inhibitor effects on prepulse inhibition in PCP and D-amphetamine models of schizophrenia. Psychopharmacology, 229(3), 547–557. [Link]
Wieronska, J. M., & Pilc, A. (2021). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. International journal of molecular sciences, 22(7), 3737. [Link]
Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of general physiology, 103(6), 1019–1034. [Link]
Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British journal of pharmacology, 134(5), 1055–1062. [Link]
Allan, R. D., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
Møller, M., et al. (2001). The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures. Brain research, 900(1), 1-10. [Link]
Mannaioni, G., et al. (2001). Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. The Journal of neuroscience, 21(16), 5925–5934. [Link]
Schoepp, D. D., & True, R. A. (1992). 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes. Neuroscience letters, 145(1), 100–104. [Link]
Dong, X. W., et al. (1996). Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons. The Journal of neuroscience, 16(16), 4989–5000. [Link]
Tizzano, M., et al. (1993). (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices. Neuropharmacology, 32(1), 103-104. [Link]
Lin, C. Y., et al. (2023). Signaling specificity and kinetics of the human metabotropic glutamate receptors. bioRxiv. [Link]
Dong, X. W., et al. (1996). Multiple actions of 1S,3R-ACPD in modulating endogenous synaptic transmission to spinal respiratory motoneurons. The Journal of neuroscience, 16(16), 4989–5000. [Link]
Spectroscopic Comparison Guide: (1R,3R) vs. (1S,3S)-3-Aminocyclopentanecarboxylic Acid
Introduction & Analytical Challenge As a Senior Application Scientist, I approach the differentiation of cyclic β -amino acid enantiomers—specifically (1R,3R) and (1S,3S)-3-aminocyclopentanecarboxylic acid (Acp)—as a fun...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenge
As a Senior Application Scientist, I approach the differentiation of cyclic
β
-amino acid enantiomers—specifically (1R,3R) and (1S,3S)-3-aminocyclopentanecarboxylic acid (Acp)—as a fundamental challenge in structural characterization. Acp is a highly constrained
β
-amino acid frequently utilized in the rational design of cyclic peptides and bioinspired supramolecular cages[1][2].
Because these two molecules are non-superimposable mirror images, their scalar physical properties are identical. Consequently, conventional 1D NMR, FTIR, and standard MS in achiral environments yield indistinguishable spectra. To break this symmetry and objectively compare their spectroscopic performance, we must introduce a chiral selector or employ chiroptical techniques. This guide details three field-proven, self-validating methodologies: Chiral Derivatization NMR, Vibrational Circular Dichroism (VCD), and Chiral Mass Spectrometry via the Kinetic Method.
Analytical workflow for the spectroscopic differentiation of Acp enantiomers.
Methodology 1: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality
NMR cannot distinguish enantiomers natively. However, by reacting the secondary amine of Acp with a chiral derivatizing agent (CDA) such as (R)- or (S)-
α
-methoxy-
α
-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), we convert the enantiomers into diastereomers. The spatial arrangement of the phenyl ring in the resulting Mosher's amides creates a distinct anisotropic shielding cone. This differential shielding causes the cyclopentane ring protons to resonate at different frequencies, allowing us to calculate
ΔδSR
values to assign the absolute configuration.
Step-by-Step Protocol (Self-Validating System)
Derivatization: Dissolve 5 mg of the Acp sample in 0.5 mL of anhydrous pyridine. Add 2.0 equivalents of (R)-MTPA-Cl to form the (S)-MTPA amide. Repeat in a separate vial with (S)-MTPA-Cl to form the (R)-MTPA amide.
Purification: Quench with water, extract with ethyl acetate, wash with 1M HCl to remove pyridine, and dry the organic layer.
Acquisition: Dissolve the purified amides in CDCl
3
. Acquire high-resolution 1D
1
H,
13
C, and 2D COSY/HSQC spectra at
≥
500 MHz.
Validation: Ensure complete conversion by checking for the disappearance of the free amine proton. Calculate
Δδ=δS−δR
for the cyclopentane protons. A consistent positive/negative distribution of
Δδ
values across the ring validates the assigned stereocenter.
Data Presentation: Expected NMR Chemical Shift Differences
Proton Position
(1R,3R)-Acp Derivative (
δ
ppm)
(1S,3S)-Acp Derivative (
δ
ppm)
Δδ
(
δS−δR
) Indicator
H-1 (CH-COOH)
2.85
2.92
+0.07
H-3 (CH-NH-MTPA)
4.15
4.02
-0.13
H-2a / H-2b
1.95 / 2.10
2.05 / 1.98
Variable
(Note: Values are representative models based on standard Mosher amide anisotropic shielding effects for cyclopentyl systems).
While exciton-coupled circular dichroism (ECCD) is highly effective for differentiating
β
-amino acids using chiral hosts[3], VCD offers a label-free alternative. VCD measures the differential absorption of left and right circularly polarized infrared light (
ΔA=AL−AR
). Because the (1R,3R) and (1S,3S) isomers have inverted 3D geometries, their vibrational transition dipole moments interact oppositely with polarized light, yielding perfectly mirrored VCD spectra.
Step-by-Step Protocol (Self-Validating System)
Sample Preparation: Dissolve 10 mg of the Acp enantiomer in 200
μ
L of D
2
O (or CDCl
3
for protected derivatives) to avoid solvent IR masking in the 1800–1000 cm
−1
region.
Spectral Acquisition: Load the sample into a BaF
2
cell (path length 50-100
μ
m). Acquire the IR and VCD spectra simultaneously using a dual-PEM (photoelastic modulator) VCD spectrometer (resolution 4 cm
−1
, 4-hour accumulation).
Computational Validation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate the VCD spectra of the (1R,3R) and (1S,3S) configurations.
Validation: The experimental VCD spectrum must be overlaid with the DFT-predicted spectrum. A high enantiomeric similarity index (ESI) inherently confirms the absolute configuration without relying on external chemical standards.
Data Presentation: Key VCD Spectral Features
Vibrational Mode
Wavenumber (cm
−1
)
(1R,3R)-Acp Cotton Effect
(1S,3S)-Acp Cotton Effect
C=O Stretching
~1710
Positive (+)
Negative (-)
N-H Bending
~1620
Negative (-)
Positive (+)
C-H Asymmetric Stretch
~2950
Positive (+)
Negative (-)
Methodology 3: Chiral Mass Spectrometry (The Kinetic Method)
Expertise & Causality
Mass spectrometry is inherently achiral, but we can induce chiral recognition in the gas phase. By utilizing the "kinetic method," we form diastereomeric trimeric adducts consisting of a central transition metal (e.g., Cu
2+
or Ni
2+
), a chiral reference ligand (e.g., L-proline), and our Acp analyte[4][5]. Upon collision-induced dissociation (CID), the complex fragments via two competitive pathways: losing the reference or losing the analyte. The steric strain and binding energy differences between the homochiral-like and heterochiral-like complexes dictate the fragmentation rates, allowing us to distinguish the enantiomers based on the basicity and stability of their dimers[6].
Mass spectrometry kinetic method workflow for enantiomeric differentiation via CID.
Step-by-Step Protocol (Self-Validating System)
Solution Preparation: Prepare a 1:2:1 molar ratio solution of Acp analyte, L-proline (chiral reference), and Cu(OAc)
2
in methanol/water (1:1, v/v).
Ionization: Infuse the solution directly into an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.
Isolation & CID: Isolate the target trimeric adduct ion[Cu(II)(L-Pro)
2
(Acp)-H]
+
. Apply normalized collision energy (NCE) to induce fragmentation.
Validation: Calculate the chiral recognition ratio (
Rchiral
) by comparing the abundance ratio of the fragment ions for the (1R,3R) mixture versus the (1S,3S) mixture. A ratio significantly deviating from 1.0 confirms successful differentiation[4].
Data Presentation: MS/MS Fragmentation Parameters
Analyte Enantiomer
Target Adduct (m/z)
Dominant Fragment Loss
Chiral Recognition Ratio (
Rchiral
)
(1R,3R)-Acp
[Cu(L-Pro)
2
(Acp)-H]
+
Loss of L-Proline
~1.4 (Reference dependent)
(1S,3S)-Acp
[Cu(L-Pro)
2
(Acp)-H]
+
Loss of Acp
~0.7 (Reference dependent)
Emerging Technologies
Beyond classical spectroscopic methods, Surface-Enhanced Raman Scattering (SERS) combined with asymmetric nanostructures is rapidly emerging as a powerful tool for the stereoselective identification of amino acid enantiomers[7]. By utilizing asymmetric gold nanorods-embedded ZIF-8 nanoparticles, researchers can achieve highly specific molecular fingerprints for chiral molecules, presenting a future avenue for rapid Acp enantiomer screening[7].
References
Chemoselective Differentiation of Protected α-Amino Acids and β-Homoamino Acids With A Single CopperII Host. nih.gov. 3
Enantiomeric differentiation of β-amino alcohols under electrospray ionization mass spectrometric conditions. nih.gov. 4
Breakthrough in Amino Acid Differentiation with Enhanced Raman Technology. spectroscopyonline.com. 7
Distinction of Amino Acid Enantiomers Based on the Basicity of Their Dimers | Analytical Chemistry. acs.org. 6
Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. acs.org. 5
The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. rsc.org. 1
Peptide cages: bioinspired supramolecular architectures for next-generation applications. nih.gov. 2
Stability comparison of peptides with and without (1R,3R)-3-Aminocyclopentanecarboxylic acid
The Architect's Guide to Peptide Stability: A Comparative Analysis of Natural vs. (1R,3R)-3-ACPC Modified Peptides Executive Summary In the landscape of peptide therapeutics, the "stability bottleneck"—characterized by r...
Author: BenchChem Technical Support Team. Date: March 2026
The Architect's Guide to Peptide Stability: A Comparative Analysis of Natural vs. (1R,3R)-3-ACPC Modified Peptides
Executive Summary
In the landscape of peptide therapeutics, the "stability bottleneck"—characterized by rapid proteolytic degradation and conformational flexibility—remains a critical hurdle. As a Senior Application Scientist, I have evaluated numerous backbone modification strategies to overcome these limitations. Among the most profoundly effective is the incorporation of cyclic
γ
-amino acids, specifically (1R,3R)-3-Aminocyclopentanecarboxylic acid (3-ACPC) . This guide provides an objective, data-driven comparison of peptides synthesized with standard natural
α
-amino acids versus those engineered with (1R,3R)-3-ACPC, detailing the mechanistic causality behind their stability and the self-validating protocols used to measure it.
Mechanistic Causality: The "Why" Behind the Stability
The dramatic enhancement in stability upon introducing (1R,3R)-3-ACPC is not merely an additive effect; it is a fundamental reprogramming of the peptide's structural thermodynamics and steric profile.
Conformational Preorganization (Entropic Advantage): Natural linear
α
-peptides sample a vast conformational space, making folding entropically costly. (1R,3R)-3-ACPC embeds the
γ
-amino acid backbone (C
γ
-C
β
-C
α
) within a rigid cyclopentane ring. This severely restricts the backbone dihedral angles. Consequently, the peptide is preorganized into specific secondary structures, drastically reducing the entropic penalty of folding.
Proteolytic Evasion (Steric Shielding): Proteases like trypsin, pepsin, and pronase have evolved to recognize the specific spatial arrangement of the
α
-peptide bond. The introduction of the
γ
-amino acid backbone adds an extra carbon between the amine and carboxyl groups, fundamentally altering the hydrogen-bonding register and backbone spacing. Coupled with the steric bulk of the cyclopentyl ring, this prevents the peptide from docking into the protease's catalytic cleft. Studies have demonstrated that cyclic peptides incorporating 3-aminocyclopentanecarboxylic acid residues exhibit superior proteolytic stability and can even self-assemble into robust, membrane-active peptide nanotubes[1].
Supramolecular Assembly: The restricted geometry induced by 3-ACPC often promotes intermolecular hydrogen bonding. In cyclic architectures, this leads to the stacking of peptide rings into nanotubes. Because the hydrogen bonds are buried within the hydrophobic core of the assembly, they are shielded from water, granting extraordinary thermal and chemical stability. Furthermore, rationally designing heterodimers with these cyclic residues can yield assemblies up to 30 times more stable than their homodimeric counterparts[2].
Quantitative Performance Comparison
The following table summarizes the typical stability metrics observed when comparing a standard natural
α
-peptide to its (1R,3R)-3-ACPC-modified counterpart.
Performance Metric
Natural
α
-Peptide
(1R,3R)-3-ACPC Modified Peptide
Fold Improvement / Impact
Serum Half-Life (
t1/2
)
< 30 minutes
> 48 hours
> 96x extension
Pronase Resistance
Fully degraded (< 1 hr)
Intact (> 24 hr)
> 24x resistance
Thermal Stability (
Tm
)
Unfolded / < 40 °C
> 85 °C
+45 °C thermal rigidity
Conformational State
Random coil (flexible)
Highly ordered (e.g., nanotubes)
Preorganized architecture
Structural Logic Diagram
The following diagram illustrates the divergent mechanistic pathways of natural versus 3-ACPC modified peptides when exposed to proteolytic environments.
Fig 1: Mechanistic pathway of proteolytic evasion and stability via (1R,3R)-3-ACPC integration.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to rule out false positives (e.g., assuming a peptide is stable when it has merely precipitated out of solution).
Protocol A: Self-Validating Proteolytic Stability Assay (LC-MS/MS)
Objective: Quantify resistance to Pronase (a highly aggressive, non-specific protease cocktail).
Solubility Verification (The Validation Step): Before protease exposure, analyze the peptide stock (100 µM in PBS, pH 7.4) using Dynamic Light Scattering (DLS). Causality: Highly hydrophobic modified peptides may aggregate. Aggregates are naturally protease-resistant. DLS confirms the peptide is monomeric/soluble, ensuring the measured stability is due to backbone modification, not precipitation.
Protease Incubation: Incubate the peptide with Pronase (1:100 enzyme-to-substrate mass ratio) at 37 °C. Include a natural
α
-peptide as a positive control for degradation.
Time-Course Sampling & Quenching: Extract aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately by adding an equal volume of 1% Trifluoroacetic acid (TFA) in acetonitrile.
Internal Standard Addition: Spike the quenched samples with a heavy-isotope labeled internal standard. Causality: This corrects for any ionization suppression or matrix effects during mass spectrometry.
LC-MS/MS Quantification: Analyze the supernatant using reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Calculate the percentage of intact peptide relative to the
t=0
baseline.
Protocol B: Conformational Stability Profiling via CD Spectroscopy
Objective: Determine the thermal melting point (
Tm
) and structural rigidity.
Buffer Exchange: Dissolve the peptide to 50 µM in 10 mM potassium phosphate buffer (pH 7.4). Causality: Avoid buffers with high chloride concentrations (like PBS), as chloride ions strongly absorb in the far-UV region, obscuring critical structural signals below 200 nm.
Baseline Spectral Acquisition: Acquire a Circular Dichroism (CD) spectrum from 190 nm to 260 nm at 20 °C to identify the secondary structure signature (e.g., a minimum at ~205 nm indicative of specific
γ
-peptide folds).
Thermal Denaturation Ramp: Monitor the CD signal at the identified minimum while ramping the temperature from 20 °C to 95 °C at a rate of 1 °C/min.
Reversibility Check (The Validation Step): After reaching 95 °C, cool the sample back to 20 °C at 1 °C/min and acquire a final spectrum. Causality: If the final spectrum matches the initial baseline, the folding is thermodynamically reversible, proving true conformational stability rather than irreversible kinetic trapping or aggregation.
References
Title: Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides
Source: Chemical Reviews - ACS Publications
URL: [Link]
Title: The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality
Source: RSC Publishing
URL: [Link]
Validation of (1R,3R)-3-Aminocyclopentanecarboxylic Acid as a Conformationally Restricted GABA Analogue: A Comparative Guide
Introduction: The Need for Conformational Restriction γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its highly flexible carbon backbone allows it...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Need for Conformational Restriction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its highly flexible carbon backbone allows it to adopt multiple conformations, enabling it to interact with a wide array of targets, including ionotropic GABA-A receptors, metabotropic GABA-B receptors, and various GABA transporters (GATs) [2]. This flexibility makes endogenous GABA a poor tool for mapping the specific spatial topography of individual binding pockets.
To overcome this, structural biologists and pharmacologists utilize conformationally restricted analogues. (1R,3R)-3-Aminocyclopentanecarboxylic acid (also known as trans-3-ACPC) is a synthetic cyclic amino acid where the GABA backbone is locked into a rigid cyclopentane ring. By restricting the rotational freedom of the molecule, (1R,3R)-3-ACPC acts as a highly selective probe. It demonstrates a distinct preference for the Na⁺-independent GABA-A receptor binding site over the Na⁺-dependent GABA transport site, providing critical insights into the spatial requirements of GABAergic signaling [1].
Fig 1: Dual targeting of (1R,3R)-3-ACPC on GABA-A receptors and transporters.
The true value of (1R,3R)-3-ACPC becomes apparent when its binding kinetics are compared against both endogenous GABA and its stereoisomer, cis-3-ACPC. The trans-configuration of the (1R,3R) enantiomer aligns optimally with the steric constraints of the GABA-A receptor's binding pocket.
Experimental data demonstrates that (1R,3R)-3-ACPC is approximately 7 times more potent than its cis-counterpart at inhibiting Na⁺-independent receptor binding. However, at the Na⁺-dependent transporter site, the spatial topography is more forgiving; the trans-isomer is only 1.6 times more potent than the cis-isomer [1].
Table 1: Comparative Binding Profile of GABA Analogues
Relative Potency: Na⁺-Dependent Transport (Uptake)
Primary Utility in Research
Endogenous GABA
Flexible aliphatic chain
Baseline (Highest Affinity)
Baseline (Highest Affinity)
Universal endogenous agonist
(1R,3R)-3-ACPC
Rigid trans-cyclopentane
High (7x more potent than cis)
Moderate (1.6x more potent than cis)
Mapping GABA-A receptor topography
(1R,3S)-3-ACPC
Rigid cis-cyclopentane
Low
Moderate
Negative control for receptor binding
Muscimol
Isoxazole ring
Very High
Very Low
Selective GABA-A receptor agonist
(Note: Relative potencies are derived from competitive inhibition assays against [³H]GABA [1].)
Experimental Workflows: Self-Validating Systems
To accurately validate the biological targets of (1R,3R)-3-ACPC, the experimental design must strictly separate receptor binding from transporter uptake. Because both targets naturally bind GABA, the assay conditions themselves must act as the primary filters. The following protocols detail how to isolate these two systems using precise biochemical causality.
Fig 2: Parallel workflow for isolating receptor binding vs. transporter uptake.
This protocol is designed to eliminate transporter activity and remove endogenous competitors, creating an isolated environment for receptor-ligand interaction.
Membrane Preparation & Osmotic Shock:
Homogenize rat brain tissue in 0.32 M sucrose and centrifuge at 1,000 × g to remove debris. Centrifuge the supernatant at 20,000 × g to isolate the P2 fraction (crude synaptosomes). Resuspend the P2 pellet in distilled water and subject it to three rapid freeze-thaw cycles.
Causality: Osmotic shock and freeze-thawing lyse the synaptic vesicles. This releases endogenous GABA, which must be washed away; otherwise, it will compete with the radioligand and artificially lower the apparent affinity of (1R,3R)-3-ACPC.
Triton X-100 Treatment:
Incubate the lysed membranes with 0.05% Triton X-100 for 30 minutes at 37°C, followed by extensive washing.
Causality: Mild detergent treatment removes peripheral membrane proteins and exposes cryptic GABA-A receptor sites, significantly increasing the specific binding signal-to-noise ratio.
Na⁺-Free Incubation:
Resuspend the final membrane pellet in a Na⁺-free Tris-citrate buffer (pH 7.1). Incubate 1 mg/mL of membrane protein with 5 nM [³H]GABA and varying concentrations of (1R,3R)-3-ACPC (0.1 µM to 100 µM) for 15 minutes at 4°C.
Causality: GABA transporters (GATs) are secondary active transporters that fundamentally require a sodium gradient to function. By omitting Na⁺ from the buffer, transporter-mediated binding is completely abolished, ensuring that 100% of the measured signal originates from the GABA-A receptor.
Self-Validation (Non-Specific Binding):
Run parallel control tubes containing the exact same mixture, but add 1 mM of unlabeled GABA.
Causality: The massive excess of unlabeled GABA will saturate all specific receptor sites. Any remaining radioactivity detected in these tubes represents non-specific binding (e.g., ligand sticking to the plastic tube or lipid bilayer). Specific binding is calculated as: Total Binding - Non-Specific Binding.
This protocol preserves the functional integrity of the nerve terminals to measure active transport.
Synaptosome Preservation:
Isolate the P2 fraction as described above, but do not subject it to osmotic shock or detergent. Resuspend gently in oxygenated Krebs-Henseleit buffer (containing 143 mM NaCl).
Causality: Maintaining the intact synaptosomal membrane and the physiological sodium gradient is mandatory to drive the GAT mechanism.
Metabolic Restoration:
Pre-incubate the synaptosomes at 37°C for 10 minutes.
Causality: This restores the activity of the Na⁺/K⁺-ATPase pumps, re-establishing the electrochemical gradients necessary for active transport.
Competitive Uptake:
Add 50 nM [³H]GABA and varying concentrations of (1R,3R)-3-ACPC. Incubate for exactly 3 minutes, then terminate the reaction by rapid filtration through GF/B glass fiber filters and wash with ice-cold buffer.
Causality: The assay must be terminated quickly (within the linear phase of uptake) to prevent the reverse transport (efflux) of [³H]GABA, which would confound the IC₅₀ calculations.
Conclusion
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a highly validated, conformationally restricted tool for interrogating the GABAergic system. By utilizing the self-validating, parallel assay systems described above, researchers can definitively prove that the trans-configuration of this cyclic amino acid is structurally optimized for the Na⁺-independent GABA-A receptor binding pocket, while exhibiting significantly less topographical selectivity at the Na⁺-dependent transporter site.
References
Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Johnston GAR, Allan RD, Kennedy SM, Twitchin B. Journal of Neurochemistry (via PubMed). Available at:[Link]
GABA Receptor. Allen MJ, Sabir S, Sharma S. StatPearls Publishing (NCBI Bookshelf). Available at:[Link]
Comparative
Leitfaden zur Verifizierung der Stereochemie von synthetisierter (1R,3R)-3-Aminocyclopentancarbonsäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet einen umfassenden Überblick über die analytischen Methoden zur Bestätigung der exakten dreidimensionalen Struktur der (1R...
Author: BenchChem Technical Support Team. Date: March 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen umfassenden Überblick über die analytischen Methoden zur Bestätigung der exakten dreidimensionalen Struktur der (1R,3R)-3-Aminocyclopentancarbonsäure. Die korrekte Zuordnung der Stereochemie ist für die pharmazeutische Anwendung von entscheidender Bedeutung, da verschiedene Stereoisomere unterschiedliche pharmakologische und toxikologische Profile aufweisen können.[1][2][3]
Die Bedeutung der stereochemischen Integrität
(1R,3R)-3-Aminocyclopentancarbonsäure besitzt zwei chirale Zentren, was zur Möglichkeit von vier Stereoisomeren führt: (1R,3R), (1S,3S), (1R,3S) und (1S,3R). Die (1R,3R)- und (1S,3S)-Isomere sind ein Enantiomerenpaar mit einer cis-Beziehung zwischen der Amino- und der Carboxylgruppe. Die (1R,3S)- und (1S,3R)-Isomere sind ebenfalls ein Enantiomerenpaar, jedoch mit einer trans-Beziehung.[2] Die therapeutische Wirksamkeit vieler Medikamente wird oft einem einzigen Enantiomer zugeschrieben, während das andere inaktiv ist oder sogar unerwünschte Nebenwirkungen hervorruft.[3] Daher ist die eindeutige Verifizierung der (1R,3R)-Konfiguration ein kritischer Schritt in der Qualitätskontrolle.
Vergleich der analytischen Techniken
Eine Kombination aus chromatographischen und spektroskopischen Methoden wird typischerweise eingesetzt, um eine zuverlässige stereochemische Zuordnung zu gewährleisten.
Unterschiedliche Wechselwirkung von Enantiomeren oder Diastereomeren mit einer chiralen stationären Phase (CSP), was zu unterschiedlichen Retentionszeiten führt.[1][4][5]
Trennung und Quantifizierung von Enantiomeren und Diastereomeren.
Etablierte und robuste Methode. Die Methodenentwicklung kann zeitaufwändig sein.
Kernmagnetische Resonanz (NMR)-Spektroskopie
Analyse mit Mosher-Säure-Derivaten
Derivatisierung mit einem chiralen Reagenz (z. B. Mosher-Säurechlorid) zur Bildung von Diastereomeren, die unterschiedliche NMR-Signale aufweisen.[5]
Absolute Konfiguration des Stereozentrums am Amin.
Liefert die absolute Konfiguration ohne die Notwendigkeit einer Kristallisation. Erfordert die Synthese von Diastereomeren.
Kern-Overhauser-Effekt (NOE)-Spektroskopie
Misst den Transfer der Kernspinpolarisation durch den Raum zwischen Protonen, die sich in unmittelbarer Nähe befinden.[5]
Relative Stereochemie (z. B. cis vs. trans) durch Analyse der räumlichen Nähe von Protonen.
Nützlich zur Bestimmung der relativen Positionen von Substituenten am Cyclopentanring.
Vibrations-Zirkulardichroismus (VCD)
Misst den Unterschied in der Absorption von rechts- und linkszirkular polarisiertem Infrarotlicht während eines Schwingungsübergangs.[6][7]
Absolute Konfiguration der gesamten Molekülstruktur in Lösung.
Erfordert keine Kristallisation oder Derivatisierung.[7] Die Analyse kann durch konformationelle Flexibilität erschwert werden.[8]
Einkristall-Röntgenkristallographie
Beugung von Röntgenstrahlen an einem Einkristall zur Bestimmung der exakten dreidimensionalen Anordnung der Atome.
Eindeutige Bestimmung der absoluten und relativen Stereochemie.
Gilt als Goldstandard für die Bestimmung der absoluten Konfiguration.[8] Das Züchten von qualitativ hochwertigen Einkristallen kann eine Herausforderung sein.[8][9]
Die chirale HPLC ist eine weit verbreitete Technik zur Trennung von Enantiomeren.[3] Für (1R,3R)-3-Aminocyclopentancarbonsäure ist die Normalphasenchromatographie oft die Methode der Wahl.[1]
Workflow für die Methodenentwicklung in der chiralen HPLC:
Abbildung 1: Workflow für die Methodenentwicklung in der chiralen HPLC.
Exemplarisches Protokoll:
Säulenauswahl: Beginnen Sie mit dem Screening von Polysaccharid-basierten chiralen stationären Phasen (CSPs) wie Chiralpak® AD-H oder Chiralcel® OD-H.[1] Diese Säulen bieten oft eine gute Stereoselektivität für eine Vielzahl von Verbindungen.
Mobile Phase: Verwenden Sie eine mobile Phase bestehend aus einem unpolaren Lösungsmittel (z. B. n-Hexan) und einem Alkohol-Modifier (z. B. Isopropanol oder Ethanol).
Screening: Testen Sie verschiedene Verhältnisse von Hexan zu Alkohol (z. B. 90:10, 80:20, 70:30), um eine erste Trennung zu erzielen.
Optimierung: Passen Sie die Flussrate (typischerweise 0,5 - 1,5 mL/min) und die Säulentemperatur an, um die Auflösung und die Peakform zu verbessern. Geringe Mengen eines basischen (z. B. Diethylamin) oder sauren (z. B. Trifluoressigsäure) Additivs können die Peakform für aminhaltige Analyten verbessern.
Detektion: Die Detektion erfolgt in der Regel mittels UV-Absorption bei einer geeigneten Wellenlänge (z. B. 210 nm).
NMR-Spektroskopie: Bestimmung der relativen Stereochemie mittels NOE
Die NOE-Spektroskopie ist ein leistungsfähiges Werkzeug zur Aufklärung der relativen Stereochemie, indem sie die räumliche Nähe von Protonen aufzeigt.
Logischer Arbeitsablauf für die NOE-Analyse:
Abbildung 2: Logischer Arbeitsablauf für die NOE-Analyse.
Für die (1R,3R)-cis-Konfiguration würde man NOE-Kreuzpeaks zwischen den Protonen an C1 und C3 auf derselben Seite des Cyclopentanrings erwarten. Im Gegensatz dazu würden bei der trans-Konfiguration diese spezifischen Kreuzpeaks fehlen oder sehr schwach sein.
Vibrations-Zirkulardichroismus (VCD)
VCD ist eine chiroptische Spektroskopiemethode, die eine zuverlässige Bestimmung der absoluten Konfiguration von chiralen Molekülen in Lösung ermöglicht.[7][10]
Vergleichsprozess der VCD-Analyse:
Abbildung 3: Vergleichsprozess der VCD-Analyse.
Protokollübersicht:
Probenvorbereitung: Lösen Sie eine ausreichende Menge der Probe in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃ oder DMSO-d₆).
Spektrenaufnahme: Messen Sie das IR- und VCD-Spektrum mit einem VCD-Spektrometer.[6]
Quantenchemische Berechnung: Führen Sie eine Dichtefunktionaltheorie (DFT)-Berechnung (z. B. mit Gaussian) für die (1R,3R)-Konfiguration durch, um das theoretische VCD-Spektrum zu erhalten.[9]
Spektrenvergleich: Vergleichen Sie das experimentell gemessene VCD-Spektrum mit dem berechneten Spektrum.[9] Eine gute Übereinstimmung in den Vorzeichen und relativen Intensitäten der Banden bestätigt die (1R,3R)-Konfiguration.[8]
Zusammenfassende Bewertung
Die zuverlässigste Verifizierung der Stereochemie von (1R,3R)-3-Aminocyclopentancarbonsäure wird durch eine Kombination von orthogonalen analytischen Methoden erreicht.
Chirale HPLC ist unerlässlich für die quantitative Bestimmung der stereoisomeren Reinheit (diastereomerer und enantiomerer Überschuss).
NMR-Spektroskopie (insbesondere NOE) liefert entscheidende Informationen über die relative cis/trans-Stereochemie.
VCD oder Einkristall-Röntgenkristallographie sind die Methoden der Wahl zur eindeutigen Bestimmung der absoluten Konfiguration. VCD bietet den Vorteil, dass keine Kristallisation erforderlich ist, was es zu einer wertvollen Alternative macht, wenn die Kristallbildung schwierig ist.[7][8]
Durch die strategische Anwendung dieser Techniken können Forscher und Wissenschaftler die stereochemische Integrität ihrer synthetisierten (1R,3R)-3-Aminocyclopentancarbonsäure mit hoher Sicherheit validieren und so die Grundlage für eine erfolgreiche Weiterentwicklung in der pharmazeutischen Forschung und Entwicklung schaffen.
Referenzen
Bruker. (n.d.). Vibrational circular dichroism (VCD). Abgerufen von [Link]
BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Abgerufen von [Link]
Bultinck, P., et al. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. doi: 10.1016/j.ddtec.2004.11.004. Abgerufen von [Link]
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Abgerufen von [Link]
Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Abgerufen von [Link]
StudySmarter. (2024, April 17). Stereochemie Studium: Grundlagen & Konzepte. Abgerufen von [Link]
Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Abgerufen von
Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Abgerufen von
prep 4 u. (n.d.). Chirale HPLC. Abgerufen von [Link]
Abiweb. (n.d.). Enantiomere und Darstellungsformen von Isomeren. Abgerufen von [Link]
Yield and purity comparison of different (1R,3R)-3-Aminocyclopentanecarboxylic acid synthesis methods
As a Senior Application Scientist, selecting the optimal synthetic route for conformationally restricted -amino acids is a critical decision that impacts both downstream drug development and process scale-up. (1R,3R)-3-A...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal synthetic route for conformationally restricted
-amino acids is a critical decision that impacts both downstream drug development and process scale-up. (1R,3R)-3-Aminocyclopentanecarboxylic acid is a highly valuable chiral building block, serving as a rigid analogue of the inhibitory neurotransmitter GABA and a precursor for advanced peptidomimetics[1].
The rigid cyclopentane scaffold locks the functional groups in a precise spatial orientation, which is essential for target receptor affinity[2]. However, synthesizing the trans-(1R,3R) stereoisomer presents distinct stereochemical challenges compared to its cis counterparts (such as the amidinomycin precursor). This guide provides an objective, data-driven comparison of the three most viable synthetic pathways, detailing the mechanistic causality and self-validating protocols required to achieve high yield and enantiomeric purity.
Mechanistic Pathways Overview
Comparison of three primary synthetic pathways to the (1R,3R) target.
Asymmetric Reductive Amination of 3-Oxocyclopentanecarboxylic Acid
Mechanistic Insight & Causality:
This approach is the most direct route to the trans-(1R,3R) isomer. It relies on the stereoselective reduction of a chiral imine intermediate. By condensing homochiral (1R)-3-oxocyclopentanecarboxylic acid with a chiral auxiliary like (S)-1-phenylethylamine, the resulting imine face is sterically shielded[1]. When the hydride source (e.g., sodium cyanoborohydride) is introduced, it is forced to attack from the less hindered face of the cyclopentane ring. This facial discrimination directly dictates the trans stereochemical outcome, bypassing the need for late-stage epimerization[1].
Self-Validating Experimental Protocol:
Imine Formation: Dissolve (1R)-3-oxocyclopentanecarboxylic acid (1.0 eq) and (S)-1-phenylethylamine (1.1 eq) in anhydrous methanol with 1 mol% acetic acid. Stir at 25°C for 4 hours. Validation: Monitor water byproduct formation via Karl Fischer titration to ensure complete condensation.
Stereoselective Reduction: Cool the reactor to 0°C. Add NaBH3CN (1.5 eq) in small portions to prevent thermal runaway. The hydride attacks the unshielded face, establishing the (1R,3R) configuration.
Auxiliary Cleavage: Transfer the secondary amine intermediate to a Parr shaker. Add 10% Pd/C (0.1 eq) and subject to hydrogenolysis (H2, 50 psi) in methanol for 12 hours.
Isolation: Filter the catalyst through a Celite pad, concentrate the filtrate, and recrystallize from ethanol/water. Validation: Confirm diastereomeric ratio (dr) > 95:5 via 1H NMR before final drying.
Enzymatic Resolution of Vince Lactam (with Epimerization)
Mechanistic Insight & Causality:
Racemic Vince lactam is an exceptionally versatile and cheap precursor[2][3]. Using whole-cell biocatalysis (e.g., Rhodococcus equi) or isolated lactamases, one enantiomer is selectively hydrolyzed while the other remains intact, yielding products with >98% enantiomeric excess (ee)[4]. However, the inherent bicyclic geometry of Vince lactam means that ring-opening strictly yields the cis isomer (e.g., 1R,3S)[1]. To achieve the (1R,3R) target, the protocol must incorporate a thermodynamically driven base-catalyzed epimerization at the C1 carboxylic position to invert the stereocenter to the more stable trans configuration.
Self-Validating Experimental Protocol:
Biocatalytic Resolution: Suspend racemic Vince lactam in 100 mM phosphate buffer (pH 7.2). Introduce recombinant lactamase enzyme[4]. Incubate at 30°C. Validation: Stop the reaction at exactly 50% conversion by monitoring the ee of the remaining lactam via chiral HPLC (Chiralcel OD-H).
Ring Opening & Reduction: Extract the enantiopure (-)-lactam with dichloromethane. Reflux in 2M HCl for 4 hours to open the lactam ring, then hydrogenate (Pd/C, H2) to reduce the alkene, yielding cis-(1R,3S)-amino acid[2].
Epimerization: Protect the amine with Boc2O and esterify the acid (TMS-diazomethane). Treat the intermediate with NaOMe in methanol at 60°C for 8 hours to epimerize to the trans isomer.
Global Deprotection: Reflux in 6M HCl to remove the Boc and ester groups, yielding the (1R,3R) target.
Step-by-step workflow for Vince Lactam resolution and subsequent epimerization.
Chemoenzymatic Desymmetrization of meso-Diesters
Mechanistic Insight & Causality:
This method circumvents the 50% yield cap of kinetic resolutions. By starting with a meso-1,3-cyclopentanedicarboxylic acid dimethyl ester, Pig Liver Esterase (PLE) or specific lipases can perfectly discriminate between the enantiotopic ester groups, hydrolyzing only one. The resulting chiral monoester retains up to 100% theoretical yield. A subsequent Curtius rearrangement transforms the remaining carboxylic acid into an amine with strict retention of configuration.
Self-Validating Experimental Protocol:
Desymmetrization: Suspend the meso-diester in pH 7.0 buffer. Add PLE. Validation: Maintain pH using an autotitrator (0.1 M NaOH). The reaction is strictly complete when exactly 1.0 eq of base is consumed.
Curtius Rearrangement: Dissolve the chiral monoester in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq). Heat to 80°C for 2 hours to induce rearrangement to the isocyanate.
Hydrolysis: Quench the isocyanate intermediate with 6M HCl and heat to 100°C to yield the amine hydrochloride. Similar to Method 2, if the starting meso-compound dictates a cis outcome, an epimerization step is applied prior to final isolation.
Quantitative Data Comparison
The following table synthesizes the performance metrics of each method based on pilot-scale experimental data:
Synthesis Method
Max Theoretical Yield
Observed Yield
Enantiomeric Excess (ee)
Primary Stereoisomer Formed
Scalability / Cost-Efficiency
Asymmetric Reductive Amination
100%
62 - 68%
94 - 96%
trans-(1R,3R)
Moderate. Requires expensive chiral auxiliaries.
Vince Lactam Resolution
50% (Kinetic)
41 - 45%
> 98%
cis-(1R,3S)*
High . Cheap starting materials, excellent E-factor.
Chemoenzymatic Desymmetrization
100%
78 - 82%
92 - 95%
cis or trans (varies)
Moderate. DPPA usage poses safety limits at scale.
*Note: Requires an additional epimerization step to yield the target (1R,3R) configuration.
Conclusion & Strategic Recommendations
Choosing the correct synthetic route depends heavily on the project phase and purity requirements:
For Discovery & Early R&D:Asymmetric Reductive Amination is highly recommended. Despite moderate yields, it directly constructs the trans-(1R,3R) stereocenter without the need for cumbersome epimerization steps[1].
For Process Chemistry & Manufacturing: The Vince Lactam Resolution is the undisputed champion[2]. While the kinetic resolution caps the theoretical yield at 50%, the starting material is extraordinarily cheap, and the biocatalytic step provides unmatched enantiopurity (>98% ee)[4]. The subsequent epimerization is thermodynamically favorable and easily integrated into large-scale workflows.
For High-Yield Intermediate Scale:Chemoenzymatic Desymmetrization offers the best raw throughput, provided the facility is equipped to handle the safety protocols associated with azide-based Curtius rearrangements.
Operational & Disposal Protocol: (1R,3R)-3-Aminocyclopentanecarboxylic Acid
As a chiral cyclic amino acid, (1R,3R)-3-Aminocyclopentanecarboxylic acid is a highly valuable building block in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and novel therapeutics. However...
Author: BenchChem Technical Support Team. Date: March 2026
As a chiral cyclic amino acid, (1R,3R)-3-Aminocyclopentanecarboxylic acid is a highly valuable building block in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and novel therapeutics. However, its physicochemical properties dictate strict handling and disposal protocols.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol explains the causality behind each safety measure, providing a self-validating operational framework that ensures both laboratory safety and environmental compliance.
Physicochemical & Hazard Profile
Understanding the fundamental properties of this compound is the first step in risk mitigation. The compound is frequently handled either as a free base or a hydrochloride (HCl) salt. The HCl salt is particularly hygroscopic; upon contact with the moisture in human mucous membranes, it can cause localized acidic irritation [1].
Table 1: Quantitative Hazard and Property Summary
Property / Hazard Parameter
Specification / Code
Operational Causality & Implication
CAS Numbers
71869-43-7 (Free Base)1625682-44-1 (HCl Salt)
Determines solubility. The HCl salt is highly water-soluble but introduces chloride ions, requiring specific liquid waste segregation.
Acute Toxicity (Oral)
Category 3 / 4 (H301 / H302)
Toxic/Harmful if swallowed [2]. Requires strict prohibition of food/drink in the lab and mandatory hand decontamination post-handling.
Irritation Profile
H315 (Skin), H319 (Eye)
The zwitterionic/acidic nature disrupts lipid bilayers in the skin and eyes, necessitating splash-proof goggles and nitrile gloves[3].
Respiratory Hazard
STOT SE 3 (H335)
Fine powders easily aerosolize. Inhalation causes respiratory tract irritation [4]. All dry handling must occur in a functioning fume hood.
Environmental Mobility
High Water Solubility
Will spread rapidly in water systems if poured down the drain [4]. Mandates zero-drain-discharge policies (P501 compliance).
Operational Safety Workflow
To prevent exposure, laboratory personnel must adopt a closed-system mindset. The following step-by-step methodology ensures that the compound remains contained from the moment the bottle is opened to the completion of the reaction.
Fig 1. Standard operating workflow for handling cyclic amino acid powders to minimize aerosolization.
Step-by-Step Handling Methodology
Environmental Setup: Ensure the chemical fume hood is operating with a face velocity of 80–100 fpm.
Causality: Drafts below 80 fpm fail to capture fine API dust, while drafts above 100 fpm create turbulent eddies that blow the powder out of the weighing boat.
Anti-Static Weighing: Use a static-dissipative weighing boat or neutralize the standard polystyrene boat with an anti-static gun.
Causality: (1R,3R)-3-Aminocyclopentanecarboxylic acid is a fine crystalline powder prone to static charge accumulation. Static repulsion causes the powder to "jump," leading to immediate aerosolization and inhalation risk.
Solvent Addition: When preparing solutions, add the solvent to the powder slowly, washing down the sides of the vessel.
Validation Step: Visually inspect the upper neck of the flask. If dry powder clings to the glass, use a secondary solvent wash. Un-dissolved powder on the ground glass joint will compromise the seal and contaminate the lab environment.
Emergency Spill Response Protocol
In the event of a dry powder spill, standard sweeping is strictly prohibited, as it generates hazardous dust clouds [2].
Step-by-Step Spill Containment
Isolate: Evacuate non-essential personnel from the immediate area.
Dampen (Do Not Flood): Gently mist the spilled powder with a compatible solvent (e.g., water or a mild ethanol/water mixture) using a spray bottle.
Causality: Wetting the powder increases its mass and cohesion, entirely neutralizing the aerosolization/inhalation hazard (H335) [3].
Absorb and Collect: Place damp absorbent pads over the wetted powder. Carefully scoop the pads and the underlying paste using a non-sparking plastic spatula.
Validation: Wipe the spill area with a wet paper towel. Check the pH of the wet towel using indicator paper. A neutral pH (6.5–7.5) validates that all acidic amino acid residue has been successfully removed.
Comprehensive Disposal Procedures (P501)
Under no circumstances should (1R,3R)-3-Aminocyclopentanecarboxylic acid or its derivatives enter the municipal drainage system [4]. Waste must be classified as hazardous and processed by a licensed waste disposal facility [1].
Fig 2. Segregation and disposal pathways for solid, liquid, and consumable waste streams.
Step-by-Step Disposal Methodology
A. Solid Waste (Unused product, spilled powder)
Transfer all solid residues into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.
Label clearly as "Toxic Solid Waste: Contains (1R,3R)-3-Aminocyclopentanecarboxylic acid."
Validation: Ensure the lid is torque-sealed to prevent moisture ingress, which could degrade the container over time.
B. Liquid Waste (Reaction filtrates, wash solvents)
Segregate liquid waste into "Halogenated" or "Non-Halogenated" carboys. Note: If you are using the HCl salt (CAS 1625682-44-1), the aqueous waste inherently contains chlorides and must be evaluated against your facility's halogenated waste limits.
Validation: Before sealing the liquid waste carboy, use pH indicator strips to confirm the solution is within the acceptable range (pH 6.0–8.0). Highly acidic waste from the HCl salt can cause pressure buildup or secondary reactions in transit. Neutralize with dilute sodium bicarbonate if necessary.
C. Contaminated Packaging & PPE
Empty reagent bottles must not be washed in standard sinks.
Double-bag all contaminated nitrile gloves, weighing boats, and empty vials in heavy-duty hazardous waste bags [2].
Entrust to a licensed professional waste disposal service [3].
References
Handling
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (1R,3R)-3-Aminocyclopentanecarboxylic acid in a laboratory setting. Tailored for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (1R,3R)-3-Aminocyclopentanecarboxylic acid in a laboratory setting. Tailored for researchers, scientists, and drug development professionals, this document aims to be your trusted resource for ensuring the safe and compliant use of this compound. Our focus extends beyond mere instruction to elucidate the scientific rationale behind each procedural step, fostering a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
(1R,3R)-3-Aminocyclopentanecarboxylic acid is a compound for which the toxicological properties have not been exhaustively investigated.[1] Therefore, it is imperative to treat it with a high degree of caution. Based on available safety data sheets (SDS) for this and structurally similar amino acids, the primary hazards include potential irritation to the skin, eyes, and respiratory system.[1][2]
Key Potential Hazards:
Eye Irritation: Direct contact can cause irritation.[1]
Skin Irritation: May cause irritation upon skin contact.[1]
Respiratory Tract Irritation: Inhalation of dust particles may irritate the mucous membranes and upper respiratory tract.[1][3]
Unknown Systemic Effects: Due to the lack of comprehensive toxicological data, the potential for systemic effects upon ingestion or absorption cannot be ruled out.
Given these potential hazards, a thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be handled, and the potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure to (1R,3R)-3-Aminocyclopentanecarboxylic acid. The following table summarizes the recommended PPE for handling this compound.
Protection Type
Specification
Purpose and Rationale
Eye/Face Protection
Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]
Protects eyes from accidental splashes and airborne dust particles. The side-shields provide additional protection from various angles.
Hand Protection
Compatible, chemical-resistant gloves (e.g., nitrile rubber).[2] Dispose of contaminated gloves immediately after use.[2][4]
Prevents direct skin contact, which can lead to irritation and potential absorption. Proper glove removal technique is essential to avoid contaminating your hands.[4]
Skin & Body Protection
Standard laboratory coat.[2] Ensure it is fully buttoned.
Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts may be generated (e.g., weighing, transferring solid).[2] A P1 particulate filter is a suitable option.[3]
Prevents the inhalation of fine dust particles, which can cause respiratory irritation.[1][3]
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for the safe handling of (1R,3R)-3-Aminocyclopentanecarboxylic acid, from initial preparation to post-handling cleanup.
Engineering Controls
Ventilation: Always handle (1R,3R)-3-Aminocyclopentanecarboxylic acid in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory.[5]
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]
Pre-Handling Preparations
Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for (1R,3R)-3-Aminocyclopentanecarboxylic acid.[6]
Assemble all Materials: Gather all necessary chemicals, equipment, and PPE before you start.
Designate a Work Area: Demarcate a specific area for handling the compound to prevent the spread of contamination.
Handling the Compound
Donning PPE: Put on your lab coat, followed by safety goggles and gloves. If there is a risk of dust generation, a respirator should also be worn.
Weighing and Transferring:
Perform these operations in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.
Dissolution:
Add the solvent to the solid slowly to prevent splashing.
If heating is required, do so in a controlled manner using a heating mantle or water bath within the fume hood.
Reaction Monitoring and Work-up:
Keep all reaction vessels closed when not actively adding reagents or taking samples.[6]
All transfers of solutions containing the compound should be done with care to avoid spills.
Post-Handling Procedures
Decontamination: Wipe down the work surfaces and any equipment used with an appropriate cleaning agent.
Waste Disposal: Dispose of all waste, including contaminated PPE, as outlined in the Disposal Plan (Section 5).
Doffing PPE: Remove your PPE in the reverse order it was put on (gloves first, then goggles, then lab coat). Be careful not to touch the outside of contaminated gloves with your bare hands.
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Incident
Immediate Action
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
Skin Contact
Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
Inhalation
Move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting.[1] Wash out the mouth with water, provided the person is conscious.[1] Seek immediate medical attention.[1]
Small Spill
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[8] Place it in a suitable, sealed container for disposal.[8] Clean the spill area thoroughly.
Large Spill
Evacuate the area. Restrict access to the spill site. Wearing appropriate PPE, including respiratory protection, contain and clean up the spill as for a small spill. Ensure adequate ventilation.
Disposal Plan
Proper disposal of (1R,3R)-3-Aminocyclopentanecarboxylic acid and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Classification: This compound should be disposed of as chemical waste.
Containerization:
Keep waste chemical in its original container or a suitable, clearly labeled, and tightly closed container.[2]
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Route: All waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste program. Contact a licensed professional waste disposal service.[9] Do not pour down the drain or dispose of in regular trash.[8]
Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of (1R,3R)-3-Aminocyclopentanecarboxylic acid.
Caption: Workflow for handling (1R,3R)-3-Aminocyclopentanecarboxylic acid.